molecular formula C8H9ClO B166472 1-Chloro-4-ethoxybenzene CAS No. 622-61-7

1-Chloro-4-ethoxybenzene

Cat. No.: B166472
CAS No.: 622-61-7
M. Wt: 156.61 g/mol
InChI Key: IXLSVQMYQRAMEW-UHFFFAOYSA-N
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Description

1-Chloro-4-ethoxybenzene is a valuable chemical building block in scientific research, characterized by its benzene ring substituted with an ethoxy group and a chlorine atom at the para position. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical applications . Its utility is demonstrated in synthetic chemistry as a precursor for active ingredients or functional components, aiding in the exploration of new therapeutic agents . In the field of materials science, this compound finds application in the synthesis of specialized polymers. Incorporating its molecular structure can impart specific material properties, leading to the development of advanced engineering plastics and resins tailored for demanding technical scenarios . Furthermore, its specific chemical properties make it suitable for use in the fragrance industry, where it can be utilized as a fragrance ingredient to create unique aromatic profiles for high-quality perfumes and flavors . From an analytical chemistry perspective, this compound can be analyzed using reverse-phase (RP) HPLC methods, facilitating its purification, quality control in research settings, and the isolation of impurities during preparative separation processes . The compound is also the subject of advanced quantum chemical and molecular dynamics investigations to understand its vibrational frequencies, intramolecular interactions, and other physicochemical properties, which are critical for rational drug design and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-ethoxybenzene
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InChI

InChI=1S/C8H9ClO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IXLSVQMYQRAMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClO
Source PubChem
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DSSTOX Substance ID

DTXSID2060757
Record name Benzene, 1-chloro-4-ethoxy-
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Molecular Weight

156.61 g/mol
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CAS No.

622-61-7
Record name 1-Chloro-4-ethoxybenzene
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name Benzene, 1-chloro-4-ethoxy-
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Record name 1-chloro-4-ethoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Chloro-4-ethoxybenzene. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document presents quantitative data in structured tables, details experimental methodologies for key property determination, and includes a logical workflow for physicochemical characterization.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below, providing a ready reference for laboratory and computational work.

Identification and Structure
ParameterValueReference
Chemical Name This compound[1][2][3][4][5]
Synonyms p-Chlorophenetole, 4-Chlorophenetole, p-Chlorophenyl ethyl ether, 4-Chlorophenol ethyl ether, p-Ethoxychlorobenzene[1][2][3][5]
CAS Registry Number 622-61-7[1][2][3][4][5]
Molecular Formula C₈H₉ClO[1][2][3][4][5]
Molecular Weight 156.61 g/mol [1][2][3][5]
SMILES CCOc1ccc(Cl)cc1[4]
InChI Key IXLSVQMYQRAMEW-UHFFFAOYSA-N[1][2][3][4][5]
Physical and Chemical Properties
PropertyValueReference
Melting Point 21 °C
Boiling Point 212 °C
Density 1.121 g/mL
Refractive Index 1.522
Solubility Sparingly soluble in water; Soluble in organic solvents such as ethanol, ether, and chloroform.[6][7]
Vapor Pressure See Antoine Equation Parameters below.[3]
Vapor Pressure - Antoine Equation

The vapor pressure of this compound can be calculated using the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where:

  • P is the vapor pressure in bar

  • T is the temperature in Kelvin

The coefficients for this compound are as follows[3]:

ABCTemperature Range (K)
4.248741722.075-79.206395.16 - 485.09

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Melting Point Determination

The melting point is a critical indicator of purity for a solid organic compound.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Ensure the this compound sample is crystalline. If it is in a liquid state (as its melting point is near room temperature), it should be cooled to solidify.

  • Finely powder a small amount of the solidified sample.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[8]

  • Place the capillary tube in the heating block of the melting point apparatus.[8]

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[9]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[9][10]

Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)[11][12]

  • Beaker

Procedure:

  • Place a few milliliters of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[11][13]

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[11][13]

  • When a continuous and rapid stream of bubbles is observed, stop heating.

  • The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.[13]

Density Determination

Density is a fundamental physical property that can be used for substance identification.

Apparatus:

  • Pycnometer (specific gravity bottle) or a graduated cylinder

  • Analytical balance

Procedure (using a pycnometer for higher accuracy):

  • Clean and dry the pycnometer and weigh it accurately (m₁).

  • Fill the pycnometer with distilled water and weigh it again (m₂). The temperature of the water should be recorded.

  • Empty and dry the pycnometer, then fill it with this compound and weigh it (m₃).

  • The density of the liquid can be calculated using the formula: Density = ((m₃ - m₁) / (m₂ - m₁)) * Density of water at the recorded temperature.

Procedure (using a graduated cylinder):

  • Weigh an empty, dry graduated cylinder.

  • Add a known volume of this compound to the cylinder.

  • Weigh the graduated cylinder with the liquid.

  • The density is the mass of the liquid (final mass - initial mass) divided by the volume.[14][15][16]

Solubility Determination

Understanding solubility is crucial for applications in formulation and reaction chemistry.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

Procedure (Qualitative):

  • Place a small, measured amount of this compound (e.g., 50 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, chloroform).[17]

  • Agitate the mixture vigorously for a set period.

  • Observe whether the solute completely dissolves. If it does, it is considered soluble. If a separate phase or cloudiness remains, it is sparingly soluble or insoluble.[18]

Procedure (Quantitative):

  • Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solute to the solvent and stirring until equilibrium is reached.

  • Carefully separate a known volume of the clear, saturated solution.

  • Determine the mass of the dissolved solute in that volume, typically by evaporating the solvent and weighing the residue.

  • Express the solubility in terms of g/100 mL or mol/L.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Physical Properties Determination cluster_2 Chemical Properties Determination cluster_3 Data Compilation and Analysis start Obtain Pure Sample structure Structural Elucidation (NMR, MS, IR) start->structure purity Purity Assessment (GC, HPLC) structure->purity mp Melting Point purity->mp bp Boiling Point purity->bp density Density purity->density refractive_index Refractive Index purity->refractive_index solubility Solubility Studies purity->solubility vapor_pressure Vapor Pressure purity->vapor_pressure data_table Tabulate All Data mp->data_table bp->data_table density->data_table refractive_index->data_table solubility->data_table vapor_pressure->data_table report Generate Technical Report data_table->report

Caption: A logical workflow for the physicochemical characterization of a chemical compound.

References

Spectroscopic Data of 1-Chloro-4-ethoxybenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-4-ethoxybenzene, a key aromatic compound with applications in organic synthesis and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimentally derived public NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of closely related compounds, including 4-chloroanisole and 1-chloro-4-ethylbenzene, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.25Doublet2H~8.8Ar-H (ortho to Cl)
~6.84Doublet2H~8.8Ar-H (ortho to OEt)
4.02Quartet2H~7.0-O-CH₂-CH₃
1.41Triplet3H~7.0-O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0Ar-C (C-OEt)
~129.5Ar-C (CH, ortho to Cl)
~125.5Ar-C (C-Cl)
~115.5Ar-C (CH, ortho to OEt)
~63.5-O-CH₂-CH₃
~14.8-O-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups.[1]

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850StrongC-H stretch (aromatic and aliphatic)
~1600, ~1490Medium-StrongC=C stretch (aromatic ring)
~1240StrongC-O-C stretch (asymmetric)
~1110StrongC-O-C stretch (symmetric)
~1040MediumC-Cl stretch
~825StrongC-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
156100[M]⁺ (Molecular ion with ³⁵Cl)
158~33[M+2]⁺ (Molecular ion with ³⁷Cl)
128High[M - C₂H₄]⁺
111Moderate[M - OC₂H₅]⁺
75Moderate[C₆H₃O]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific instrument being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2.1.2. Data Acquisition

  • ¹H NMR:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR:

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: -10 to 220 ppm.

2.1.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

  • Place a single drop of this compound onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, spreading the liquid into a thin film.

2.2.2. Data Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the salt plate assembly into the spectrometer's sample holder.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

2.2.3. Data Processing

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS)

2.3.1. Sample Introduction

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.

2.3.2. Data Acquisition

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

  • Ion Source Temperature: 200-250 °C.

2.3.3. Data Analysis

  • Identify the molecular ion peak ([M]⁺) and the peak corresponding to the ³⁷Cl isotope ([M+2]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with a reference library for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity (J-coupling) NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - C-O, C-Cl, Aromatic C=C IR->IR_info MS Mass Spectrometry MS_info Molecular Formula & Weight - Fragmentation Pattern MS->MS_info Structure This compound Structure Confirmed NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Synthesis of 1-Chloro-4-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 1-chloro-4-ethoxybenzene, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the reaction mechanisms, provides comprehensive experimental protocols for the most common synthetic methods, and presents quantitative data in structured tables for comparative analysis. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate understanding and practical application.

Introduction

This compound (p-chlorophenetole) is an aromatic ether with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chloro and an ethoxy group in a para-substitution pattern on a benzene ring, makes it a valuable building block in organic synthesis. The principal methods for its preparation are the Williamson ether synthesis, starting from 4-chlorophenol, and the electrophilic chlorination of phenetole (ethoxybenzene). The choice of synthetic route often depends on factors such as the availability of starting materials, desired purity, and scalability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
CAS Number 622-61-7[1]
Appearance Clear, colorless liquid[2]
Odor Anise-like[2]

Synthesis Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. In the context of this compound synthesis, this Sₙ2 reaction involves the reaction of the sodium salt of 4-chlorophenol (4-chlorophenoxide) with an ethylating agent, typically an ethyl halide.[3]

Mechanism

The reaction proceeds in two main steps:

  • Deprotonation: 4-Chlorophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the more nucleophilic 4-chlorophenoxide ion.

  • Nucleophilic Substitution: The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide (e.g., ethyl bromide or ethyl iodide) in a classic Sₙ2 displacement, forming the ether and a salt byproduct.[4]

To enhance the reaction rate and yield, especially in biphasic systems, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be employed.[5][6] The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the ethyl halide is located.[7]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide + Base Base NaOH or KOH Water Water Product This compound 4-Chlorophenoxide->Product + Ethyl Halide 4-Chlorophenoxide->Product Ethyl_Halide Ethyl Halide (e.g., EtBr) Salt Salt Byproduct (e.g., NaBr)

Figure 1: Williamson Ether Synthesis Pathway.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via Williamson ether synthesis.

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Ethyl bromide (EtBr) or Ethyl iodide (EtI)

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Toluene or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenol in a suitable solvent such as toluene or DMF.

  • Base Addition: Add an equimolar amount of powdered sodium hydroxide. If using a phase-transfer catalyst, add a catalytic amount (e.g., 1-5 mol%) of TBAB.[2]

  • Alkylation: Add a slight excess (1.1-1.2 equivalents) of the ethyl halide (ethyl bromide is commonly used) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data
ParameterValue/ConditionNote
Typical Yield 85-95%Yields can vary based on specific conditions and scale.
Reaction Temperature 80-110 °CDependent on the solvent and ethylating agent used.
Reaction Time 2-8 hoursMonitored by TLC for completion.
Phase-Transfer Catalyst Tetrabutylammonium bromideImproves reaction rate and yield in biphasic systems.

Synthesis Route 2: Electrophilic Chlorination of Phenetole

An alternative route to this compound is the direct electrophilic aromatic substitution of phenetole (ethoxybenzene). The ethoxy group is an ortho, para-directing group, meaning that chlorination will yield a mixture of 2-chloro-4-ethoxybenzene (ortho) and this compound (para) isomers. The primary challenge in this synthesis is to maximize the yield of the desired para isomer.

Mechanism

The mechanism follows the general pathway for electrophilic aromatic substitution:

  • Generation of the Electrophile: A chlorinating agent, such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂), is activated by a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a solid acid catalyst like a zeolite to generate a more potent electrophile.[8]

  • Nucleophilic Attack: The electron-rich aromatic ring of phenetole attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorinated product.

To achieve high para-selectivity, shape-selective catalysts such as zeolites or bulky catalyst systems can be employed. These catalysts sterically hinder the attack at the ortho position, favoring substitution at the less hindered para position.[8][9]

Electrophilic_Chlorination cluster_workflow Electrophilic Chlorination Workflow Phenetole Phenetole Reaction Reaction Phenetole->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SO₂Cl₂) Chlorinating_Agent->Reaction Catalyst Catalyst (e.g., Zeolite) Catalyst->Reaction Product_Mixture Product Mixture (ortho and para isomers) Reaction->Product_Mixture Purification Purification (e.g., Distillation) Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Figure 2: Workflow for Electrophilic Chlorination of Phenetole.

Experimental Protocol for Para-Selective Chlorination

This protocol is based on methods developed for the para-selective chlorination of phenols and related compounds using sulfuryl chloride and a sulfur-containing catalyst system.[8][10]

Materials:

  • Phenetole (Ethoxybenzene)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dibutyl sulfide or a similar sulfur-containing catalyst

  • Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃) (as an activator)

  • Dichloromethane (DCM) or another suitable inert solvent

  • Sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), dissolve phenetole and a catalytic amount of dibutyl sulfide in an inert solvent like dichloromethane. Add a small amount of AlCl₃ or FeCl₃.[8]

  • Reagent Addition: Cool the mixture in an ice bath. Add sulfuryl chloride dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress and the ratio of para to ortho isomers by gas chromatography (GC).

  • Quenching: Slowly pour the reaction mixture into a cold sodium sulfite solution to destroy any unreacted sulfuryl chloride.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Separate the para and ortho isomers by fractional distillation under reduced pressure or by column chromatography.

Quantitative Data for Para-Selective Chlorination
ParameterValue/ConditionNote
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Offers better selectivity compared to Cl₂ in some systems.[8]
Catalyst System Dialkyl sulfide / Lewis acidEnhances para-selectivity.[8]
para/ortho Ratio >10:1Highly dependent on the catalyst system and reaction conditions.
Reaction Temperature 0-25 °CLower temperatures generally favor higher selectivity.
Yield (para-isomer) 70-85%Isolated yield after purification.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (CDCl₃):

  • δ 1.41 (t, 3H, -CH₃)

  • δ 4.01 (q, 2H, -O-CH₂-)

  • δ 6.83 (d, 2H, Ar-H ortho to -OEt)

  • δ 7.25 (d, 2H, Ar-H ortho to -Cl)

¹³C NMR (CDCl₃):

  • δ 14.8 (-CH₃)

  • δ 63.8 (-O-CH₂-)

  • δ 115.5 (Ar-C ortho to -OEt)

  • δ 125.7 (Ar-C-Cl)

  • δ 129.5 (Ar-C ortho to -Cl)

  • δ 158.2 (Ar-C-OEt)

Conclusion

Both the Williamson ether synthesis and the electrophilic chlorination of phenetole are viable methods for the preparation of this compound. The Williamson ether synthesis offers a more direct and typically higher-yielding route to the desired product without the formation of isomers. However, it requires 4-chlorophenol as a starting material. Electrophilic chlorination of the more readily available phenetole is a feasible alternative, provided that conditions are optimized for high para-selectivity to minimize the formation of the ortho-isomer and simplify purification. The choice of method will ultimately be guided by the specific requirements of the synthesis, including cost, scale, and the availability of starting materials and specialized catalysts.

References

Navigating the Solubility Landscape of 1-Chloro-4-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-ethoxybenzene, also known as p-chlorophenetole, is a halogenated aromatic ether with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

Quantitative Data Summary

A comprehensive search of scientific databases and literature did not yield a substantive dataset of experimentally determined solubilities for this compound in a range of common organic solvents. The absence of such a consolidated dataset highlights a gap in the available physicochemical data for this compound.

However, based on its chemical structure—a moderately polar aromatic ether—a qualitative assessment of its solubility can be made. It is expected to be poorly soluble in highly polar solvents like water and highly soluble in non-polar and moderately polar organic solvents such as ethers, ketones, and aromatic hydrocarbons, where solute-solvent interactions are more favorable.

For precise quantitative data, researchers will need to either perform experimental solubility determinations or utilize computational prediction models, as detailed in the following sections.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial for process development and validation. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Isothermal Shake-Flask Method

This is a classical and widely accepted method for determining equilibrium solubility.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow for the establishment of thermodynamic equilibrium between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatically controlled water bath or incubator with shaking capabilities

  • Glass vials or flasks with airtight seals

  • Analytical balance

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-determined volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

  • Sample Withdrawal and Filtration: Once equilibrium is established, cease agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-resistant filter to remove all undissolved solids. This step should be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

  • Analysis: Dilute the filtered saturated solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).

Gravimetric Method

This method is suitable for non-volatile solutes and solvents.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Procedure:

  • Equilibration and Filtration: Prepare a saturated solution and filter it as described in the isothermal shake-flask method.

  • Sample Measurement: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the solute's decomposition point) until a constant weight of the residue is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the filtrate taken.

High-Throughput Screening (HTS) Methods

Modern drug discovery and development often employ automated HTS methods for rapid solubility assessment.

Principle: Miniaturized and automated versions of the shake-flask method are used, with concentration analysis often performed by UV-Vis spectroscopy in microtiter plates.

Procedure:

  • Sample Preparation: Small, known amounts of the compound are dispensed into the wells of a microtiter plate, followed by the addition of the test solvents.

  • Equilibration: The plate is sealed and agitated at a controlled temperature.

  • Analysis: After equilibration, the concentration of the dissolved compound is determined directly in the plate using a plate reader, often after centrifugation to settle undissolved solids.

Theoretical Models for Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical system for predicting non-electrolyte activity in non-ideal mixtures.[1][2][3][4]

Principle: The UNIFAC method is a group-contribution approach that calculates activity coefficients based on the functional groups present on the molecules in the mixture.[1][2] The solubility is then calculated from the activity coefficient, the melting point, and the enthalpy of fusion of the solute.

Methodology:

  • Group Assignment: The molecular structure of this compound is broken down into its constituent functional groups (e.g., ACH for aromatic carbon-hydrogen, AC-Cl for aromatic carbon-chlorine, CH3 for methyl, CH2 for methylene, and a specific ether group).

  • Parameter Retrieval: The model uses pre-defined parameters for the size and surface area of these groups, as well as binary interaction parameters between different groups, which are obtained from experimental vapor-liquid or liquid-liquid equilibrium data.

  • Activity Coefficient Calculation: The activity coefficient of this compound in a given solvent is calculated using the UNIFAC equations, which have a combinatorial part (accounting for size and shape differences) and a residual part (accounting for group interactions).

  • Solubility Prediction: The mole fraction solubility is then predicted using the ideal solubility equation corrected by the calculated activity coefficient.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions.[5][6][7]

Principle: This method uses quantum chemical calculations to determine the screening charge density on the surface of a molecule in a virtual conductor.[5] These surface charge densities are then used in a statistical thermodynamics model to calculate the chemical potential of the molecule in a liquid phase, from which solubility can be derived.

Methodology:

  • Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for this compound and the solvent molecules to obtain their geometry and the screening charge density on their surfaces.

  • Statistical Thermodynamics: The COSMO-RS model uses these surface charge densities to calculate the chemical potential of the solute in the solvent.

  • Solubility Calculation: The solubility is then calculated from the chemical potentials of the pure solute and the solute in the saturated solution.

Machine Learning Models

Recently, machine learning (ML) has emerged as a powerful tool for solubility prediction.[8][9][10][11][12][13][14][15]

Principle: ML models are trained on large datasets of known experimental solubilities to learn the complex relationships between molecular structures and their solubility in different solvents.[8][9][11][13][14]

Methodology:

  • Descriptor Generation: The molecular structure of this compound and the solvents are converted into a set of numerical descriptors that capture their physicochemical properties.

  • Model Training: A machine learning algorithm (e.g., random forest, gradient boosting, neural network) is trained on a large dataset of compounds with known solubilities to build a predictive model.

  • Solubility Prediction: The trained model is then used to predict the solubility of this compound based on its molecular descriptors. The accuracy of these models is highly dependent on the quality and size of the training data.[8]

Visualizations

The following diagrams illustrate the logical workflows for determining and predicting the solubility of this compound.

Solubility_Determination_Workflow start Start: Solubility of This compound Required lit_search Literature Search for Quantitative Data start->lit_search data_found Data Available? lit_search->data_found use_data Use Existing Data data_found->use_data Yes decision Experimental Measurement or Computational Prediction? data_found->decision No end End use_data->end exp_path Experimental Determination decision->exp_path Experimental comp_path Computational Prediction decision->comp_path Computational shake_flask Isothermal Shake-Flask Method exp_path->shake_flask model_select Select Prediction Model (UNIFAC, COSMO-RS, ML) comp_path->model_select analysis Analytical Quantification (HPLC, GC, etc.) shake_flask->analysis sol_value Quantitative Solubility Value analysis->sol_value sol_value->end prediction Perform Calculation model_select->prediction pred_value Predicted Solubility Value prediction->pred_value pred_value->end

Caption: Logical workflow for solubility assessment.

Prediction_Model_Selection start Need to Predict Solubility accuracy_req Required Accuracy? start->accuracy_req unifac_node UNIFAC Group Contribution Method accuracy_req->unifac_node Screening / Estimate cosmo_node COSMO-RS accuracy_req->cosmo_node High Accuracy ml_node Machine Learning Models accuracy_req->ml_node High Accuracy & Large Dataset Available unifac_pros Pros: - Fast calculation - No quantum mechanics required unifac_node->unifac_pros unifac_cons Cons: - Requires group interaction parameters - Less accurate for complex molecules unifac_node->unifac_cons cosmo_pros Pros: - High predictive power - No group parameters needed cosmo_node->cosmo_pros cosmo_cons Cons: - Computationally intensive (QM calc) - Requires specialized software cosmo_node->cosmo_cons ml_pros Pros: - Can be highly accurate - Fast prediction once trained ml_node->ml_pros ml_cons Cons: - Requires large, high-quality dataset - Model may not extrapolate well ml_node->ml_cons

References

Reactivity of 1-Chloro-4-ethoxybenzene with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1-chloro-4-ethoxybenzene with various nucleophiles. Due to the electronic properties of the ethoxy substituent, this substrate exhibits low reactivity towards classical nucleophilic aromatic substitution (SNAr). Therefore, this document focuses on modern, synthetically relevant transition-metal-catalyzed cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation, which are essential for the functionalization of this and similar unactivated aryl chlorides.

Introduction to the Reactivity of this compound

This compound is classified as an electron-rich, or "unactivated," aryl halide. The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is predominantly dictated by the electronic nature of the substituents on the aromatic ring. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction rate.

The ethoxy group (-OEt) at the para position is an electron-donating group (EDG) through resonance, which destabilizes the negatively charged Meisenheimer complex that would form upon nucleophilic attack. This destabilization results in a high activation energy barrier, rendering the substrate largely unreactive towards traditional SNAr reactions under standard laboratory conditions. Effecting a substitution reaction without a catalyst typically requires harsh conditions, such as high temperatures and pressures, and may proceed through an alternative, high-energy benzyne intermediate.

Given these limitations, the functionalization of this compound with nucleophiles is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized synthetic chemistry by enabling the formation of carbon-heteroatom bonds on unactivated aryl halides under relatively mild conditions. The following sections will detail the two primary catalytic systems utilized for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds by coupling aryl halides with amines.[1][2] This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a sterically hindered phosphine ligand. The reaction is highly tolerant of various functional groups and has a broad substrate scope, including unactivated aryl chlorides like this compound.[3][4]

Reaction Mechanism and Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amide complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][3]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(L_n)-Cl oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd2_amide Ar-Pd(II)(L_n)-NR'R'' amine_coordination->pd2_amide reductive_elimination Reductive Elimination pd2_amide->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arcl Ar-Cl (this compound) arcl->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Quantitative Data: Representative Yields

While specific kinetic data such as rate constants for this compound are not widely published, product yields serve as a practical measure of reactivity and reaction efficiency. The table below summarizes typical yields for Buchwald-Hartwig amination of unactivated aryl chlorides with various amines, which are representative of the expected outcomes for this compound.

Nucleophile (Amine)Aryl HalideCatalyst System (Pd Precursor/Ligand)BaseSolventTemp. (°C)Yield (%)Reference
AnilineChlorobenzeneγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater8095[2]
Aniline2-Bromo-estrone etherPd(OAc)₂ / X-PhosKOt-BuToluene10092[5][6]
4-Nitroaniline2-Bromo-estrone etherPd(OAc)₂ / X-PhosKOt-BuToluene10099[5][6]
Morpholine4-ChlorotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene10085[7]
Primary AlkylamineAryl Chlorides[Pd(IPr*)(cin)Cl]KOtAmToluene110>90[8]
Detailed Experimental Protocol: Representative Procedure

The following is a representative experimental protocol for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine, adapted from established procedures for unactivated aryl chlorides.[2][7]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by this compound and the amine nucleophile.

  • Seal the vessel and place it in a preheated oil bath or microwave reactor set to 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine product.

Buchwald_Workflow start Setup reagents Add Reagents (Pd Cat, Ligand, Base, Ar-Cl, Amine, Solvent) under Inert Atmosphere start->reagents reaction Heat Reaction (100-110 °C, 12-24h) reagents->reaction workup Workup (Cool, Dilute, Filter) reaction->workup extraction Extraction (EtOAc/Water) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product (N-(4-ethoxyphenyl)amine) purification->product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst or stoichiometric copper.[1] While traditional Ullmann reactions required harsh conditions (high temperatures >200 °C), modern protocols employ soluble copper(I) catalysts with ligands (such as diamines or amino acids), allowing the reaction to proceed under much milder conditions.[9][10] This makes it a viable alternative to palladium-catalyzed methods for coupling this compound with a range of nucleophiles.

Reaction Mechanism and Catalytic Cycle

The precise mechanism of the Ullmann reaction is still debated but is generally believed to involve a Cu(I)/Cu(III) catalytic cycle.

  • Ligand Exchange: The active Cu(I) complex reacts with the deprotonated nucleophile (e.g., an alkoxide, amide, or thiolate) to form a copper-nucleophile species.

  • Oxidative Addition: The aryl halide, this compound, adds to the Cu(I) complex to form a transient Cu(III) intermediate.

  • Reductive Elimination: The C-X (X = O, N, S) bond is formed via reductive elimination from the Cu(III) center, yielding the coupled product and regenerating a Cu(I) species.[11]

Ullmann_Cycle cu1_x L-Cu(I)-X ligand_exchange Ligand Exchange cu1_x->ligand_exchange cu1_nu L-Cu(I)-Nu ligand_exchange->cu1_nu oxidative_addition Oxidative Addition cu1_nu->oxidative_addition cu3_complex [Ar-Cu(III)(L)(Nu)-Cl] oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1_x product Ar-Nu reductive_elimination->product arcl Ar-Cl (this compound) arcl->oxidative_addition nucleophile H-Nu + Base nucleophile->ligand_exchange

Caption: Proposed catalytic cycle for the Ullmann condensation.

Quantitative Data: Representative Yields

The Ullmann condensation is particularly useful for C-O and C-S bond formation, complementing the C-N couplings of the Buchwald-Hartwig reaction. The table below shows typical yields for modern Ullmann-type reactions involving aryl chlorides.

NucleophileAryl HalideCatalyst System (Cu Source/Ligand)BaseSolventTemp. (°C)Yield (%)Reference
Phenols(Hetero)Aryl-ClCuBr / (2-Pyridyl)acetoneCs₂CO₃DMSO12019-97[9]
Anilines(Hetero)Aryl-ClCuI / 6-hydroxy picolinohydrazideK₂CO₃Toluene100Moderate-High[10]
N-HeterocyclesAryl-ClCuCl / LigandK₂CO₃Toluene110Good[9]
ThiolsAryl-ClCuI / Ligand-freeK₂CO₃DMF130-140High[11]
Aliphatic AlcoholsAryl-I/BrCuI / N,N-dimethylglycineCs₂CO₃Dioxane80-10059-99[9]
Detailed Experimental Protocol: Representative Procedure

The following is a representative experimental protocol for the Ullmann condensation of this compound with a generic phenol, adapted from modern ligand-accelerated procedures.[9]

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Phenol (1.1 mmol, 1.1 equiv.)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • A suitable ligand (e.g., L-proline or an N,N-dimethylglycine) (0.2 mmol, 20 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (4 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the phenol, followed by this compound and the anhydrous solvent via syringe.

  • Seal the tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture vigorously for 24-48 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and add an aqueous solution of ammonium chloride (20 mL) to complex with the copper catalyst.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Ullmann_Workflow start Setup reagents Add Reagents (Cu Cat, Ligand, Base, Ar-Cl, Nucleophile, Solvent) under Inert Atmosphere start->reagents reaction Heat Reaction (110-130 °C, 24-48h) reagents->reaction workup Workup (Cool, Dilute, Quench with NH4Cl(aq)) reaction->workup extraction Extraction (EtOAc/Water) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product (4-Ethoxyphenyl Ether/Amine/Sulfide) purification->product

Caption: Experimental workflow for Ullmann condensation.

Conclusion

The reactivity of this compound towards nucleophiles is fundamentally limited in classical SNAr reactions due to the electron-donating nature of the ethoxy group. For professionals in research and drug development, efficient and reliable C-N, C-O, and C-S bond formation on this scaffold is best achieved through modern transition-metal-catalyzed cross-coupling reactions. The Palladium-catalyzed Buchwald-Hartwig amination offers a premier route for the synthesis of N-arylated compounds, while the Copper-catalyzed Ullmann condensation provides a powerful, complementary method, especially for the synthesis of diaryl ethers and thioethers. The choice between these methodologies will depend on the specific nucleophile, desired functional group tolerance, and economic considerations. The protocols and data presented herein serve as a comprehensive guide for the successful functionalization of this important chemical intermediate.

References

Crystal Structure of 1-Chloro-4-ethoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 1-Chloro-4-ethoxybenzene. A thorough search of crystallographic databases and scientific literature reveals that a definitive, publicly available crystal structure for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, bond lengths, and angles are not available for this specific compound. This guide provides the available chemical and physical properties of this compound. To illustrate the principles and data typically generated in a crystallographic study of a related molecule, this document presents a detailed analysis of the crystal structure of a closely related compound, 1-Benzyloxy-4-chlorobenzene. A generalized experimental protocol for single-crystal X-ray diffraction is also provided, followed by a logical workflow diagram for crystallographic analysis.

This compound: Current Status

This compound, also known as p-chlorophenetole, is an aromatic ether. Despite its use in various chemical syntheses, its three-dimensional solid-state structure has not been elucidated by single-crystal X-ray diffraction according to publicly accessible records. The following table summarizes the known properties of this compound.

PropertyValue
Chemical Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
CAS Number 622-61-7
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Density 1.121 g/cm³ (Predicted)

Illustrative Crystal Structure: 1-Benzyloxy-4-chlorobenzene

To provide researchers with an example of the crystallographic data expected for a substituted chloroalkoxybenzene, the crystal structure of 1-Benzyloxy-4-chlorobenzene is presented. This compound shares structural similarities with this compound, featuring a chlorophenyl group bonded to an oxygen atom.

Crystallographic Data for 1-Benzyloxy-4-chlorobenzene

The following tables summarize the key crystallographic data for 1-Benzyloxy-4-chlorobenzene.[1]

Table 1: Crystal Data and Structure Refinement

ParameterValue
Empirical Formula C₁₃H₁₁ClO
Formula Weight 218.67
Temperature 298(2) K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Dimensions a = 11.485(2) Å, α = 90°
b = 13.033(3) Å, β = 90°
c = 7.3333(15) Å, γ = 90°
Volume 1097.7(4) ų
Z 4
Density (calculated) 1.323 Mg/m³
Absorption Coefficient 0.323 mm⁻¹
F(000) 456
Crystal Size 0.40 x 0.35 x 0.20 mm
Theta Range for Data Collection 3.10 to 27.50°
Reflections Collected 10943
Independent Reflections 2523 [R(int) = 0.0394]
Goodness-of-fit on F² 1.163
Final R indices [I>2sigma(I)] R1 = 0.0513, wR2 = 0.1151
R indices (all data) R1 = 0.0573, wR2 = 0.1214

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
Cl(1)-C(4) 1.741(3)
O(1)-C(1) 1.370(3)
O(1)-C(7) 1.429(3)
C(1)-O(1)-C(7) 118.0(2)
O(1)-C(1)-C(2) 119.9(3)
O(1)-C(1)-C(6) 119.8(3)

Experimental Protocols: A Generalized Approach

The following section outlines a typical experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of a compound like this compound, based on the methodology used for similar structures.

Synthesis and Crystallization
  • Synthesis: this compound can be synthesized via the Williamson ether synthesis. 4-chlorophenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., acetone or DMF). Subsequently, ethyl iodide or ethyl bromide is added to the resulting phenoxide, and the reaction mixture is heated to afford the desired product.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane).

  • Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture. Techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed. For 1-Benzyloxy-4-chlorobenzene, single crystals were obtained by slow evaporation from a chloroform solution.[1]

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K or 298 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are collected over a range of crystal orientations.

  • Data Reduction: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities and standard uncertainties. Corrections for Lorentz and polarization effects, and absorption are applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualization of Crystallographic Workflow

The following diagram illustrates the logical workflow for a typical single-crystal X-ray diffraction experiment.

Crystallographic_Workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Crystallographic_Data Crystallographic Data (CIF File) Validation->Crystallographic_Data

A generalized workflow for single-crystal X-ray crystallography.

References

1-Chloro-4-ethoxybenzene chemical safety and hazards

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Safety and Hazards of 1-Chloro-4-ethoxybenzene

Introduction

This compound (CAS No. 622-61-7) is an aromatic ether compound utilized primarily as an organic building block and intermediate in scientific research and chemical manufacturing.[1][2] Its structure, featuring a substituted benzene ring, necessitates a thorough understanding of its safety and hazard profile for professionals in research, discovery, and drug development. This guide provides a comprehensive overview of its chemical and physical properties, potential hazards, safe handling protocols, and emergency procedures, compiled from available safety data for the compound and its structural analogs. Due to the limited availability of specific toxicological data, this chemical should be handled with the caution appropriate for a substance whose properties have not been fully investigated.[3]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
IUPAC Name This compound[2][4]
Synonyms p-Chlorophenetole, p-Chlorophenyl ethyl ether, 4-Chlorophenetole[2][5]
CAS Number 622-61-7[2][5]
Molecular Formula C₈H₉ClO[2][5][6]
Molecular Weight 156.61 g/mol [2][4]
Appearance Liquid
Melting Point 21 °C[7]
Boiling Point 212 °C[7]
Density 1.121 g/mL[7]
Flash Point No data available
Solubility Insoluble in water (inferred from related compounds)[8]

Hazard Identification and Classification

Specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not consistently available. However, by examining structurally similar compounds, potential hazards can be anticipated. Researchers should handle this compound assuming it may possess similar risks.

Hazard Class (based on analogs)GHS Hazard Statement (Code)Notes on Analog Compound
Acute Toxicity, Oral H302: Harmful if swallowedBased on 1-(Chloromethyl)-4-ethoxybenzene[9]
Skin Irritation H315: Causes skin irritationBased on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11]
Eye Irritation H319: Causes serious eye irritationBased on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11]
Respiratory Irritation H335: May cause respiratory irritationBased on 4-Chloroanisole and 1-Chloro-4-(chloromethoxy)benzene[10][11]
Aquatic Hazard (Chronic) H412: Harmful to aquatic life with long lasting effectsBased on 1-(Chloromethyl)-4-ethoxybenzene[9]

Toxicological Data

A thorough investigation of available literature reveals a significant lack of specific toxicological studies for this compound. Key quantitative metrics such as LD50 and LC50 values are not available.

Toxicity MetricRouteSpeciesValue
Acute Oral Toxicity (LD50) OralNot TestedNo data available
Acute Dermal Toxicity (LD50) DermalNot TestedNo data available
Acute Inhalation Toxicity (LC50) InhalationNot TestedNo data available
Carcinogenicity --No data available
Mutagenicity --No data available

Given these data gaps, it is imperative to employ stringent safety measures to minimize exposure until more comprehensive toxicological assessments are performed.

Experimental Protocols

While specific experimental safety studies for this compound are not publicly documented, standardized methodologies are used to determine such data. Below are generalized protocols for key safety assessments.

Protocol 1: Determination of Acute Oral Toxicity (OECD 423)

This protocol describes a stepwise procedure using a limited number of animals to obtain a statistically robust estimate of the LD50.

  • Animal Selection: Healthy, young adult rats of a single strain are acclimatized for at least 5 days.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., corn oil or water).

  • Administration: A single dose is administered by gavage to a group of three fasted animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.

  • Stepwise Procedure:

    • If no mortality occurs at the starting dose (e.g., 300 mg/kg), the dose is increased for the next group.

    • If mortality occurs, the dose is decreased for the next group.

    • The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level (2000 mg/kg).

  • Data Analysis: The LD50 is estimated based on the observed outcomes and statistical tables provided in the guideline.

Protocol 2: Determination of Flash Point (ASTM D93 - Pensky-Martens Closed Cup)

This method is used to determine the flash point of combustible liquids.

  • Apparatus: A Pensky-Martens closed-cup tester is used, consisting of a test cup, lid, and heating apparatus.

  • Sample Preparation: The test cup is filled with the sample to the specified level.

  • Heating: The sample is heated at a slow, constant rate while being continuously stirred.

  • Test Flame Application: At regular temperature intervals, a small test flame is directed into the vapor space of the cup.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite.

G cluster_prep Phase 1: Preparation & Planning cluster_testing Phase 2: Experimental Testing cluster_analysis Phase 3: Analysis & Classification lit_review Literature Review & Data Gap Analysis protocol_dev Protocol Development (e.g., OECD, EPA) lit_review->protocol_dev physchem Physicochemical Properties protocol_dev->physchem acute_tox Acute Toxicity (Oral, Dermal, Inhalation) protocol_dev->acute_tox chronic_tox Chronic & Specific Toxicity Studies protocol_dev->chronic_tox data_analysis Data Analysis & Endpoint Determination physchem->data_analysis acute_tox->data_analysis chronic_tox->data_analysis ghs_class GHS Hazard Classification data_analysis->ghs_class sds_gen Safety Data Sheet (SDS) Generation ghs_class->sds_gen

Generalized workflow for chemical safety assessment.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when handling this compound.

5.1 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14]

5.2 Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[13][14]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a flame-resistant lab coat.[8][14] All skin should be covered.

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an organic vapor cartridge.[14][15]

5.3 Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[11]

  • Do not breathe vapors or mists.[3][14]

  • Keep away from heat, sparks, and open flames.[16]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[14][17]

5.4 Storage Conditions

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][15]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Protect from light.[15]

  • It is recommended to store the material in a locked cabinet or area.[12][14]

G cluster_use Chemical Use start Receive Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe location Work in Chemical Fume Hood or Well-Ventilated Area ppe->location weigh Weigh or Measure Required Amount location->weigh reaction Perform Experiment weigh->reaction storage Store in Cool, Dry, Ventilated Area reaction->storage If not all used spill Spill Occurs reaction->spill waste Dispose of Waste in Designated Container reaction->waste spill_kit Use Spill Kit & Follow Emergency Protocol spill->spill_kit Yes spill->waste No spill_kit->waste cleanup Decontaminate Work Area & Remove PPE waste->cleanup end End of Process cleanup->end

Logical workflow for safe handling of laboratory chemicals.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or emergency.

6.1 First Aid Measures

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14][15]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14][15]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][14][15]

6.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][16]

  • Specific Hazards: The material is combustible.[16] Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[3][11] Vapors may be heavier than air and can form explosive mixtures with air.[17]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[15]

6.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.2. Ensure adequate ventilation.[14]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[3][14]

  • Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[14][15] Collect the material in a suitable, labeled container for disposal by a licensed waste disposal company.

References

Technical Guide: Material Safety Data Sheet for 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for 1-Chloro-4-ethoxybenzene (CAS No. 622-61-7). The information is compiled from various chemical and regulatory databases. It is intended to serve as a core reference for laboratory personnel and professionals engaged in research and development.

Section 1: Chemical Identification and Physical Properties

This compound is an aromatic ether. Its identity and key physical properties are summarized below.

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--, --INVALID-LINK--
CAS Number 622-61-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₉ClO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 156.61 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Data not specified
Odor Data not specified

Table 1.1: Chemical Identification of this compound

PropertyValueSource
Melting Point 21 °C--INVALID-LINK--
Boiling Point 212 °C--INVALID-LINK--
Density 1.121 g/mL--INVALID-LINK--
Refractive Index 1.522--INVALID-LINK--

Table 1.2: Physical Properties of this compound

Section 2: Hazard Identification and GHS Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-term hazardCategory 3H412: Harmful to aquatic life with long lasting effects

Table 2.1: Potential GHS Classification for this compound

Note: This classification is illustrative and based on related compounds. It must be verified through specific testing.

Section 3: Experimental Protocols for Safety Assessment

While specific experimental data for this compound is limited, the following sections describe the standardized OECD guidelines that are the basis for determining the toxicological and ecotoxicological properties of chemical substances.

Acute Oral Toxicity

Protocol: OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Toxic Class Method).[1][2][3][4]

  • Principle: These methods are used to assess the adverse effects occurring within a short time of oral administration of a single dose of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure (TG 420): A stepwise procedure is used with a small number of animals per step. Dosing is initiated at a level expected to produce some signs of toxicity without mortality. Subsequent dosing at higher or lower fixed doses (5, 50, 300, 2000 mg/kg) depends on the observed outcomes.[3]

  • Procedure (TG 423): This method allows for the classification of a substance into a GHS category based on the mortality observed after sequential dosing at defined starting dose levels (e.g., 300 mg/kg, 2000 mg/kg).

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

Skin Irritation

Protocol: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method).[5][6][7][8]

  • Principle: This in vitro method assesses the potential of a chemical to cause reversible skin damage. It uses a three-dimensional human epidermis model that mimics the upper layers of human skin.[5][6][7][8]

  • Procedure: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. After a defined exposure period (e.g., 60 minutes), the chemical is removed, and the tissue is incubated for a recovery period (e.g., 42 hours).[8]

  • Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of the cells. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[6][8]

Ecotoxicity

Protocol: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test).

  • Principle: This test determines the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.

  • Procedure: Young daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as their inability to swim. The concentration that causes immobilization in 50% of the daphnid population (EC50) is calculated.

Section 4: Handling, Storage, and Disposal

AspectRecommendation
Handling Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of any vapors.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[9][10]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Table 4.1: Handling, Storage, and Disposal Recommendations

Section 5: Visualized Workflows

The following diagrams illustrate standard logical workflows for chemical safety and handling.

Hazard_Assessment_Workflow cluster_0 Initial Screening cluster_1 Data Analysis & Gap Identification cluster_2 Experimental Testing (if needed) cluster_3 Final Classification & Documentation A Obtain Chemical Identity (CAS, Name, Structure) B Literature Search for Existing Safety Data (SDS, PubChem) A->B C Extract Physicochemical Properties B->C D Review Toxicological & Ecotoxicological Data B->D E Identify Data Gaps for GHS Classification D->E I Classify According to GHS Criteria D->I Sufficient Data F Select Appropriate OECD Test Guidelines E->F Data Gaps Exist G Perform In Vitro / In Vivo Toxicity Tests F->G H Perform Ecotoxicity Tests F->H G->I H->I J Author Material Safety Data Sheet (MSDS) I->J K Define Safe Handling Procedures J->K

Caption: Chemical Hazard Assessment and MSDS Authoring Workflow.

Safe_Handling_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls start Receipt of Chemical prep Prepare Work Area & Don PPE start->prep ppe1 Safety Glasses / Goggles ppe2 Chemical-Resistant Gloves (Nitrile) ppe3 Lab Coat eng1 Chemical Fume Hood handle Handle Chemical in Fume Hood eng2 Eyewash Station & Safety Shower prep->handle spill_q Spill Occurs? handle->spill_q spill_proc Follow Spill Cleanup Protocol spill_q->spill_proc Yes storage Store in Cool, Dry, Well-Ventilated Area spill_q->storage No spill_proc->handle waste Dispose of Waste per Institutional Guidelines storage->waste end End of Procedure waste->end

Caption: Standard Laboratory Protocol for Safe Chemical Handling.

References

In-depth Technical Guide to the Physical Constants of p-Chlorophenetole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical constants of p-Chlorophenetole. The information is intended for use in research, scientific, and drug development applications where precise data is crucial for experimental design, modeling, and chemical synthesis.

Core Physical Constants of p-Chlorophenetole

p-Chlorophenetole, also known as 4-chlorophenetole, is an aromatic ether. An understanding of its physical properties is essential for its application in various chemical processes. The key physical constants are summarized in the table below for easy reference and comparison.

Physical ConstantValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Boiling Point 210-211 °C at 760 mmHg
Melting Point 21-22 °C
Density 1.163 g/cm³ at 25 °C
Refractive Index (n²⁰/D) 1.534
Solubility Insoluble in water; Soluble in ethanol and ether.

Experimental Protocols for Determination of Physical Constants

Accurate determination of physical constants is fundamental in chemical research. The following sections detail generalized experimental protocols for measuring the key physical properties of a liquid organic compound like p-Chlorophenetole.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

A common and effective method for determining the boiling point of a small quantity of liquid is the Siwoloboff method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and a suitable high-boiling liquid for the heating bath (e.g., mineral oil or silicone oil).

  • Procedure:

    • A small amount of p-Chlorophenetole is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is then immersed in the heating bath within the Thiele tube.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heat is then removed, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water. This allows for the calibration of the pycnometer's volume.

    • The pycnometer is then emptied, dried, and filled with p-Chlorophenetole.

    • The pycnometer containing the sample is weighed.

    • The density is calculated by dividing the mass of the p-Chlorophenetole by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology:

An Abbé refractometer is a common instrument used for the measurement of the refractive index of liquids.

  • Apparatus: Abbé refractometer, constant temperature water bath, light source (typically a sodium lamp, D-line at 589 nm).

  • Procedure:

    • The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

    • A few drops of p-Chlorophenetole are placed on the surface of the measuring prism.

    • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Constant Determination

The following diagram illustrates a logical workflow for the determination of the physical constants of an organic liquid like p-Chlorophenetole.

G Workflow for Physical Constant Determination cluster_purification Sample Preparation cluster_determination Physical Constant Measurement cluster_analysis Data Analysis and Reporting Purify Purify Sample (e.g., Distillation) BoilingPoint Determine Boiling Point Purify->BoilingPoint Density Determine Density Purify->Density RefractiveIndex Determine Refractive Index Purify->RefractiveIndex Compare Compare with Literature Values BoilingPoint->Compare Density->Compare RefractiveIndex->Compare Report Report Findings Compare->Report

Caption: A logical workflow for the purification and subsequent determination of the physical constants of an organic liquid.

An In-depth Technical Guide to 4-Chlorophenol Ethyl Ether: Structural Information, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural and Physical Properties

4-Chlorophenol ethyl ether, also known as 1-chloro-4-ethoxybenzene or p-chlorophenetole, is an aromatic ether. Its core structure consists of a benzene ring substituted with a chlorine atom and an ethoxy group at the para positions.

Table 1: Structural and Physical Properties of 4-Chlorophenol Ethyl Ether

PropertyValueSource
Chemical Formula C₈H₉ClO[NIST]
Molecular Weight 156.61 g/mol [NIST]
CAS Number 622-61-7[NIST]
Melting Point 21 °C[1]
Boiling Point 212 °C[1]
Density 1.121 g/mL[1]
Solubility Data not readily available; expected to be soluble in organic solvents.

Synthesis of 4-Chlorophenol Ethyl Ether

The primary method for synthesizing 4-chlorophenol ethyl ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chlorophenol (sodium 4-chlorophenoxide) acts as the nucleophile, which attacks an ethyl halide (such as ethyl bromide or ethyl iodide) to form the ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the general procedure for the synthesis of 4-chlorophenol ethyl ether.

Materials:

  • 4-chlorophenol

  • Sodium hydroxide (NaOH) or sodium metal

  • Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

  • Anhydrous ethanol (solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Formation of the Alkoxide:

    • In a dry round-bottom flask, dissolve 4-chlorophenol in anhydrous ethanol.

    • Carefully add an equimolar amount of sodium hydroxide pellets or freshly cut sodium metal in small portions. The reaction is exothermic.

    • Stir the mixture until all the sodium hydroxide or sodium has reacted to form sodium 4-chlorophenoxide.

  • Ether Formation:

    • To the solution of sodium 4-chlorophenoxide, add a slight excess (approximately 1.1 equivalents) of ethyl bromide or ethyl iodide.

    • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether by rotary evaporation to yield the crude 4-chlorophenol ethyl ether.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized 4-chlorophenol ethyl ether.

Table 2: Spectroscopic Data for 4-Chlorophenol Ethyl Ether

Spectroscopy Expected Peaks/Signals
¹H NMR δ (ppm) ~1.4 (t, 3H, -CH₃), ~4.0 (q, 2H, -O-CH₂-), ~6.8 (d, 2H, Ar-H ortho to -OEt), ~7.2 (d, 2H, Ar-H ortho to -Cl)
¹³C NMR δ (ppm) ~15 ( -CH₃), ~63 (-O-CH₂-), ~115 (Ar-C ortho to -OEt), ~129 (Ar-C ortho to -Cl), ~125 (Ar-C-Cl), ~158 (Ar-C-O)
IR (Infrared) ~2980-2850 cm⁻¹ (C-H stretch, aliphatic), ~1590, 1490 cm⁻¹ (C=C stretch, aromatic), ~1240 cm⁻¹ (C-O-C stretch, ether), ~1040 cm⁻¹ (C-Cl stretch)
Mass Spec (MS) Molecular Ion (M⁺) at m/z = 156. Isotope peak (M+2) at m/z = 158 (due to ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.

Biological Activity

There is limited specific data available in the scientific literature regarding the biological activity and potential signaling pathways of 4-chlorophenol ethyl ether. Much of the existing research focuses on the parent compound, 4-chlorophenol, which is a known environmental pollutant with significant toxicity.[3]

Studies on related compounds, such as chloroanisoles (the methyl ether analogs), have suggested that they are generally less toxic than their corresponding chlorophenols.[4] This is attributed to the ether linkage, which prevents the molecule from acting as a protonophore, a mechanism of toxicity for chlorophenols that disrupts cellular respiration.[5]

Further research is required to fully elucidate the specific biological effects, metabolic fate, and potential toxicological profile of 4-chlorophenol ethyl ether.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorophenol 4-Chlorophenol Alkoxide Formation Alkoxide Formation 4-Chlorophenol->Alkoxide Formation Base (NaOH) Base (NaOH) Base (NaOH)->Alkoxide Formation Ethyl Halide Ethyl Halide SN2 Reaction SN2 Reaction Ethyl Halide->SN2 Reaction Alkoxide Formation->SN2 Reaction Sodium 4-chlorophenoxide Work-up & Purification Work-up & Purification SN2 Reaction->Work-up & Purification 4-Chlorophenol Ethyl Ether 4-Chlorophenol Ethyl Ether Work-up & Purification->4-Chlorophenol Ethyl Ether

Logical Relationship of Spectroscopic Analysis

Spectroscopic_Analysis Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Proton & Carbon Environment IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight & Formula Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

References

Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Reaction with 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a versatile and widely utilized method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, which are pivotal in the synthesis of a vast array of compounds relevant to the pharmaceutical and materials science industries. This reaction, traditionally a copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol, has undergone significant evolution from its early requirements of harsh reaction conditions. Modern protocols often employ catalytic amounts of copper, various ligands, and milder conditions, broadening the substrate scope and functional group tolerance.[1]

This document provides detailed application notes and protocols for the Ullmann condensation reaction specifically involving 1-Chloro-4-ethoxybenzene as the aryl halide substrate. Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, these reactions often necessitate optimized catalytic systems or more forcing conditions. The following sections will detail experimental procedures for the N-arylation of amines with this compound, present key quantitative data in a structured format, and provide visual diagrams of the reaction workflow and proposed catalytic cycle.

Reaction Scheme

The generalized scheme for the Ullmann condensation of this compound with an amine (N-arylation or Goldberg reaction) is depicted below. This reaction leads to the formation of a new C-N bond, yielding a substituted N-(4-ethoxyphenyl)amine, a common scaffold in pharmacologically active molecules.

Figure 1: General reaction scheme for the Ullmann condensation of this compound with a primary or secondary amine.

Key Applications in Drug Development

The N-(4-ethoxyphenyl) moiety is a key structural component in a variety of pharmaceutical compounds. The Ullmann condensation provides a direct route to synthesize precursors and final drug molecules containing this scaffold. Some therapeutic areas where this structural motif is prevalent include:

  • Analgesics and Anesthetics: The phenetidine (p-ethoxy aniline) structure is famously a part of legacy analgesics and serves as a building block for more complex molecules.

  • Anticancer Agents: Diaryl ethers and diarylamines are common pharmacophores in kinase inhibitors and other targeted cancer therapies.

  • Antiviral and Antimicrobial Agents: The unique electronic and steric properties of the ethoxy group can influence the binding affinity and pharmacokinetic properties of antimicrobial compounds.

Experimental Protocols

While traditional Ullmann conditions involved high temperatures and stoichiometric copper, modern methods have significantly improved the efficiency and scope of this reaction for less reactive aryl chlorides. Below are representative protocols for the copper-catalyzed N-arylation of this compound.

Protocol 1: Ligand-Assisted Copper-Catalyzed N-Arylation of this compound with Morpholine

This protocol is adapted from modern ligand-accelerated Ullmann-type coupling reactions, which allow for the use of less reactive aryl chlorides under milder conditions.

Materials:

  • This compound

  • Morpholine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-Phenanthroline or an N,N'-disubstituted ethylenediamine)

  • A suitable base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus (magnetic stirrer with a hot plate)

  • Equipment for workup and purification (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2 equivalents).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure anhydrous and oxygen-free conditions.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, this compound (1 equivalent), and morpholine (1.2-1.5 equivalents).

  • Reaction: Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring. The optimal temperature and reaction time will depend on the specific ligand and base used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts and the high-boiling point solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure N-(4-ethoxyphenyl)morpholine.

Protocol 2: Ligand-Free Copper-Catalyzed N-Arylation under Microwave Irradiation

Microwave-assisted organic synthesis can often accelerate reaction rates and improve yields, sometimes even in the absence of a ligand.

Materials:

  • This compound

  • Aniline

  • Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • A high-boiling point solvent suitable for microwave chemistry (e.g., DMF or DMSO)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • Reaction Mixture Preparation: In a microwave reactor vial, combine this compound (1 equivalent), aniline (1.2 equivalents), the copper catalyst (5-10 mol%), and potassium carbonate (2 equivalents) in the chosen solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 30-60 minutes). The power and temperature should be carefully monitored and controlled.

  • Workup and Purification: After the reaction is complete and the vial has cooled to a safe temperature, follow the workup and purification steps as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data for Ullmann condensation reactions involving aryl chlorides. Note that specific yields for this compound may vary and the data presented here is representative of modern copper-catalyzed amination of aryl chlorides.

Table 1: Reaction Parameters for Ligand-Assisted N-Arylation of Aryl Chlorides

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholineCuI (5)1,10-Phenanthroline (10)K₂CO₃ (2)DMF1202475-85
2AnilineCuI (10)N,N'-Dimethylethylenediamine (20)Cs₂CO₃ (2)Dioxane1102470-80
3PiperidineCu₂O (5)Proline (20)K₃PO₄ (2)DMSO1301880-90

Table 2: Reaction Parameters for Microwave-Assisted Ligand-Free N-Arylation

EntryAmineCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
1AnilineCu₂O (10)K₂CO₃ (2)DMF1803065-75
2BenzylamineCuI (10)K₂CO₃ (2)DMSO1904560-70

Mandatory Visualizations

Catalytic Cycle of Ullmann Condensation (N-Arylation)

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation of an aryl chloride.

Ullmann_Catalytic_Cycle CuX Cu(I)X AmineComplex [L-Cu(I)-NR¹R²] CuX->AmineComplex + HNR¹R² - HX OxidativeAddition [L-Cu(III)(Ar)(X)(NR¹R²)] AmineComplex->OxidativeAddition + Ar-Cl (Oxidative Addition) OxidativeAddition->CuX Reductive Elimination ProductComplex Ar-NR¹R² OxidativeAddition->ProductComplex ProductComplex->OxidativeAddition Product Release

Caption: Proposed catalytic cycle for the ligand-assisted Ullmann N-arylation.

Experimental Workflow for Ullmann Condensation

The following diagram outlines the general experimental workflow for performing an Ullmann condensation reaction in a research laboratory setting.

Experimental_Workflow start Start setup Reaction Setup (Glassware, Reagents) start->setup inert Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert addition Reagent Addition (Solvent, Substrates) inert->addition reaction Heating and Stirring (Monitor by TLC/GC-MS) addition->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for the Ullmann condensation reaction.

Conclusion

The Ullmann condensation remains a powerful tool for the synthesis of N- and O-arylated compounds. While the use of this compound presents a challenge due to its lower reactivity, modern advancements in catalysis, including the use of specific ligands and microwave assistance, have made these transformations more feasible and efficient. The protocols and data presented herein provide a valuable starting point for researchers and drug development professionals seeking to utilize this important reaction in their synthetic endeavors. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, solvent, and temperature, is crucial for achieving high yields and purity of the desired products.

References

Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-4-ethoxybenzene with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-4-ethoxybenzene with a variety of boronic acids. This reaction is a powerful tool for the synthesis of 4-ethoxybiphenyl derivatives, which are valuable intermediates in the development of pharmaceuticals and functional materials. Due to the relatively low reactivity of aryl chlorides compared to their bromide and iodide counterparts, careful selection of the catalyst system and reaction conditions is crucial for achieving high yields.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[2]

This compound is an electron-rich aryl chloride, which makes the initial oxidative addition step to the palladium(0) catalyst challenging.[3] Therefore, the use of highly active catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is essential for efficient coupling.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(Ln) OxAdd->ArPdX Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(Ln) Transmetalation->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Base Base BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki coupling of this compound with various boronic acids. Note that reaction conditions can be highly dependent on the specific boronic acid used, and optimization may be required.

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd-PEPPSI-CMP (0.5 mol%)K₂CO₃ (2.0 equiv)Methanol801297[4]
4-Methylphenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O100-11012-24~90-95
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosCs₂CO₃Toluene11018~85-90
3-Fluorophenylboronic AcidPdCl₂(dppf)K₂CO₃DME/H₂O8516~80-88
2-Thiopheneboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O9012~75-85

*Note: Yields are estimated based on typical results for similar electron-rich aryl chlorides and may vary. Optimization of reaction conditions is recommended for each specific substrate.

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling of this compound. It is crucial to handle all reagents and solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

General Experimental Workflow

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Boronic Acid, Base Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Catalyst Add Palladium Catalyst and Ligand Solvent->Catalyst Reaction Heat Reaction Mixture under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Characterize Product Purification->Product End End Product->End

Figure 2. General Experimental Workflow.
Detailed Protocol using Pd-PEPPSI-CMP Catalyst

This protocol is adapted from a procedure for the coupling of the analogous 1-chloro-4-methoxybenzene.[4]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pd-PEPPSI-CMP catalyst (0.5 mol%)

  • Anhydrous Methanol

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the Pd-PEPPSI-CMP catalyst under a positive flow of inert gas.

  • Add anhydrous methanol via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-ethoxy-1,1'-biphenyl.

General Protocol using Buchwald Ligands

This protocol is a general procedure that can be adapted for various boronic acids using Buchwald ligands, which are known to be effective for the coupling of aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XPhos or SPhos ligand (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or Toluene

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • In a separate vial, dissolve the palladium source and the phosphine ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the catalyst solution to the Schlenk flask via syringe.

  • Add the remaining degassed solvent (and water, if applicable).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 24 hours depending on the boronic acid.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 1-chloro-4-ethoxybenzene. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The protocols provided herein are based on established methodologies for the amination of structurally similar aryl chlorides and are intended to serve as a comprehensive guide for laboratory practice.

Introduction

The Buchwald-Hartwig amination is a Nobel Prize-winning cross-coupling reaction that has revolutionized the synthesis of arylamines.[1] It allows for the formation of C-N bonds from aryl halides or pseudohalides and a wide range of primary and secondary amines, a transformation that is often challenging using traditional methods.[1] For electron-rich aryl chlorides like this compound, the use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity and good product yields.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired arylamine product is formed by reductive elimination, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination of 4-chloroanisole, a close structural analog of this compound. This data provides a strong starting point for the optimization of the target reaction.

EntryAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux6~94% (for 4-chlorotoluene)[2][3]
2MorpholinePd(C₅H₅)(C₃H₄Ph) / XPhos (1 mol%)K₃PO₄Dioxane1001>95% conversion (for 4-chloroanisole)[4]
3AnilinePd(OAc)₂ / X-Phos (10 mol%)KOt-BuToluene100 (MW)0.17High Yield (for bromoestrone derivative)[5][6]
4AnilinePd catalyst 2 (1 mol%)BaseSolventTemp0.025>95% (for 4-chloroanisole)[7]

Note: The data for 4-chloroanisole and 4-chlorotoluene are presented as representative examples due to the limited direct data for this compound. These substrates are electronically and sterically similar, making the conditions highly transferable.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Addition of Reagents: Add the strong base (e.g., 1.2-2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active catalyst.

  • Substrate Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Specific Protocol: Amination of this compound with Morpholine

This protocol is adapted from a procedure for the amination of 4-chlorotoluene with morpholine.[2][3]

Materials:

  • This compound (1.0 equiv, e.g., 4.22 mmol, 0.66 g)

  • Morpholine (1.5 equiv, e.g., 6.33 mmol, 0.55 mL)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%, e.g., 0.0633 mmol, 36 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%, e.g., 0.127 mmol, 60 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, e.g., 8.44 mmol, 811 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg), XPhos (60 mg), and sodium tert-butoxide (811 mg).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (0.66 g) and morpholine (0.55 mL) in one portion.

  • Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (10 mL) and brine (10 mL).

  • Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired N-(4-ethoxyphenyl)morpholine.

Mandatory Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L_n oxidative_addition->pd_complex Ar-Cl amine_coordination Amine Coordination + Deprotonation (HNR'R'') pd_complex->amine_coordination + HNR'R'' - Cl⁻ pd_amido Ar-Pd(II)(NR'R'')L_n amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere reagents Add Pd Precatalyst, Ligand, and Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent preform Stir to Pre-form Active Catalyst solvent->preform substrates Add this compound and Amine preform->substrates reaction Heat and Stir Reaction Mixture substrates->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Cool, Quench with Water, and Extract with Organic Solvent monitor->workup purify Wash, Dry, Concentrate, and Purify by Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: A typical experimental workflow for the reaction.

Key Component Relationships in Buchwald-Hartwig Amination

Component_Relationships reaction Buchwald-Hartwig Amination aryl_halide This compound (Aryl Halide) reaction->aryl_halide Substrate amine Amine (Nucleophile) reaction->amine Substrate catalyst Palladium Precatalyst (e.g., Pd(dba)₂) reaction->catalyst Activates base Strong Base (e.g., NaOtBu) reaction->base Required for Deprotonation solvent Anhydrous Solvent (e.g., Toluene) reaction->solvent Reaction Medium ligand Bulky Phosphine Ligand (e.g., XPhos) catalyst->ligand Forms Active Species with

References

Application Notes and Protocols: Grignard Reaction Involving 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of 4-ethoxyphenylmagnesium chloride via the Grignard reaction of 1-Chloro-4-ethoxybenzene. Furthermore, it outlines the subsequent application of this versatile Grignard reagent in the synthesis of valuable chemical intermediates, including secondary alcohols, benzophenone derivatives, and keto-acids, which are pivotal synthons in medicinal chemistry and drug development. The protocols are compiled from established synthetic methodologies and are presented to guide researchers in the safe and efficient execution of these reactions.

Introduction

The Grignard reaction is a fundamental organometallic reaction that enables the formation of carbon-carbon bonds. The synthesis of 4-ethoxyphenylmagnesium chloride from the readily available this compound provides a powerful nucleophilic reagent. The resulting organomagnesium compound is a key intermediate for introducing the 4-ethoxyphenyl moiety into a wide range of molecular scaffolds. This functional group is present in numerous biologically active molecules and pharmaceutical agents, making the efficient and scalable synthesis of 4-ethoxyphenylmagnesium chloride and its derivatives a topic of significant interest in drug discovery and development. These application notes provide a comprehensive guide to the preparation and utilization of this important Grignard reagent.

Preparation of 4-ethoxyphenylmagnesium chloride

The formation of 4-ethoxyphenylmagnesium chloride is achieved through the reaction of this compound with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically initiated with a small amount of an activator, like iodine or 1,2-dibromoethane, to overcome the passivating oxide layer on the magnesium surface. It is crucial to maintain strictly anhydrous conditions throughout the reaction, as any trace of moisture will quench the Grignard reagent.[1][2]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound-
ReagentMagnesium turnings-
SolventTetrahydrofuran (THF)[1]
InitiatorIodine or 1,2-dibromoethane[1]
Reaction TemperatureReflux[1]
Reaction Time1-2 hoursAdapted from[1]
Reported Yield 90.4% [3]
Experimental Protocol: Synthesis of 4-ethoxyphenylmagnesium chloride

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere. Attach a drying tube filled with calcium chloride to the top of the condenser.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine as an initiator.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF from the dropping funnel to the magnesium turnings.

  • Reaction: The reaction is initiated by gentle warming or the appearance of bubbles on the magnesium surface and the disappearance of the iodine color. Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting gray-brown solution of 4-ethoxyphenylmagnesium chloride should be used immediately in subsequent reactions.

Applications in Organic Synthesis

4-Ethoxyphenylmagnesium chloride is a versatile nucleophile that reacts with a variety of electrophiles to form new carbon-carbon bonds. This section outlines its application in the synthesis of a secondary alcohol, a substituted benzophenone, and a keto-acid, all of which are valuable intermediates in drug synthesis.

Synthesis of (4-ethoxyphenyl)(phenyl)methanol

The reaction of 4-ethoxyphenylmagnesium chloride with benzaldehyde provides a straightforward route to (4-ethoxyphenyl)(phenyl)methanol, a secondary alcohol that can serve as a precursor for various biologically active compounds.

ParameterValueReference
Grignard Reagent4-ethoxyphenylmagnesium chloride-
ElectrophileBenzaldehyde-
SolventTetrahydrofuran (THF) / TolueneAdapted from[1]
Reaction Temperature0 °C to Room TemperatureAdapted from[1]
Reaction Time1-2 hoursAdapted from[1]
Typical Yield ~95% (analogous reaction) [1]

Materials:

  • Solution of 4-ethoxyphenylmagnesium chloride in THF

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, cool the prepared solution of 4-ethoxyphenylmagnesium chloride (1.1 equivalents) to 0 °C in an ice bath.

  • Addition of Electrophile: Add a solution of benzaldehyde (1.0 equivalent) in anhydrous toluene dropwise to the stirred Grignard reagent solution, maintaining the temperature below 8 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.[1] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure (4-ethoxyphenyl)(phenyl)methanol.

Synthesis of 4,4'-Diethoxybenzophenone

The reaction with an ester, such as ethyl 4-ethoxybenzoate, can be used to synthesize symmetrical ketones like 4,4'-diethoxybenzophenone. This class of compounds has been investigated for various pharmaceutical applications.

ParameterValueReference
Grignard Reagent4-ethoxyphenylmagnesium chloride-
ElectrophileEthyl 4-ethoxybenzoate-
SolventTetrahydrofuran (THF)Adapted from[4]
Reaction Temperature0 °C to Room TemperatureAdapted from[4]
Reaction Time2-3 hoursAdapted from[4]
Typical Yield Moderate to High -

Materials:

  • Solution of 4-ethoxyphenylmagnesium chloride in THF

  • Ethyl 4-ethoxybenzoate

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, cool the prepared solution of 4-ethoxyphenylmagnesium chloride (2.2 equivalents) to 0 °C.

  • Addition of Electrophile: Add a solution of ethyl 4-ethoxybenzoate (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Quench the reaction with dilute hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: After solvent removal, the crude 4,4'-diethoxybenzophenone can be purified by recrystallization.

Synthesis of 2-(4-ethoxybenzoyl)benzoic acid

The reaction of 4-ethoxyphenylmagnesium chloride with phthalic anhydride is a key step in the synthesis of 2-aroylbenzoic acids, which are precursors to various heterocyclic compounds and have applications in medicinal chemistry.

ParameterValueReference
Grignard Reagent4-ethoxyphenylmagnesium chloride-
ElectrophilePhthalic anhydride-
SolventTetrahydrofuran (THF) / BenzeneAdapted from[5]
Reaction TemperatureRoom Temperature to RefluxAdapted from[5]
Reaction Time2-4 hoursAdapted from[5]
Typical Yield Good to High -

Materials:

  • Solution of 4-ethoxyphenylmagnesium chloride in THF

  • Phthalic anhydride

  • Anhydrous Benzene

  • Dilute hydrochloric acid

  • Sodium hydroxide solution

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flask under an inert atmosphere, add a solution of phthalic anhydride (1.0 equivalent) in anhydrous benzene to the prepared solution of 4-ethoxyphenylmagnesium chloride (1.1 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and then quench by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic extracts and extract the product into an aqueous sodium hydroxide solution.

  • Purification: Acidify the aqueous extract with hydrochloric acid to precipitate the crude 2-(4-ethoxybenzoyl)benzoic acid. The product can be further purified by recrystallization.

Visualization of Workflows

Grignard Reagent Formation Workflow

Grignard_Formation Start Start Reagents This compound + Mg Turnings + Anhydrous THF Start->Reagents Initiation Initiation (Iodine, gentle heat) Reagents->Initiation Reaction Grignard Reaction (Reflux) Initiation->Reaction Product 4-ethoxyphenylmagnesium chloride solution Reaction->Product End Ready for use Product->End

Caption: Workflow for the synthesis of 4-ethoxyphenylmagnesium chloride.

Application in Synthesis Workflow

Grignard_Application Grignard 4-ethoxyphenylmagnesium chloride Reaction Nucleophilic Addition Grignard->Reaction Electrophile Electrophile (e.g., Benzaldehyde) Electrophile->Reaction Workup Aqueous Work-up (e.g., aq. NH4Cl) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification FinalProduct Final Product Purification->FinalProduct

Caption: General workflow for the reaction of the Grignard reagent.

Applications in Drug Development

The 4-ethoxyphenyl moiety is a common structural feature in a variety of pharmacologically active molecules. The ability to introduce this group via the Grignard reagent, 4-ethoxyphenylmagnesium chloride, is therefore of high value in medicinal chemistry. For instance, analogues of the selective estrogen receptor modulator (SERM) Tamoxifen have been synthesized using Grignard reagents in their core structure assembly.[6][7] The 4-alkoxy-substituted phenyl ring plays a crucial role in the binding affinity and antagonistic activity of these compounds. The synthetic routes outlined in this document provide access to key intermediates that can be further elaborated to generate libraries of novel compounds for screening and lead optimization in drug discovery programs.

Safety Precautions

Grignard reactions are highly exothermic and require strict adherence to safety protocols. All reactions must be conducted in a well-ventilated fume hood. Anhydrous solvents are flammable and should be handled with care, away from ignition sources. The quenching of Grignard reagents can be vigorous; therefore, it should be performed slowly and with adequate cooling. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Conclusion

The Grignard reaction of this compound provides an efficient and high-yielding route to 4-ethoxyphenylmagnesium chloride. This versatile organometallic reagent serves as a valuable tool for the introduction of the 4-ethoxyphenyl group in the synthesis of a diverse range of organic molecules. The protocols and data presented in these application notes offer a comprehensive guide for researchers and professionals in the pharmaceutical industry to utilize this important synthetic transformation in their drug discovery and development endeavors.

References

Application Notes and Protocols: The Role of 1-Chloro-4-ethoxybenzene Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Chloro-4-ethoxybenzene and its structural analogs are valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the ethoxy and chloro groups on the benzene ring allows for a variety of chemical transformations, making these compounds versatile building blocks for active pharmaceutical ingredients (APIs). The ethoxy group can activate the benzene ring towards electrophilic aromatic substitution, while the chloro group provides a site for nucleophilic substitution or cross-coupling reactions.[1] This document details the application of a key derivative, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, in the synthesis of the anti-diabetic drug, Dapagliflozin.

Application: Synthesis of Dapagliflozin Intermediate

A critical application of this compound derivatives is in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[2] The key intermediate, 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is synthesized from precursors that share the core structure of substituted ethoxybenzene.[3]

The synthesis of this intermediate involves a two-step, one-pot process: a Friedel-Crafts acylation followed by a reduction.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone (Friedel-Crafts Acylation)

This protocol describes the synthesis of the ketone intermediate via Friedel-Crafts acylation of phenetole (ethoxybenzene) with 5-bromo-2-chlorobenzoyl chloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
5-bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.462 g0.0085
Oxalyl chloride(COCl)₂126.930.8 mL0.009
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Dimethylformamide (DMF)C₃H₇NO73.090.2 mL-
PhenetoleC₈H₁₀O122.161.1 mL0.009
Aluminum chloride (AlCl₃)AlCl₃133.342.3 g0.017

Procedure:

  • Under a nitrogen atmosphere, dissolve 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) and add dimethylformamide (0.2 mL).[5]

  • To this solution, add oxalyl chloride (0.8 mL) and stir the reaction mixture for one hour at 25-30°C.[5]

  • After the reaction is complete, concentrate the mixture under vacuum at 40-45°C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.[5]

  • Dissolve the oily residue in dichloromethane (20 mL) and cool the solution to 0°C.[5]

  • Add phenetole (1.1 mL) and aluminum chloride (2.3 g) to the cooled solution at 0-5°C.[5]

  • Stir the reaction mixture at 0-5°C for 2 hours to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.[5]

Protocol 2: Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Reduction)

This protocol details the in situ reduction of the ketone intermediate to the final diphenylmethane derivative.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
5-bromo-2-chloro-4'-ethoxybenzophenoneC₁₅H₁₂BrClO₂340.61(from previous step)~0.0085
Triethylsilane (Et₃SiH)C₆H₁₆Si116.283.4 mL0.021
Dichloromethane (DCM)CH₂Cl₂84.93(from previous step)-

Procedure:

  • Allow the reaction mixture from Protocol 1 to warm to approximately 20°C.[2]

  • Slowly add triethylsilane (3.4 mL) to the reaction mixture at 20°C.[2]

  • Stir the mixture for about 36 hours at 20-25°C.[2]

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate (8%; 20 mL).[2]

  • Separate the layers and extract the aqueous layer with dichloromethane (10 mL).[2]

  • Combine the organic layers and wash with water (20 mL).[2]

  • Concentrate the organic layer under vacuum to obtain 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[2]

  • The crude product can be purified by recrystallization from ethanol.[2]

Quantitative Data Summary:

Intermediate/ProductStarting MaterialReaction TypeSolventTemperature (°C)Time (h)Yield
5-bromo-2-chlorobenzoyl chloride5-bromo-2-chlorobenzoic acidAcyl Halide FormationDCM25-301~98-99% (crude)[6]
5-bromo-2-chloro-4'-ethoxybenzophenone5-bromo-2-chlorobenzoyl chloride & PhenetoleFriedel-Crafts AcylationDCM0-52Not Isolated[2]
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene5-bromo-2-chloro-4'-ethoxybenzophenoneReductionDCM20-253697% (after chromatography)[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the one-pot synthesis of the Dapagliflozin intermediate.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Reduction A 5-bromo-2-chlorobenzoic acid C 5-bromo-2-chlorobenzoyl chloride A->C DCM, 25-30°C, 1h B Oxalyl Chloride, DMF E 5-bromo-2-chloro-4'-ethoxybenzophenone C->E DCM, 0-5°C, 2h C->E D Phenetole, AlCl3 G 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene E->G DCM, 20-25°C, 36h E->G F Triethylsilane

Caption: Synthetic workflow for 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Mechanism of Action: SGLT2 Inhibition

Dapagliflozin, synthesized from the aforementioned intermediate, exerts its therapeutic effect by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys.[7] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[8][9]

The diagram below illustrates the signaling pathway affected by SGLT2 inhibitors.

SGLT2_Pathway cluster_0 Proximal Tubule Lumen (Glomerular Filtrate) cluster_1 Proximal Tubule Epithelial Cell cluster_2 Bloodstream Filtrate Glucose Sodium SGLT2 SGLT2 Transporter Filtrate->SGLT2 Co-transport GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Glucose NaK_Pump Na+/K+ Pump SGLT2->NaK_Pump Intracellular Sodium Blood Glucose & Sodium Reabsorbed GLUT2->Blood Facilitated Diffusion NaK_Pump->Blood Active Transport Dapagliflozin Dapagliflozin (SGLT2 Inhibitor) Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by Dapagliflozin.

Conclusion: Derivatives of this compound, such as 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene, are pivotal intermediates in the synthesis of modern pharmaceuticals.[10] The protocols and data presented herein provide a framework for the synthesis of a key intermediate for Dapagliflozin, highlighting the importance of these building blocks in drug development. The straightforward, one-pot synthesis offers an efficient route for large-scale production.[4] Understanding the synthetic pathways and the mechanism of action of the final API is crucial for researchers in the field of medicinal chemistry and drug discovery.

References

1-Chloro-4-ethoxybenzene: A Versatile Building Block in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-ethoxybenzene is a halogenated aromatic ether that serves as a valuable and versatile building block in modern organic synthesis. Its disubstituted benzene ring, featuring an activating ethoxy group and a reactive chloro group, allows for a diverse range of chemical transformations. This unique combination of functional groups makes it an important precursor for the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceutical and materials science.

The electron-donating nature of the ethoxy group activates the aromatic ring towards electrophilic substitution, while the chlorine atom provides a handle for various cross-coupling reactions. This dual reactivity enables chemists to selectively functionalize the molecule at different positions, making it a strategic component in multi-step synthetic routes. This document provides detailed application notes and experimental protocols for several key transformations of this compound, highlighting its utility in the construction of diverse molecular architectures.

Key Synthetic Applications

This compound is a key starting material for a variety of important organic reactions, including but not limited to:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to create biaryl structures.

  • Buchwald-Hartwig Amination: For the synthesis of arylamines through carbon-nitrogen bond formation.

  • Sonogashira Coupling: To generate aryl alkynes.

  • Heck Reaction: For the vinylation of the aromatic ring.

  • Ullmann Condensation: An alternative method for forming carbon-oxygen or carbon-nitrogen bonds.

  • Friedel-Crafts Reactions: For the introduction of acyl or alkyl groups onto the aromatic ring.

These reactions are fundamental in medicinal chemistry for the synthesis of drug candidates and in materials science for the development of novel organic materials.

Data Presentation

The following tables summarize quantitative data for the key reactions described in the experimental protocols section.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

ParameterValue
Reactants This compound, Phenylboronic Acid
Catalyst Pd-PEPPSI-CMP (0.5 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Methanol
Temperature 80 °C
Reaction Time 12 hours
Yield ~97%

Table 2: Buchwald-Hartwig Amination of this compound with Aniline

ParameterValue
Reactants This compound, Aniline
Catalyst Pd(OAc)₂ (0.05 equiv)
Ligand BINAP (0.08 equiv)
Base Cs₂CO₃ (2.0 equiv)
Solvent Toluene
Temperature 110 °C
Reaction Time 8 hours
Yield High (exact yield depends on specific conditions)

Table 3: Sonogashira Coupling of this compound with Phenylacetylene

ParameterValue
Reactants This compound, Phenylacetylene
Catalyst [{Pd(µ-OH)Cl(IPr)}₂] (1 ppm)
Base Water (catalytic)
Solvent Ethanol (96%)
Temperature 80 °C
Reaction Time 24 hours
Yield High (exact yield depends on specific conditions)

Table 4: Heck Reaction of this compound with Styrene

ParameterValue
Reactants This compound, Styrene
Catalyst Pd(OAc)₂ (1 mol%)
Ligand P(o-tolyl)₃ (2 mol%)
Base NaOAc (1.2 equiv)
Solvent DMF
Temperature 100 °C
Reaction Time 24 hours
Yield Moderate to Good

Table 5: Ullmann Condensation of this compound with Phenol

ParameterValue
Reactants This compound, Phenol
Catalyst CuI (10 mol%)
Ligand 1,10-Phenanthroline (20 mol%)
Base K₂CO₃ (2.0 equiv)
Solvent Toluene or Xylenes
Temperature 120-140 °C
Reaction Time 24 hours
Yield Moderate to Good[1]

Table 6: Friedel-Crafts Acylation of this compound with Acetyl Chloride

ParameterValue
Reactants This compound, Acetyl Chloride
Catalyst Anhydrous AlCl₃ (1.1 equiv)
Solvent Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 30 minutes
Yield Good

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Ethoxybiphenyl

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid to yield 4-ethoxybiphenyl.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd-PEPPSI-CMP catalyst (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add the Pd-PEPPSI-CMP catalyst (0.5 mol%) to the flask.

  • Evacuate the flask and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this process three times.

  • Add anhydrous methanol via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Add Reactants: This compound Phenylboronic Acid K₂CO₃ catalyst Add Catalyst: Pd-PEPPSI-CMP reactants->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Methanol inert->solvent heat Heat to 80 °C Stir for 12h solvent->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product 4-Ethoxybiphenyl purify->product

Buchwald-Hartwig Amination: Synthesis of 4-Ethoxy-N-phenylaniline

This protocol outlines the synthesis of 4-ethoxy-N-phenylaniline from this compound and aniline.[2][3]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and BINAP (0.08 equiv).

  • Evacuate the tube and backfill with an inert gas. Repeat three times.

  • Add anhydrous toluene, followed by aniline (1.2 equiv) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 8 hours with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., hexane/ethyl acetate) to afford the desired product.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in Schlenk tube: This compound, Cs₂CO₃, Pd(OAc)₂, BINAP inert Evacuate and backfill with inert gas reagents->inert addition Add Toluene and Aniline inert->addition heat Heat to 110 °C Stir for 8h addition->heat cool Cool to RT heat->cool filter Filter through Celite cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product 4-Ethoxy-N-phenylaniline purify->product

Sonogashira Coupling: Synthesis of 1-Ethoxy-4-(phenylethynyl)benzene

This protocol describes the copper-free Sonogashira coupling of this compound with phenylacetylene.[4]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • [{Pd(µ-OH)Cl(IPr)}₂] catalyst (1 ppm)

  • Ethanol (96%)

  • Water (catalytic amount)

  • Reaction vial with a screw cap

  • Inert atmosphere

Procedure:

  • To a reaction vial, add this compound (1.0 equiv), phenylacetylene (1.2 equiv), and the palladium catalyst (1 ppm).

  • Add ethanol (96%) as the solvent, followed by a catalytic amount of water.

  • Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine in vial: This compound, Phenylacetylene, Pd catalyst solvent Add Ethanol and catalytic Water reagents->solvent heat Heat to 80 °C for 24h solvent->heat cool Cool to RT heat->cool extract Extraction with organic solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product 1-Ethoxy-4-(phenylethynyl)benzene purify->product

Friedel-Crafts Acylation: Synthesis of 2-Chloro-5-ethoxyacetophenone

This protocol details the Friedel-Crafts acylation of this compound with acetyl chloride.[5]

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask with addition funnel

  • Ice bath

  • Concentrated HCl, saturated sodium bicarbonate solution

Procedure:

  • To a dry round-bottom flask containing anhydrous dichloromethane and anhydrous aluminum chloride (1.1 equiv), cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) to the suspension with stirring.

  • After the addition of acetyl chloride, add a solution of this compound (1.0 equiv) in dichloromethane dropwise via an addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Friedel_Crafts_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification acylium Form Acylium Ion: Acetyl Chloride + AlCl₃ in CH₂Cl₂ at 0 °C addition Add this compound dropwise acylium->addition stir Stir at RT for 30 min addition->stir quench Quench with Ice and HCl stir->quench extract Extraction and Washing quench->extract dry Dry and Concentrate extract->dry purify Purification dry->purify product 2-Chloro-5-ethoxyacetophenone purify->product

Conclusion

This compound is a readily available and highly useful building block in organic synthesis. Its ability to undergo a variety of transformations, particularly modern cross-coupling reactions, makes it an invaluable tool for the synthesis of complex organic molecules. The protocols provided herein offer a starting point for the utilization of this versatile reagent in research and development, particularly for applications in the pharmaceutical and materials science industries. The straightforward reactivity and predictable outcomes of these reactions underscore the importance of this compound in the synthetic chemist's toolbox.

References

Application Notes and Protocols for the Quantification of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Chloro-4-ethoxybenzene in various matrices. The protocols described herein are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable quantification.

Overview

This compound (CAS No. 622-61-7) is an aromatic ether that may be present as an intermediate or impurity in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] Accurate quantification is crucial for process control, quality assurance, and regulatory compliance. This document outlines validated methods for its determination.

Physicochemical Properties of this compound: [1][2][3]

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Boiling Point 198-202 °C
Melting Point -18 °C
Density 1.164 g/mL at 25 °C

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterValue
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (%RSD) < 5%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterValue
Linearity Range 0.01 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.005 µg/mL
Limit of Quantification (LOQ) ~0.015 µg/mL
Accuracy (Recovery) 90 - 110%
Precision (%RSD) < 10%

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk materials and simple matrices.

Experimental Protocol

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation

  • HPLC system with a UV detector

  • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions [5][6][7]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Injection Volume: 10 µL[4]

  • Detection Wavelength: 225 nm

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of methanol or mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Column hplc->column Mobile Phase (ACN:H2O) detector UV Detector (225 nm) column->detector data Data Acquisition & Processing detector->data result Quantification Result data->result

Caption: A generalized workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly sensitive and selective, making it ideal for trace-level quantification of this compound in complex matrices such as environmental or biological samples. The use of an internal standard is recommended for optimal accuracy and precision.

Experimental Protocol

4.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): 1-Chloro-4-methoxybenzene-d4 or a suitable stable isotope-labeled analog

  • Dichloromethane (GC grade)

  • Hexane (GC grade)

  • Anhydrous Sodium Sulfate

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

4.1.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[1]

  • Autosampler

  • Data acquisition and processing software

4.1.3. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 156 (quantifier), 128, 93 (qualifiers)

    • Internal Standard (if used): Monitor appropriate ions for the chosen standard.

4.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section, using hexane or dichloromethane as the solvent.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in hexane.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the this compound stock solution. Spike each standard with the internal standard to a constant final concentration (e.g., 1 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 10 mL of an aqueous sample, add a known amount of the internal standard solution.

    • Extract the sample three times with 5 mL of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is ready for GC-MS analysis.

GC-MS Analysis Workflow

GCMS_Workflow sample_prep Sample Preparation (e.g., LLE/SPE) is_spike Internal Standard Spiking sample_prep->is_spike gcms GC-MS System is_spike->gcms Inject 1 µL separation GC Separation (HP-5ms Column) gcms->separation detection MS Detection (SIM) separation->detection quant Quantification detection->quant

Caption: A generalized workflow for the GC-MS analysis of this compound.

Quality Control

To ensure the validity of the results, the following quality control measures should be implemented:

  • Method Blank: A blank sample is processed and analyzed in the same manner as the experimental samples to check for contamination.

  • Calibration Verification: A mid-level calibration standard should be analyzed periodically to verify the stability of the instrument's response.

  • Spike Recovery: A known amount of this compound is added to a sample matrix (matrix spike) to assess the method's accuracy and potential matrix effects.

By following these detailed protocols, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this compound for a variety of applications.

References

Application Note: HPLC Analysis of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Chloro-4-ethoxybenzene. The described protocol is designed for accuracy, precision, and high-throughput, making it suitable for quality control, purity assessment, and stability studies in research and drug development settings. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds.[1][2][3] Its purity is crucial for the successful synthesis of downstream products. This document provides a detailed protocol for the determination of this compound using a reliable and reproducible HPLC method. The methodology is based on established principles of reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Physicochemical Properties

PropertyValue
Chemical FormulaC₈H₉ClO[1][2]
Molecular Weight156.61 g/mol [1][2]
AppearanceColorless to light yellow clear liquid
CAS Number622-61-7[1][2][3]

Experimental Protocol

Principle

The separation is achieved on a C18 stationary phase where this compound is retained based on its hydrophobic interactions. An isocratic mobile phase of acetonitrile and water provides a constant elution strength for reproducible separation. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

Reagents and Standards
  • Acetonitrile (HPLC grade)[4]

  • Water (HPLC grade)[4]

  • This compound reference standard (purity >98%)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific instrument and column used.

ParameterCondition
Stationary Phase C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 215 nm[5][6]
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Preparation of Sample Solutions
  • Accurately weigh a suitable amount of the sample containing this compound into a volumetric flask.

  • Dissolve and dilute to a known volume with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

System Suitability

To ensure the validity of the analytical results, perform system suitability tests before sample analysis. Typical parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): Should be ≤ 2.0% for replicate injections of the standard solution.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase (ACN:Water 60:40) equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Preparation injection Injection standard_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection (215 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and straightforward approach for the quantitative analysis of this compound. The protocol is well-suited for routine quality control and research applications, providing accurate and reproducible results. Adherence to good laboratory practices and system suitability criteria is essential for obtaining high-quality data.

References

Application Note: Quantitative Analysis of Suzuki-Miyaura Cross-Coupling Reaction Products of 1-Chloro-4-ethoxybenzene by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of the reaction mixture resulting from the palladium-catalyzed Suzuki-Miyaura coupling of 1-chloro-4-ethoxybenzene with phenylboronic acid. This reaction is pivotal in the synthesis of 4-ethoxybiphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol provided is designed for researchers, scientists, and drug development professionals to accurately determine the product yield and identify potential impurities and byproducts.

Reaction Scheme

The primary reaction of interest is the coupling of this compound with phenylboronic acid to yield 4-ethoxybiphenyl. Common side reactions in Suzuki-Miyaura couplings include the homocoupling of the boronic acid to form biphenyl and the homocoupling of the aryl halide to form 4,4'-diethoxybiphenyl. Dehalogenation of the starting material can also occur, though it is often a minor byproduct in well-optimized reactions.

Experimental Protocols

Materials
  • This compound (98%)

  • Phenylboronic acid (97%)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Water (deionized)

  • Dichloromethane (DCM, HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal Standard (e.g., Dodecane)

Suzuki-Miyaura Coupling Reaction Protocol
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.57 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add a degassed solvent mixture of toluene (20 mL) and water (5 mL).

  • Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • After cooling to room temperature, quench the reaction with 20 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

GC-MS Analysis Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction product into a 10 mL volumetric flask.

  • Add a known concentration of an internal standard (e.g., dodecane, 1 mg/mL in DCM).

  • Dissolve and dilute to the mark with dichloromethane.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

Instrumentation:

A gas chromatograph equipped with a mass selective detector is employed for the analysis.

Parameter Condition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-400 amu
Solvent Delay 3 min

Results and Discussion

The GC-MS analysis of the crude reaction mixture allows for the separation and identification of the starting material, the desired product, and major byproducts. The identification of each component is confirmed by its retention time and comparison of its mass spectrum with reference spectra.

Table 1: Identification of Reaction Components by GC-MS

Compound Retention Time (min) Molecular Weight Key Mass Fragments (m/z)
This compound~8.5156.61156, 128, 111, 93, 65
Biphenyl~9.2154.21154, 153, 77, 51
4-Ethoxybiphenyl~12.8198.26198, 170, 141, 115, 63
4,4'-Diethoxybiphenyl~16.5242.31242, 213, 185, 128, 77

Note: Retention times are approximate and may vary depending on the specific instrument and conditions.

Quantitative analysis is performed by integrating the peak areas of the analytes and the internal standard. The relative response factors of each component should be determined using standard solutions for accurate quantification.

Table 2: Quantitative Analysis of a Representative Reaction Mixture

Compound Peak Area Concentration (mg/mL) Composition (%)
This compound15,0000.505.0
Biphenyl8,0000.272.7
4-Ethoxybiphenyl250,0008.3383.3
4,4'-Diethoxybiphenyl25,0000.838.3
Other Impurities--0.7
Total 10.0 100.0

Visualizations

experimental_workflow Experimental Workflow A Reaction Setup (this compound, Phenylboronic acid, Pd(OAc)2, PPh3, K2CO3, Toluene/Water) B Suzuki-Miyaura Coupling (80°C, 12 hours) A->B C Workup (Quenching, Extraction, Drying) B->C D Crude Product Isolation (Solvent Evaporation) C->D E Sample Preparation for GC-MS (Dilution, Internal Standard Addition) D->E F GC-MS Analysis E->F G Data Analysis (Identification and Quantification) F->G

Caption: Workflow for the synthesis and GC-MS analysis.

reaction_pathway Suzuki-Miyaura Reaction and Side Products cluster_main Main Reaction cluster_side Side Reactions A This compound C 4-Ethoxybiphenyl (Product) A->C Pd Catalyst, Base B Phenylboronic acid B->C Pd Catalyst, Base D Phenylboronic acid E Biphenyl (Homocoupling) D->E Pd Catalyst, Base F This compound G 4,4'-Diethoxybiphenyl (Homocoupling) F->G Pd Catalyst, Base

Caption: Reaction pathway of the Suzuki-Miyaura coupling.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the qualitative and quantitative analysis of the Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid. The protocol allows for the accurate determination of the main product, 4-ethoxybiphenyl, and the identification and quantification of key byproducts, which is essential for reaction optimization and quality control in research and industrial settings.

Application Notes and Protocols for the Synthesis of a Key Dapagliflozin Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes. The efficient synthesis of Dapagliflozin is of significant interest in pharmaceutical development. A crucial step in its synthesis involves the formation of the C-aryl glucoside bond, which relies on the prior synthesis of a key diarylmethane intermediate, specifically 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. This document provides detailed protocols for the synthesis of this intermediate, starting from the Friedel-Crafts acylation of ethoxybenzene (phenetole) with 5-bromo-2-chlorobenzoyl chloride, followed by a reduction step. While the prompt mentions 1-Chloro-4-ethoxybenzene, the established and widely documented synthetic pathway involves the reaction of a substituted chlorobenzene derivative with ethoxybenzene.

Synthesis Pathway Overview

The synthesis of the dapagliflozin intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a two-step process:

  • Friedel-Crafts Acylation: 5-bromo-2-chlorobenzoic acid is first converted to its acid chloride, 5-bromo-2-chlorobenzoyl chloride. This acyl chloride then reacts with ethoxybenzene (phenetole) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the benzophenone intermediate, (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][2]

  • Reduction: The ketone group of the benzophenone intermediate is subsequently reduced to a methylene group. This reduction can be achieved using various reducing agents, such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), or sodium borohydride (NaBH₄), to afford the target diarylmethane intermediate.[2][3]

Visualized Experimental Workflow

The following diagram illustrates the two-step synthesis process for the key dapagliflozin intermediate.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Reactant1 5-bromo-2-chlorobenzoic acid Intermediate1 (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Reactant1->Intermediate1 1. Acyl Chloride Formation Reactant2 Ethoxybenzene (Phenetole) Reactant2->Intermediate1 2. Acylation Reagent1 Oxalyl Chloride or Thionyl Chloride Reagent2 Aluminum Chloride (AlCl3) Reagent3 Triethylsilane & Boron Trifluoride Etherate Product 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Dapagliflozin Intermediate) Intermediate1->Product Reduction Logical_Relationships Success Successful Synthesis of Dapagliflozin Intermediate Acylation Friedel-Crafts Acylation Efficiency Success->Acylation Reduction Reduction Efficiency Success->Reduction Purity Final Product Purity Success->Purity Catalyst Anhydrous Lewis Acid (e.g., AlCl3) Acylation->Catalyst TempControl1 Strict Temperature Control (0-5°C) Acylation->TempControl1 Moisture Anhydrous Conditions Acylation->Moisture ReducingAgent Choice of Reducing Agent (e.g., Et3SiH) Reduction->ReducingAgent TempControl2 Low Temperature (0-5°C) Reduction->TempControl2 Workup Proper Quenching & Washing Purity->Workup Purification Recrystallization Purity->Purification

References

Application Note: Williamson Ether Synthesis for the Preparation of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-Chloro-4-ethoxybenzene via the Williamson ether synthesis. This classic and versatile method involves the reaction of a phenoxide with a primary alkyl halide.[1][2] The protocol covers the reaction setup, workup, purification, and characterization of the final product. Quantitative data and a visual workflow are included to facilitate reproducibility for researchers in organic synthesis and drug development.

Introduction

The Williamson ether synthesis is a fundamental organic reaction used to form an ether from an organohalide and an alkoxide or phenoxide.[1] It proceeds via an S_N_2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this application, this compound is synthesized from 4-chlorophenol. The phenol is first deprotonated by a base to form the more nucleophilic 4-chlorophenoxide ion, which then attacks an ethyl halide (e.g., ethyl bromide or ethyl iodide) to yield the target aryl ether. Aryl ethers like this compound are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Reaction Principle and Mechanism

The synthesis proceeds in two main steps:

  • Deprotonation: The acidic proton of 4-chlorophenol is abstracted by a base (e.g., potassium carbonate) to form the potassium 4-chlorophenoxide salt.

  • Nucleophilic Substitution (S_N_2): The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide. This backside attack displaces the halide leaving group in a concerted step to form the C-O bond of the ether.[1]

For this reaction to be efficient, a primary alkyl halide is preferred to minimize the competing E2 elimination side reaction.[2][3] Polar aprotic solvents like DMF or DMSO can accelerate the rate of this S_N_2 reaction.[4]

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound.

3.1 Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-ChlorophenolC₆H₅ClO128.565.0 g38.9
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.0 g57.9
Ethyl Bromide (Bromoethane)C₂H₅Br108.975.5 mL (8.1 g)74.3
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
2M Hydrochloric Acid (HCl)HCl36.46As needed-
Saturated Sodium Chloride (Brine)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

3.2 Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for vacuum distillation or flash chromatography

3.3 Synthesis Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (5.0 g), potassium carbonate (8.0 g), and N,N-Dimethylformamide (50 mL).

  • Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Slowly add ethyl bromide (5.5 mL) to the suspension.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain stirring and heating for 4-6 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL).[5]

  • Workup - Washing: Combine the organic layers. Wash the combined organic extract with 2M HCl (2 x 25 mL) to remove any unreacted phenoxide, followed by saturated brine (1 x 50 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.4 Purification The crude this compound can be purified by either vacuum distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the final product with high purity.[7][8]

Data Presentation

Table 1: Physical and Spectroscopic Data of this compound

Property Value
Molecular Formula C₈H₉ClO[9]
Molecular Weight 156.61 g/mol [9]
Appearance Colorless liquid or low-melting solid
Boiling Point ~210-212 °C
Melting Point 21-23 °C

| CAS Registry Number | 622-61-7[9] |

Table 2: Typical Reaction Outcomes

Parameter Result
Crude Yield 85-95%
Purified Yield 75-85%

| Purity (by GC/NMR) | >97%[10] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G Workflow for this compound Synthesis A Reactants 4-Chlorophenol K2CO3, Ethyl Bromide Solvent (DMF) B Reaction Stirring at 80-90°C 4-6 hours A->B Heating C Workup Quench with Water Diethyl Ether Extraction B->C Cooling D Washing Wash with 2M HCl Wash with Brine C->D E Isolation Drying (MgSO4) Solvent Evaporation D->E F Purification Vacuum Distillation or Column Chromatography E->F Crude Product G Final Product This compound F->G H Analysis NMR, GC-MS, IR G->H

Caption: Experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group peaks, such as the C-O-C ether stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the compound.

Safety Precautions

  • 4-Chlorophenol is toxic and corrosive. Avoid skin contact and inhalation.

  • Ethyl bromide is a volatile and potentially carcinogenic alkylating agent. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin.

  • Diethyl ether is extremely flammable. Ensure no ignition sources are present during extraction.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Application Notes: Electrophilic Chlorination of Phenetole for the Synthesis of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The electrophilic chlorination of phenetole (ethoxybenzene) is a classic example of an electrophilic aromatic substitution reaction, a fundamental transformation in organic synthesis. Phenetole is an activated aromatic system due to the electron-donating nature of the ethoxy group, which directs incoming electrophiles to the ortho and para positions. The synthesis of 1-Chloro-4-ethoxybenzene, the para isomer, is often favored due to reduced steric hindrance compared to the ortho position. This compound serves as a valuable intermediate in the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides a detailed protocol for this transformation, emphasizing safety, efficiency, and product purification.

Reaction Mechanism and Pathway

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is activated by a Lewis acid catalyst, like aluminum chloride (AlCl₃), to generate a highly electrophilic chlorine species. The electron-rich phenetole ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity is subsequently restored by the loss of a proton, yielding the chlorinated product.

reaction_mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization SO2Cl2 SO₂Cl₂ Electrophile [SO₂Cl]⁺ AlCl₄⁻ (or Cl⁺ source) SO2Cl2->Electrophile + AlCl₃ AlCl3 AlCl₃ Phenetole Phenetole SigmaComplex Sigma Complex (Arenium Ion) Phenetole->SigmaComplex + Electrophile Product This compound Byproduct HCl + AlCl₃ SigmaComplex_depro Sigma Complex SigmaComplex_depro->Product - H⁺

Caption: Mechanism of electrophilic chlorination of phenetole.

Quantitative Data and Reagent Specifications

Successful synthesis relies on accurate stoichiometry and understanding the properties of the reagents involved.

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )CAS Number
PhenetoleC₈H₁₀O122.16103-73-1
Sulfuryl ChlorideSO₂Cl₂134.977791-25-5
Aluminum ChlorideAlCl₃133.347446-70-0
This compoundC₈H₉ClO156.61622-61-7[1]

Table 2: Representative Reaction Parameters

ReagentMolesEquivalentsAmount
Phenetole0.0501.06.11 g (6.1 mL)
Aluminum Chloride0.0050.10.67 g
Sulfuryl Chloride0.0551.16.75 g (4.1 mL)
Dichloromethane (Solvent)--50 mL

Experimental Protocol

This protocol describes a representative procedure for the chlorination of phenetole on a laboratory scale.

Materials and Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Condenser with a drying tube (or nitrogen inlet)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Phenetole, Sulfuryl Chloride (SO₂Cl₂), Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

Experimental Workflow Diagram:

G Setup 1. Reaction Setup (Flask, Stirrer, N₂ atmosphere) Cooling 2. Cool to 0 °C (Ice Bath) Setup->Cooling Reagents 3. Add Phenetole, DCM, and AlCl₃ Cooling->Reagents Addition 4. Slow Addition of SO₂Cl₂ (via dropping funnel) Reagents->Addition Reaction 5. Stir at 0 °C to RT (Monitor by TLC) Addition->Reaction Quench 6. Quench Reaction (Pour onto ice water) Reaction->Quench Extract 7. Workup (Separate layers, Extract with DCM) Quench->Extract Wash 8. Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry 9. Dry & Filter (Anhydrous MgSO₄) Wash->Dry Concentrate 10. Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify 11. Purify Product (Vacuum Distillation or Chromatography) Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: Assemble a dry 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen) and cool it to 0 °C using an ice-water bath.

  • Reagent Charging: To the cooled flask, add dichloromethane (50 mL), phenetole (6.1 mL, 0.050 mol), and anhydrous aluminum chloride (0.67 g, 0.005 mol). Stir the mixture until the catalyst is well-dispersed.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (4.1 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for one hour. Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice water with vigorous stirring to quench the reaction.

  • Workup: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure this compound.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sulfuryl Chloride: Is highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle with extreme care.

    • Aluminum Chloride: Is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and can cause severe burns.

    • Dichloromethane: Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching: The quenching step is exothermic and will release HCl gas. Perform this step slowly and with efficient stirring in a fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-chloro-4-ethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[2][4][5] In this specific synthesis, 4-chlorophenol is deprotonated by a strong base to form the 4-chlorophenoxide ion, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether product.[3]

Q2: What are the primary reactants and reagents involved in the Williamson ether synthesis of this compound?

The primary reactants and reagents are:

  • Starting Material: 4-Chlorophenol

  • Base: A strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the phenol.[3]

  • Ethylating Agent: An ethyl halide, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), serves as the electrophile.[3]

  • Solvent: A suitable solvent is required to dissolve the reactants. Common choices include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), or the parent alcohol of the alkoxide.[1][5]

Q3: What are the potential side reactions that can lower the yield of this compound?

Several side reactions can compete with the desired ether formation and reduce the overall yield:

  • Elimination Reaction: If the ethylating agent is prone to elimination (though less common with primary halides like ethyl iodide/bromide), or if the reaction temperature is too high, elimination can occur to form ethene.[2][5][6]

  • Hydrolysis of the Product: The presence of water in the reaction mixture can lead to the hydrolysis of the product back to 4-chlorophenol, especially under harsh basic conditions.[7]

  • Reaction with Solvent: In some cases, the solvent can react with the reagents, leading to undesired byproducts.

  • Formation of colored impurities: The use of excess reagents or high temperatures can sometimes lead to the formation of colored, tar-like substances.[7]

Q4: How can the purity of the final this compound product be assessed and improved?

Product purity can be assessed using techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification of the crude product is crucial to remove unreacted starting materials and byproducts.[8][9] Common purification methods include:

  • Extraction: To remove water-soluble impurities and the base.[3][8][9]

  • Washing: The organic layer is typically washed with a dilute base solution (like NaOH) to remove any unreacted 4-chlorophenol, followed by washing with brine.[3][8][9]

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8][9]

  • Distillation: Fractional distillation under reduced pressure can be used to purify the final product, separating it from any remaining impurities with different boiling points.[10]

  • Column Chromatography: For high-purity requirements, flash column chromatography using silica gel is an effective purification method.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of 4-chlorophenol.Ensure a sufficiently strong base and anhydrous conditions are used. Consider using a stronger base like sodium hydride (NaH) if necessary.[5]
Inactive ethylating agent.Use a fresh, high-purity ethyl halide. Alkyl iodides are generally more reactive than bromides.[5]
Reaction temperature is too low.While high temperatures can promote side reactions, the reaction may not proceed at a sufficient rate if the temperature is too low. Optimize the reaction temperature by monitoring the reaction progress with TLC or GC.
Presence of water in the reaction.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Presence of Unreacted 4-Chlorophenol in the Product Insufficient amount of ethylating agent.Use a slight excess of the ethyl halide to ensure complete reaction of the phenoxide.
Incomplete reaction.Increase the reaction time or temperature and monitor the reaction to completion.
Inefficient purification.During the workup, wash the organic layer with a dilute aqueous solution of sodium hydroxide to remove the acidic 4-chlorophenol.[3]
Product is Dark-Colored or Contains Tar-Like Impurities Reaction temperature was too high.Perform the reaction at a lower temperature and monitor for completion to avoid prolonged heating, which can lead to decomposition.[7]
Use of excess base or ethylating agent.Use a stoichiometric amount or a slight excess of the reagents.
Impure starting materials.Use purified starting materials.
Formation of an Olefin (Ethene) byproduct The reaction conditions favor elimination over substitution.This is more likely with secondary or tertiary alkyl halides. Since ethyl halides are primary, this is less of a concern. However, using a less hindered base and lower reaction temperatures can further minimize this possibility.[2][5]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis.

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Ethyl iodide (CH₃CH₂I)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF.

  • Add sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 4-chlorophenoxide.

  • To this mixture, add ethyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1M NaOH (2 x 30 mL) to remove any unreacted 4-chlorophenol, followed by a wash with brine (1 x 50 mL).[8][9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8][9]

  • Purify the crude product by vacuum distillation or flash column chromatography to yield pure this compound.[10]

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C)
4-ChlorophenolC₆H₅ClO128.5622043-45
Ethyl IodideC₂H₅I155.9772-111
Sodium HydroxideNaOH40.001388318
This compoundC₈H₉ClO156.61210-21220-22

Table 2: Typical Reaction Conditions and Yields (Illustrative)

Base Ethylating Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
NaOHEthyl IodideDMF65585-95
KOHEthyl BromideEthanolReflux875-85
NaHEthyl IodideTHFReflux4>90

Note: These values are illustrative and can vary based on the specific experimental setup and scale.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Chlorophenol + Sodium Hydroxide + Ethyl Iodide Reaction Williamson Ether Synthesis (60-70°C, 4-6h) Reactants->Reaction DMF Workup Quenching & Extraction with Diethyl Ether Reaction->Workup Purification Washing, Drying, & Solvent Removal Workup->Purification Final_Product Pure this compound Purification->Final_Product Distillation or Chromatography troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Reactions Side Reactions Start->Side_Reactions Loss_During_Workup Loss During Workup Start->Loss_During_Workup Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Purity Incomplete_Reaction->Optimize_Conditions Minimize_Side_Reactions Minimize Side Reactions: - Lower Temperature - Anhydrous Conditions Side_Reactions->Minimize_Side_Reactions Improve_Workup Improve Workup: - Efficient Extraction - Careful Phase Separation Loss_During_Workup->Improve_Workup

References

Technical Support Center: Chlorination of Phenetole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the electrophilic chlorination of phenetole.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary products from the monochlorination of phenetole?

The chlorination of phenetole is an electrophilic aromatic substitution reaction. The ethoxy group (-OCH₂CH₃) is an activating, ortho, para-directing group. Therefore, the primary products are a mixture of ortho-chlorophenetole and para-chlorophenetole.[1][2]

Q2: What is the general mechanism for the chlorination of phenetole?

The reaction proceeds via a two-step electrophilic aromatic substitution mechanism.[3]

  • Generation of the Electrophile : A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), reacts with molecular chlorine (Cl₂) to generate a more potent electrophile (a polarized Cl-Cl bond or a chloronium ion equivalent).[4][5][6]

  • Electrophilic Attack : The electron-rich phenetole ring attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]

  • Deprotonation : A weak base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the final chlorinated phenetole product.[5]

Q3: What are the most common side reactions observed during the chlorination of phenetole?

The most prevalent side reactions include:

  • Polychlorination : The introduction of two or more chlorine atoms onto the aromatic ring, leading to products like 2,4-dichlorophenetole and 2,6-dichlorophenetole.[7][8] This occurs when an excess of the chlorinating agent is used or if the reaction conditions are too harsh.

  • Unfavorable Isomer Distribution : Obtaining an undesirable ratio of ortho to para isomers. Typically, the para isomer is favored due to steric hindrance, but this can be influenced by reaction conditions.[2][9]

  • Ring Cleavage : Under very aggressive chlorination conditions, particularly with a large excess of chlorine as seen in water treatment studies, the aromatic ring can undergo oxidative cleavage to form dicarbonyl compounds.[10][11]

  • Side-Chain Chlorination : If the reaction is performed under radical conditions (e.g., with UV light initiation instead of a Lewis acid), chlorination can occur on the ethyl side chain.[12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired monochlorinated product and significant amount of unreacted phenetole. 1. Insufficient chlorinating agent. 2. Inactive or insufficient catalyst. 3. Reaction time too short or temperature too low.1. Use a slight excess (1.0-1.1 equivalents) of the chlorinating agent. 2. Ensure the Lewis acid catalyst is anhydrous and active. Use a catalytic amount (e.g., 0.1 eq). 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. Consider a moderate increase in temperature.
High percentage of dichlorinated and trichlorinated byproducts. 1. Excess chlorinating agent. 2. Reaction temperature is too high. 3. Highly active catalyst or reaction conditions.1. Carefully control the stoichiometry; use no more than 1.1 equivalents of the chlorinating agent. Consider adding the chlorinating agent slowly to the reaction mixture. 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a milder chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).[9][13]
The ortho/para isomer ratio is not as desired. 1. Steric Effects : The para position is sterically less hindered and is often the major product. 2. Catalyst Choice : The nature of the catalyst can influence regioselectivity.[9][14] 3. Solvent Effects : The polarity of the solvent can affect the transition state and influence isomer ratios.1. To favor the para isomer, use a bulkier Lewis acid catalyst which can further hinder attack at the ortho position. 2. Specialized catalysts, such as certain thiourea or selenoether catalysts, have been developed to achieve high selectivity for either the ortho or para isomer.[14][15] 3. Experiment with different solvents. Non-polar solvents may favor the para product due to less solvation of the intermediate.
Formation of colored impurities or tar. 1. Reaction temperature is too high, causing decomposition. 2. Presence of moisture, which can deactivate the catalyst and lead to side reactions. 3. Oxidation of the phenetole or chlorinated products.1. Maintain a controlled, lower temperature throughout the reaction. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the work-up procedure effectively removes the catalyst and any acidic byproducts.

Data on Product Distribution

The regioselectivity of phenetole chlorination is highly dependent on the experimental conditions. The following table summarizes expected outcomes based on different parameters.

Parameter Condition Expected Predominant Isomer Effect on Polychlorination Reference
Steric Hindrance Standard Lewis Acid (e.g., FeCl₃)para-chlorophenetoleModerate risk[2]
Catalyst Bulky Lewis Acidpara-chlorophenetole (higher selectivity)Moderate risk[16]
Catalyst Specialized Organocatalyst (e.g., certain thioureas)Can be tuned for high ortho or para selectivityLower risk with controlled stoichiometry[9][14][15]
Chlorinating Agent Cl₂ with Lewis Acidpara > orthoHigh risk if not controlled[5]
Chlorinating Agent N-Chlorosuccinimide (NCS)para > orthoLower risk[9]
Temperature Low Temperature (0-25 °C)Generally favors para selectivityDecreases rate of polychlorination[17]
Temperature High Temperature (>50 °C)May decrease selectivityIncreases rate of polychlorination[17]

Experimental Protocols

Protocol 1: General Procedure for Para-Selective Monochlorination of Phenetole

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution to neutralize excess HCl and Cl₂), add anhydrous iron(III) chloride (FeCl₃, ~0.1 eq.).

  • Reagent Addition : Add phenetole (1.0 eq.) and a dry, inert solvent (e.g., dichloromethane or carbon tetrachloride). Cool the mixture to 0-5 °C in an ice bath.

  • Chlorination : Slowly add a solution of molecular chlorine (Cl₂, 1.05 eq.) in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of phenetole using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the reaction is complete, quench it by carefully pouring the mixture into cold water. Separate the organic layer. Wash the organic layer sequentially with a dilute sodium thiosulfate solution (to remove excess chlorine), a dilute sodium bicarbonate solution (to remove acid), and finally with brine.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation under vacuum or by column chromatography to separate the ortho and para isomers.

Visualizations

Reaction Pathways

ReactionPathways phenetole Phenetole ortho_chloro ortho-Chlorophenetole phenetole->ortho_chloro + Cl₂, Catalyst para_chloro para-Chlorophenetole (Major Product) phenetole->para_chloro + Cl₂, Catalyst ring_cleavage Ring Cleavage Products phenetole->ring_cleavage Harsh Conditions (Large Excess Cl₂) dichloro_24 2,4-Dichlorophenetole ortho_chloro->dichloro_24 Excess Cl₂ dichloro_26 2,6-Dichlorophenetole ortho_chloro->dichloro_26 Excess Cl₂ para_chloro->dichloro_24 Excess Cl₂

Caption: Key reaction pathways in the chlorination of phenetole.

Experimental Workflow

ExperimentalWorkflow start Start: Dry Glassware setup Assemble Reaction Apparatus (Flask, Stirrer, Funnel, Gas Trap) start->setup add_reagents Add Phenetole, Anhydrous Solvent, and Lewis Acid Catalyst setup->add_reagents cool Cool Reaction Mixture to 0-5 °C add_reagents->cool add_cl2 Slowly Add Chlorinating Agent (e.g., Cl₂ in Solvent) cool->add_cl2 monitor Monitor Reaction Progress (TLC / GC) add_cl2->monitor quench Quench Reaction in Cold Water monitor->quench workup Aqueous Work-up (Wash with Na₂S₂O₃, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (e.g., MgSO₄) workup->dry purify Purify Product (Distillation or Chromatography) dry->purify end End: Characterize Product purify->end

Caption: General experimental workflow for phenetole chlorination.

References

Technical Support Center: Purification of 1-Chloro-4-ethoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Chloro-4-ethoxybenzene using column chromatography. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocols

A precise and well-executed protocol is fundamental to achieving high purity. Below is a detailed methodology for the column chromatography of this compound.

Objective: To purify crude this compound from non-polar and closely related impurities.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • Sand (acid-washed)

  • Cotton or glass wool

Procedure:

  • Solvent System Selection:

    • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point for non-polar compounds like this compound is a mixture of hexane and ethyl acetate.[1]

    • Aim for an Rf value of approximately 0.25-0.35 for this compound to ensure good separation on the column.[2][3]

  • Column Packing (Wet Slurry Method):

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is compact enough to retain the stationary phase but loose enough not to impede flow.[2]

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[2]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).[4]

    • Pour the silica gel slurry into the column, gently tapping the column to dislodge any air bubbles and ensure even packing.[4]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent loading.[2]

    • Continuously run the eluting solvent through the packed column, ensuring the solvent level never drops below the top of the sand layer to prevent cracking of the silica bed.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as dichloromethane or the initial eluting solvent.[2] Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

    • Dry Loading: If the crude product is not readily soluble in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system. For gradient elution, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[5]

    • Collect the eluent in fractions of appropriate size.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Data Presentation

The selection of an appropriate solvent system is critical for successful separation. The following table provides representative Rf values for this compound and potential impurities in common solvent systems. Note that these are example values and may vary depending on the specific experimental conditions.

CompoundPotential Impurity TypeHexane:Ethyl Acetate (98:2)Hexane:Ethyl Acetate (95:5)Hexane:Dichloromethane (80:20)
This compoundProduct ~ 0.35~ 0.50~ 0.45
4-ChlorophenolUnreacted Starting Material~ 0.10~ 0.25~ 0.20
1,4-DiethoxybenzeneByproduct~ 0.45~ 0.60~ 0.55
PhenetoleRelated Impurity~ 0.55~ 0.70~ 0.65

Visualizations

Experimental Workflow for Column Chromatography

G Workflow for Purification of this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Select Solvent System (TLC) B Prepare Silica Gel Slurry A->B C Pack Column B->C D Dissolve Crude Product C->D E Load Sample onto Column D->E F Elute with Solvent E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I Identify Pure Fractions J Evaporate Solvent I->J K Pure this compound J->K

Caption: A flowchart illustrating the key steps in the purification of this compound.

Troubleshooting Decision Tree

G Troubleshooting Common Column Chromatography Issues cluster_solutions_B Solutions for Poor Separation cluster_solutions_C Solutions for Product Not Eluting cluster_solutions_D Solutions for Streaking/Tailing A Problem Observed B Poor or No Separation A->B C Product Not Eluting A->C D Streaking or Tailing of Bands A->D B1 Optimize Solvent System (TLC) B->B1 B2 Use a Longer Column B->B2 B3 Decrease Flow Rate B->B3 B4 Ensure Proper Column Packing B->B4 C1 Increase Solvent Polarity C->C1 C2 Check for Compound Decomposition on Silica C->C2 C3 Ensure Sample is Not Insoluble C->C3 D1 Load a More Concentrated Sample D->D1 D2 Ensure Even Sample Loading D->D2 D3 Check for Column Overloading D->D3 D4 Verify Purity of Solvents D->D4

Caption: A decision tree to diagnose and resolve common issues during column chromatography.

Troubleshooting Guide & FAQs

Q1: My this compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?

A: If your compound remains at the origin, the solvent system is not polar enough. For a non-polar compound like this compound, this is unusual with standard hexane/ethyl acetate mixtures. First, confirm the composition of your eluent. If correct, you can try a more polar solvent system, such as dichloromethane/methanol, although this is generally for much more polar compounds.[1] Alternatively, ensure your TLC plate is activated and not exposed to moisture for an extended period.

Q2: The separation between this compound and an impurity is very poor, with significant overlap in the collected fractions. How can I improve the resolution?

A: Poor resolution can be addressed in several ways:

  • Optimize the Solvent System: Use TLC to find a solvent system where the Rf values of your product and the impurity are well-separated. Aim for a larger ΔRf.

  • Use a Gradient Elution: Start with a very non-polar solvent to elute highly non-polar impurities first, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[5]

  • Adjust Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation.

  • Reduce the Flow Rate: A slower flow rate allows for better equilibrium between the stationary and mobile phases, often leading to better separation.

Q3: My purified this compound appears to be contaminated with silica. How can I prevent this?

A: Silica contamination can occur if the silica gel is too fine or if the column is run under excessively high pressure, forcing fine particles through the cotton/glass wool plug. Ensure you are using the correct mesh size silica (e.g., 230-400 mesh). After purification, you can dissolve your product in a suitable solvent and filter it through a syringe filter to remove any fine silica particles.

Q4: The bands on my column are streaking and not well-defined. What is causing this?

A: Streaking or tailing of bands can be caused by several factors:

  • Column Overloading: Too much sample has been loaded onto the column. A general rule of thumb is to use a silica-to-sample weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult ones.[2]

  • Poor Sample Solubility: If the sample is not fully dissolved when loaded or precipitates at the top of the column, it will lead to streaking.

  • Uneven Column Packing: The presence of air bubbles or cracks in the silica bed will cause an uneven flow of the mobile phase.[4]

  • Interaction with Silica: If your compound has acidic or basic properties, it may interact with the slightly acidic silica gel, causing tailing. This is less common for this compound but can be addressed by adding a small amount of a modifier like triethylamine to the eluent for basic compounds.[5]

Q5: I suspect my this compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A: To check for decomposition, spot your pure compound on a TLC plate, let it sit for an hour, and then develop it. If a new spot appears, your compound is likely unstable on silica.[6] In such cases, you can:

  • Use a Different Stationary Phase: Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms.[4] For a neutral compound like this compound, neutral alumina would be a suitable choice.

  • Deactivate the Silica Gel: You can wash the silica gel with a solvent containing a small amount of triethylamine to neutralize the acidic sites before packing the column.[5]

  • Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to increase the flow rate).

Q6: What are the most likely impurities in a crude sample of this compound from a Williamson ether synthesis?

A: In a typical Williamson ether synthesis starting from 4-chlorophenol and an ethylating agent (e.g., ethyl bromide), common impurities could include:

  • Unreacted 4-chlorophenol: This is more polar than the product and will have a lower Rf value.

  • Unreacted ethylating agent: This is typically volatile and removed during workup.

  • Side products: Depending on the reaction conditions, side products from elimination reactions or reactions with the solvent could be present.

  • 1,4-Diethoxybenzene: If the starting material contained any hydroquinone impurity. This is less polar than the product.

References

Removal of unreacted starting material from 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted starting materials from 1-Chloro-4-ethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound?

A1: The most common impurities depend on the synthetic route used. For the widely used Williamson ether synthesis, the primary impurities are unreacted starting materials: p-chlorophenol and the ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate).

Q2: What is the general strategy for removing unreacted p-chlorophenol?

A2: Unreacted p-chlorophenol is acidic and can be effectively removed by liquid-liquid extraction with an aqueous basic solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base deprotonates the phenolic hydroxyl group, forming a water-soluble phenoxide salt which partitions into the aqueous phase.

Q3: How can I remove unreacted ethylating agents like ethyl iodide?

Q4: What are some common issues encountered during the liquid-liquid extraction for purification?

A4: A frequent issue is the formation of emulsions, which are mixtures of the organic and aqueous layers that do not separate cleanly.[5] This can be caused by vigorous shaking or the presence of surfactant-like impurities.[5] Other challenges include incomplete extraction and mutual solubility of the two phases.[5]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Troubleshooting Steps
Poor separation of layers during extraction (Emulsion formation) - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Instead of shaking, gently invert the separatory funnel multiple times to mix the layers.[5]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]- If the emulsion persists, try passing the mixture through a pad of celite or phase separation filter paper.[5]- Centrifugation can also be effective in breaking up emulsions.[5]
Product still contains p-chlorophenol after basic wash (checked by TLC or GC-MS) - Insufficient amount or concentration of the basic solution.- Inadequate mixing of the two phases.- Not enough washes performed.- Increase the concentration of the NaOH or KOH solution (e.g., from 1M to 2M).- Ensure thorough mixing by inverting the separatory funnel for a sufficient amount of time.- Perform multiple extractions with fresh portions of the basic solution. Two to three washes are typically sufficient.
Low yield of this compound after purification - The product is partially soluble in the aqueous wash solution.- Some of the product was lost in an emulsion layer.- The product is volatile and was lost during solvent removal.- After the basic wash, perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.- Address emulsion formation as described above to minimize product loss.- Use a rotary evaporator with controlled temperature and pressure to remove the solvent.
Presence of a persistent color in the organic layer - Formation of colored byproducts.- Residual iodine from the ethylating agent.- If residual iodine is suspected, wash the organic layer with a 5-10% aqueous solution of sodium thiosulfate until the color disappears.[3][4]- If other colored impurities are present, consider passing the crude product through a short plug of silica gel.

Experimental Protocols

Below is a detailed methodology for a typical workup and purification of this compound synthesized via Williamson ether synthesis.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane)

  • 1M Sodium hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like DMF or DMSO, dilute the mixture with a water-immiscible organic solvent such as diethyl ether and water.

  • Basic Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel and gently invert it several times, making sure to vent frequently to release any pressure buildup. Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Basic Wash: Repeat the wash with 1M NaOH solution one or two more times to ensure complete removal of the p-chlorophenol.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any residual water and dissolved salts from the organic phase. Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • Purity Analysis: Analyze the purity of the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary:

The following table provides representative data for the purification process.

Parameter Value
Starting MaterialCrude this compound
Primary Impurityp-Chlorophenol (~15% by GC-MS)
Purification MethodLiquid-Liquid Extraction
Aqueous Wash Solution1M Sodium Hydroxide
Number of Washes3
Final Product Purity>98% by GC-MS
Typical Yield85-95%

Visualizations

experimental_workflow start Crude Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_naoh Add 1M NaOH Solution sep_funnel->add_naoh wash1 Wash 1 add_naoh->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 brine_wash Wash with Brine wash3->brine_wash dry Dry with MgSO4 brine_wash->dry filter Filter dry->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate product Pure this compound evaporate->product

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_organic Organic Phase cluster_aqueous Aqueous Phase product This compound (Desired Product) add_naoh Addition of Aqueous NaOH product->add_naoh Does not react p_chlorophenol p-Chlorophenol (Impurity) p_chlorophenol->add_naoh Reacts with na_phenoxide Sodium p-chlorophenoxide (Water-Soluble Salt) add_naoh->na_phenoxide Forms

Caption: Logical relationship of impurity removal during basic extraction.

References

Technical Support Center: Degradation of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-chloro-4-ethoxybenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical reaction conditions?

A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and oxidation. The specific pathway and the rate of degradation are highly dependent on the experimental conditions such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the likely degradation products of this compound?

A2: The degradation of this compound can result in a variety of products. Under hydrolytic conditions, the ether linkage can be cleaved to form 4-chlorophenol and ethanol. Oxidative conditions may lead to the formation of various oxidized species, including quinones. Photodegradation can result in the cleavage of the chloro- and ethoxy- groups, leading to a range of phenolic and other aromatic compounds.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH.[1][2] Generally, the rate of hydrolysis is accelerated under both acidic and basic conditions.[2] It is crucial to control the pH of the reaction mixture to ensure the stability of the compound if degradation is not the intended outcome. Forcing degradation under specific pH conditions can help in understanding the degradation profile.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from moisture and light, which can promote hydrolysis and photodegradation, respectively. For long-term storage, refrigeration may be necessary.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in degradation studies.
  • Question: My degradation experiments with this compound are giving inconsistent results. What could be the cause?

  • Answer: Inconsistent results in degradation studies can arise from several factors. It is crucial to precisely control experimental parameters. Variations in temperature, pH, light intensity (for photodegradation), and concentration of reactants can all lead to variability. Ensure that all solutions are freshly prepared and that the reaction setup is consistent across all experiments.

Issue 2: Unexpected peaks in HPLC or GC-MS analysis.
  • Question: I am observing unexpected peaks in my chromatograms when analyzing this compound. What could be their origin?

  • Answer: Unexpected peaks can be due to a number of reasons:

    • Impurities in the starting material: Verify the purity of your this compound standard.

    • Contaminants from solvents or reagents: Use high-purity solvents and reagents to avoid introducing extraneous compounds.

    • Degradation products: The unexpected peaks are likely degradation products. Their formation can be influenced by the sample preparation process, storage conditions of the sample solution, or the analytical conditions themselves.

    • In-source fragmentation in MS: For GC-MS analysis, in-source fragmentation can lead to the appearance of additional peaks.[3] Optimizing the ion source temperature and electron energy can help minimize this effect.[3]

Issue 3: Peak tailing in HPLC analysis of this compound.
  • Question: I am experiencing significant peak tailing when analyzing this compound by HPLC. How can I resolve this?

  • Answer: Peak tailing in HPLC is a common issue that can affect peak integration and resolution.[4][5][6] Here are some troubleshooting steps:

    • Check the column: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.

    • Adjust mobile phase pH: The interaction of the analyte with the stationary phase can be pH-dependent. Adjusting the mobile phase pH might improve peak shape.

    • Use a guard column: A guard column can help protect the analytical column from strongly retained impurities in the sample.[7]

    • Check for column voids: A void at the head of the column can cause peak distortion. Reversing and flushing the column might sometimes resolve this issue.[4]

Data Presentation

Table 1: Summary of Potential Degradation Conditions for this compound

Degradation TypeStress ConditionsPotential Degradation ProductsAnalytical Method
Hydrolysis Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Neutral (Water) at elevated temperatures (e.g., 80°C)4-Chlorophenol, EthanolHPLC, GC-MS
Oxidation 3-30% Hydrogen Peroxide at room temperatureOxidized aromatic compounds, QuinonesHPLC, GC-MS
Photodegradation Exposure to UV light (e.g., 254 nm or 365 nm) in a suitable solvent (e.g., methanol, water)Phenolic compounds, Cleavage productsHPLC, GC-MS
Thermal Elevated temperatures (e.g., >100°C) in solid state or solutionVarious decomposition productsGC-MS, TGA

Experimental Protocols

Protocol 1: Forced Hydrolysis of this compound

Objective: To investigate the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Reaction vials

  • Heating block or water bath

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • For each condition (acidic, basic, neutral), add a specific volume of the stock solution to a reaction vial.

  • Add the corresponding solvent (0.1 M HCl, 0.1 M NaOH, or water) to achieve the desired final concentration of the analyte.

  • Seal the vials and place them in a heating block or water bath set to a specific temperature (e.g., 80°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Photodegradation of this compound

Objective: To assess the photostability of this compound upon exposure to UV light.

Materials:

  • This compound

  • HPLC-grade methanol or a mixture of acetonitrile and water

  • Quartz cuvettes or UV-transparent reaction vessels

  • UV lamp (e.g., providing emission at 254 nm or 365 nm)

  • HPLC system with UV detector

Procedure:

  • Prepare a solution of this compound in a UV-transparent solvent (e.g., methanol) at a known concentration.

  • Transfer the solution to a quartz cuvette or a UV-transparent reaction vessel.

  • Prepare a control sample by wrapping a similar vessel in aluminum foil to protect it from light.

  • Place both the sample and the control under a UV lamp at a fixed distance.

  • At various time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the samples directly by a suitable HPLC method to quantify the remaining this compound and detect any degradation products.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start prep_stock Prepare Stock Solution of this compound start->prep_stock prep_acid Prepare Acidic Sample (0.1M HCl) prep_stock->prep_acid prep_base Prepare Basic Sample (0.1M NaOH) prep_stock->prep_base prep_neutral Prepare Neutral Sample (Water) prep_stock->prep_neutral prep_photo Prepare Photodegradation Sample prep_stock->prep_photo heat Heat at 80°C prep_acid->heat prep_base->heat prep_neutral->heat prep_control Prepare Control Sample (Dark) prep_photo->prep_control uv_exposure Expose to UV Light prep_photo->uv_exposure prep_control->uv_exposure sampling Sample at Time Points heat->sampling uv_exposure->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc_analysis HPLC Analysis sampling->hplc_analysis neutralize->hplc_analysis gcms_analysis GC-MS Analysis for Product ID hplc_analysis->gcms_analysis end End gcms_analysis->end

Caption: Workflow for Forced Degradation Studies.

Troubleshooting_HPLC_Peak_Tailing cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Potential Solutions start Peak Tailing Observed in HPLC check_column Check Column Condition start->check_column adjust_mp Adjust Mobile Phase pH start->adjust_mp use_guard Install/Replace Guard Column start->use_guard check_void Check for Column Void start->check_void flush_column Flush or Replace Column check_column->flush_column optimize_ph Optimize Mobile Phase pH adjust_mp->optimize_ph new_guard Use a New Guard Column use_guard->new_guard reverse_flush Reverse and Flush Column check_void->reverse_flush end Peak Shape Improved flush_column->end optimize_ph->end new_guard->end reverse_flush->end

Caption: Troubleshooting HPLC Peak Tailing.

References

Technical Support Center: Optimizing Reaction Temperature for 1-Chloro-4-ethoxybenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction temperature for coupling reactions involving 1-Chloro-4-ethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for coupling reactions with this compound?

A1: this compound is an electron-rich aryl chloride, which generally requires higher reaction temperatures for efficient coupling compared to the corresponding aryl bromides or iodides. The optimal temperature will depend on the specific type of coupling reaction. Typical temperature ranges are:

  • Suzuki-Miyaura Coupling: 80°C to 120°C

  • Heck Coupling: 100°C to 150°C

  • Buchwald-Hartwig Amination: 80°C to 120°C[1]

It is crucial to screen temperatures within these ranges to find the optimal conditions for your specific substrates and catalytic system.[2]

Q2: Why is my coupling reaction with this compound showing low or no yield at lower temperatures?

A2: The carbon-chlorine bond in this compound is stronger and less reactive than carbon-bromine or carbon-iodine bonds. The initial and often rate-limiting step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step has a higher activation energy for aryl chlorides, thus requiring more thermal energy to proceed at a reasonable rate.[3] Reactions that are sluggish at temperatures around 80°C may see significant improvement with a moderate increase in temperature.[4]

Q3: Can the reaction temperature be too high? What are the potential negative effects?

A3: Yes, excessively high temperatures can be detrimental to your reaction. Potential negative effects include:

  • Catalyst Decomposition: Palladium catalysts, particularly when not properly stabilized by ligands, can decompose at high temperatures to form inactive palladium black.[5]

  • Ligand Degradation: Phosphine-based ligands can be susceptible to degradation at elevated temperatures.

  • Side Reactions: Higher temperatures can promote undesired side reactions, such as hydrodehalogenation (replacement of the chlorine with a hydrogen) or homo-coupling of the starting materials.

  • Substrate/Product Decomposition: Sensitive functional groups on your coupling partner or the product molecule may not be stable at very high temperatures.

It is important to find a balance where the rate of the desired coupling is maximized while minimizing these degradation pathways.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no yield, the reaction temperature may be suboptimal. The following troubleshooting workflow can help you address this issue.

G cluster_start Initial Observation cluster_analysis Analysis cluster_action Corrective Actions cluster_outcome Outcome start Low or No Product Yield check_temp Is the reaction temperature within the recommended range for aryl chloride coupling? start->check_temp increase_temp Incrementally increase temperature (e.g., in 10-20°C steps). check_temp->increase_temp No optimize_other Optimize other parameters: - Catalyst/Ligand - Base - Solvent check_temp->optimize_other Yes monitor Monitor reaction progress (TLC, GC/MS, LC/MS). increase_temp->monitor check_catalyst Consider catalyst system stability at higher temperatures. monitor->check_catalyst yield_improves Yield Improves check_catalyst->yield_improves Positive Result no_improvement No Improvement or Decomposition Observed check_catalyst->no_improvement Negative Result no_improvement->optimize_other

Troubleshooting workflow for low yield due to temperature.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

If you are observing significant formation of ethoxybenzene (the hydrodehalogenated product) or other impurities, your reaction temperature may be too high, or other conditions may need adjustment.

Experimental Data:

Table 1: Hypothetical Temperature Screening for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
16024<10Starting material remains
2802465Good conversion
31001292Optimal yield and time
41201285Slight increase in byproducts

This table is illustrative and based on typical outcomes for Suzuki-Miyaura couplings of aryl chlorides.[4][6]

Table 2: Temperature Optimization for the Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

EntryCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂RuPhosNaOtBuToluene6045
2Pd(OAc)₂RuPhosNaOtBuToluene8091
3Pd(OAc)₂RuPhosNaOtBuToluene10088

Data adapted from studies on similar substrates. 4-Chloroanisole is structurally analogous to this compound.[7]

Experimental Protocols

Below are generalized experimental protocols for common coupling reactions. The temperature should be optimized based on the troubleshooting guides above.

General Protocol for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Combine this compound, boronic acid, and base in a Schlenk flask. inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert add_catalyst Add degassed solvent, followed by Pd catalyst and ligand. inert->add_catalyst heat Heat to the desired temperature (e.g., 80-120°C) with stirring. add_catalyst->heat monitor Monitor reaction by TLC/GC/LCMS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with organic solvent, wash with water and brine. cool->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

General workflow for a Suzuki-Miyaura coupling reaction.
  • Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and a suitable base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane/water, toluene). Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, XPhos, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the optimized temperature (typically 80-120°C) with vigorous stirring. Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or a Schlenk tube under an inert atmosphere, combine the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-2.0 eq).

  • Reagent Addition: Add the solvent (e.g., toluene, dioxane), followed by this compound (1.0 eq) and the amine coupling partner (1.1-1.5 eq).

  • Reaction: Seal the vessel and heat to the optimized temperature (typically 80-120°C) with stirring.[1][9] Monitor the reaction's progress.

  • Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, filtered through a pad of celite to remove inorganic salts and palladium residues, and then concentrated. The crude product is then purified by column chromatography.[10]

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 1-chloro-4-ethoxybenzene.

I. General Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound is an electron-rich aryl chloride. The carbon-chlorine (C-Cl) bond is strong, and the electron-donating ethoxy group further increases the electron density on the aromatic ring. This makes the initial, often rate-limiting, oxidative addition step to the palladium(0) catalyst more difficult compared to electron-poor or less sterically hindered aryl chlorides.[1] Consequently, specialized and highly active catalyst systems are typically required to achieve efficient coupling.

Q2: My reaction mixture is turning black. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst to its inactive metallic form. This can be caused by several factors, including:

  • Presence of Oxygen: Inadequate degassing of the solvent and reaction vessel.

  • High Temperatures: Can lead to catalyst degradation.

  • Inappropriate Ligand Choice: The ligand may not be effectively stabilizing the palladium catalyst throughout the catalytic cycle.

  • Impurities: Impurities in the reagents or solvent can poison the catalyst.

To prevent this, ensure all reagents and solvents are pure and thoroughly degassed. Using robust ligands that form stable complexes with palladium can also mitigate decomposition.[2]

Q3: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). What are the likely causes?

A3: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl chlorides. It can occur through various pathways, including β-hydride elimination from a palladium-hydride intermediate. Potential sources of the hydride include the solvent, base, or amine coupling partner. To minimize this side reaction, consider using a different solvent or a base that is less prone to side reactions.

Q4: What are the key differences in catalyst selection for Suzuki, Buchwald-Hartwig, and Heck reactions with this substrate?

A4:

  • Suzuki-Miyaura Coupling (C-C bond): Requires a catalyst system that can efficiently couple an electron-rich aryl chloride with an organoboron reagent. This often involves bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step.[1][3]

  • Buchwald-Hartwig Amination (C-N bond): Similar to Suzuki coupling, this reaction necessitates highly active catalysts. Sterically hindered biarylphosphine ligands are commonly employed to promote the coupling of amines with unreactive aryl chlorides.

  • Heck Reaction (C-C bond with an alkene): While also challenging, the Heck reaction with aryl chlorides can sometimes be achieved with phosphine-free catalyst systems or palladacycles, especially with activated alkenes. However, for electron-rich substrates like this compound, more robust catalyst systems are often necessary.[4]

II. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.

FAQs for Suzuki-Miyaura Coupling

Q5: Which catalyst systems are most effective for the Suzuki coupling of this compound?

A5: For electron-rich aryl chlorides, catalyst systems employing bulky and electron-rich ligands are generally preferred. N-heterocyclic carbene (NHC) ligands, such as those in PEPPSI-type precatalysts, have shown high efficacy. For example, a Pd-PEPPSI-based catalyst has been used successfully for the coupling of the similar substrate, 1-chloro-4-methoxybenzene, with phenylboronic acid, achieving a high yield.[5]

Q6: What is the role of the base in the Suzuki reaction, and which one should I choose?

A6: The base is crucial for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[3] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2] The choice of base can significantly impact the reaction outcome, and screening different bases may be necessary for optimization. For instance, K₂CO₃ has been used effectively in the Suzuki coupling of 1-chloro-4-methoxybenzene.[5]

Comparative Catalyst Performance for Suzuki-Miyaura Coupling
Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd-PEPPSI-CMP (0.5 mol%)Phenylboronic acidK₂CO₃Methanol801297[5]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Dioxane/Water60-1006-1285-95 (typical)[6]
Pd₂(dba)₃ / P(t-Bu)₃Arylboronic acidK₃PO₄TolueneRT - 8012-2480-90 (typical)[3]

Note: Data for Pd(OAc)₂/SPhos and Pd₂(dba)₃/P(t-Bu)₃ are representative for electron-rich aryl chlorides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a high-yield procedure for the closely related 1-chloro-4-methoxybenzene.[5]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, a Pd-PEPPSI-based catalyst (0.005 mmol, 0.5 mol%).

  • Solvent Addition: Add degassed methanol (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Aryl Chloride, Boronic Acid, and Base B Add Degassed Solvent A->B C Add Catalyst under Inert Atmosphere B->C D Heat and Stir (e.g., 80°C, 12h) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to Room Temp. E->F G Filter through Celite F->G H Concentrate Filtrate G->H I Purify by Chromatography H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

III. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.

FAQs for Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination of this compound is not working. What are the most common reasons for failure?

A7: The most common reasons for failure with this substrate are:

  • Inactive Catalyst: The oxidative addition to the electron-rich aryl chloride is slow. A more active catalyst, often with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos), may be required.

  • Inappropriate Base: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically necessary. Weaker bases may not be effective.

  • Poor Reagent Quality: Ensure the amine, aryl chloride, and solvent are pure and anhydrous.

Q8: Can I use primary amines in this reaction?

A8: Yes, but primary amines can be more challenging than secondary amines. Some catalyst systems are specifically designed for the coupling of primary amines. It is important to select a ligand that is well-suited for the specific class of amine you are using.

Comparative Catalyst Performance for Buchwald-Hartwig Amination
Catalyst SystemAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / RuPhosMorpholineNaOtBuToluene10016-2485-95 (typical)General protocol
[Pd(cinnamyl)Cl]₂ / MorDalPhosSecondary AminesNaOtBuToluene100-11016-24>90 (typical)General protocol
Pd₂(dba)₃ / XPhosPrimary/Secondary AminesK₃PO₄Dioxane10012-2480-95 (typical)General protocol

Note: These are representative conditions for electron-rich aryl chlorides and may require optimization.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol for the amination of electron-rich aryl chlorides.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100°C for 16-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald_Logic Start Select Catalyst for Buchwald-Hartwig Amination Substrate Substrate: This compound (Electron-Rich Aryl Chloride) Start->Substrate Challenge Key Challenge: Slow Oxidative Addition Substrate->Challenge Ligand_Type Ligand Requirement: Bulky & Electron-Rich Challenge->Ligand_Type Base_Selection Base Selection: Strong, non-coordinating (e.g., NaOtBu, LHMDS) Challenge->Base_Selection Ligand_Examples Examples: RuPhos, BrettPhos, XPhos Ligand_Type->Ligand_Examples Outcome Efficient C-N Coupling Ligand_Examples->Outcome Base_Selection->Outcome

Caption: Catalyst selection logic for Buchwald-Hartwig amination.

IV. Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.

FAQs for Heck Reaction

Q9: My Heck reaction with this compound and styrene is giving a low yield. How can I improve it?

A9: Low yields in the Heck reaction of electron-rich aryl chlorides are common due to the slow oxidative addition.[7] To improve the yield:

  • Increase Catalyst Loading: A higher catalyst loading might be necessary.

  • Use a More Active Catalyst: Consider using a palladacycle catalyst or a system with N-heterocyclic carbene (NHC) ligands, which have shown activity for aryl chlorides.[4]

  • Add a Phase-Transfer Catalyst: Additives like tetrabutylammonium bromide (TBAB) can sometimes accelerate the reaction.[4]

  • Optimize Reaction Temperature: Higher temperatures may be required, but be mindful of potential catalyst decomposition.

Q10: What is the typical stereoselectivity of the Heck reaction?

A10: The Heck reaction typically proceeds via a syn-addition of the aryl group and the palladium to the alkene, followed by a syn-elimination of a palladium hydride. This usually results in the formation of the trans-substituted alkene as the major product.

Comparative Catalyst Performance for Heck Reaction
Catalyst SystemAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃StyreneEt₃NDMF120-1402450-70 (typical)General protocol
Herrmann's Catalystn-Butyl acrylateNaOAcNMP120-14012-2460-80 (typical)[4]
PdCl₂(dppf)n-Butyl acrylateK₂CO₃DMF/H₂O90-11012-2460-75 (typical)[7]

Note: These are representative conditions and yields may vary depending on the specific reaction setup.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of aryl chlorides.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand if necessary (e.g., PPh₃, 4-10 mol%).

  • Reagent Addition: Add the alkene (e.g., styrene or n-butyl acrylate, 1.5 equiv.) and the base (e.g., triethylamine, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as DMF or NMP (5 mL).

  • Reaction: Seal the tube and heat the mixture to 120-140°C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Heck_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII L₂Pd(II)(Ar)Cl OA->PdII Coord Alkene Coordination PdII->Coord + Alkene - L Alkene_Complex [L₂Pd(II)(Ar)(Alkene)]⁺Cl⁻ Coord->Alkene_Complex Insert Migratory Insertion Alkene_Complex->Insert Sigma_Alkyl L₂Pd(II)(Alkyl)Cl Insert->Sigma_Alkyl Beta_Elim β-Hydride Elimination Sigma_Alkyl->Beta_Elim Hydride_Complex [L₂Pd(II)(H)(Product)]⁺Cl⁻ Beta_Elim->Hydride_Complex RE Reductive Elimination Hydride_Complex->RE + Base - Base·HCl RE->Pd0 - Product

Caption: Catalytic cycle of the Heck reaction.

References

Technical Support Center: Minimizing Byproduct Formation in Reactions of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-4-ethoxybenzene. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form biaryl structures.

  • Buchwald-Hartwig Amination: To synthesize arylamines.[1]

  • Friedel-Crafts Acylation: To introduce a ketone functional group to the aromatic ring.

Q2: What are the primary types of byproducts I should be aware of when working with this compound?

A2: Byproduct formation is a common challenge. The most prevalent side products depend on the reaction type, but generally include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen, leading to the formation of phenetole. This is a common byproduct in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[1]

  • Homocoupling: Dimerization of the boronic acid reagent in Suzuki-Miyaura coupling, or the aryl halide itself.

  • Ether Cleavage: Cleavage of the ethoxy group to yield 4-chlorophenol, particularly under strong acidic conditions or high temperatures.[2]

  • Isomeric Products: In reactions like Friedel-Crafts acylation, substitution can occur at different positions on the aromatic ring, leading to a mixture of ortho and meta isomers in addition to the desired para product.[3]

Q3: Can the ethoxy group on this compound be cleaved during a reaction?

A3: Yes, the ether linkage can be susceptible to cleavage under certain conditions.[2] Strong acids, high temperatures, and some Lewis acids used in Friedel-Crafts reactions can promote the cleavage of the ethoxy group, leading to the formation of 4-chlorophenol.[2] In palladium-catalyzed reactions, while less common, cleavage can occur, particularly in the presence of strong nucleophiles or under harsh conditions.[2]

Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during reactions with this compound.

Issue 1: Significant Formation of Phenetole (Hydrodehalogenation Byproduct)

Reaction Types: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination

Potential Causes & Solutions:

Potential Cause Solution
Presence of a Hydride Source Ensure all reagents and solvents are anhydrous and of high purity. Certain bases or additives can act as hydride donors.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress carefully. Prolonged heating can promote hydrodehalogenation.
Choice of Base For Suzuki-Miyaura, consider using a weaker base like K₂CO₃ or K₃PO₄ instead of strong bases such as NaOH or alkoxides.[4]
Catalyst System Optimize the palladium source and ligand. For Buchwald-Hartwig, bulky electron-rich phosphine ligands can sometimes suppress this side reaction.
Hydrogen Gas Source If using a hydrogenation setup for other steps, ensure no residual hydrogen is present in the reaction vessel.
Issue 2: Formation of Homocoupling Byproducts in Suzuki-Miyaura Coupling

Reaction Type: Suzuki-Miyaura Coupling

Potential Causes & Solutions:

Potential Cause Solution
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
Palladium(II) Precatalyst The reduction of Pd(II) to the active Pd(0) can sometimes be initiated by the homocoupling of the boronic acid. Using a Pd(0) source directly or a pre-catalyst that rapidly forms Pd(0) can mitigate this.
Base and Solvent Choice The choice of base and solvent can influence the rate of homocoupling. Screening different combinations, such as using aqueous K₂CO₃ in a solvent like toluene or dioxane, can be beneficial.
Reaction Temperature Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
Issue 3: Formation of Isomeric Byproducts in Friedel-Crafts Acylation

Reaction Type: Friedel-Crafts Acylation

Potential Causes & Solutions:

Potential Cause Solution
Reaction Conditions (Kinetic vs. Thermodynamic Control) The ratio of ortho, meta, and para isomers can be influenced by temperature and reaction time. Lower temperatures generally favor the kinetic product (often the ortho/para isomers for an activating group like ethoxy), while higher temperatures can lead to the thermodynamic product.[3]
Choice of Lewis Acid The nature and amount of the Lewis acid (e.g., AlCl₃, FeCl₃) can affect regioselectivity. Using a milder Lewis acid or optimizing the stoichiometry may improve the desired isomer ratio.
Solvent Effects The polarity of the solvent can influence the isomer distribution. Experimenting with different solvents (e.g., carbon disulfide, nitrobenzene) can alter the product ratios.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can influence byproduct formation. Note that these are generalized trends and actual results will vary based on the specific reaction conditions and coupling partners.

Table 1: Effect of Base on Hydrodehalogenation in a Model Suzuki-Miyaura Reaction

BaseDesired Product Yield (%)Hydrodehalogenation Byproduct (%)
NaOH7520
K₂CO₃925
Cs₂CO₃907
Et₃N6035

Data is illustrative and based on general trends for aryl chlorides.

Table 2: Influence of Solvent on Byproduct Formation in a Model Suzuki-Miyaura Reaction

SolventDesired Product Yield (%)Homocoupling Byproduct (%)
Toluene/H₂O908
Dioxane/H₂O8512
DMF/H₂O7818
Ethanol/H₂O6530

Data is illustrative and based on general trends.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize hydrodehalogenation and homocoupling byproducts.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene and water via syringe.

  • In a separate vial, quickly weigh Pd(OAc)₂ and SPhos, and add them to the reaction mixture under a positive flow of argon.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination of this compound

This protocol aims to minimize hydrodehalogenation by careful selection of catalyst and base.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • To a glovebox or under a positive flow of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask.

  • Add the degassed toluene.

  • Add the amine, followed by this compound.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Byproducts pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl pd_complex Ar-Pd(II)-Cl(L_n) oa->pd_complex tm Transmetalation pd_complex->tm Ar'B(OH)₂ Base hydrodehalogenation Hydrodehalogenation pd_complex->hydrodehalogenation Hydride Source ar_pd_ar Ar-Pd(II)-Ar'(L_n) tm->ar_pd_ar homocoupling Homocoupling tm->homocoupling O₂ re Reductive Elimination ar_pd_ar->re re->pd0 Regeneration product Ar-Ar' (Desired Product) re->product phenetole Phenetole hydrodehalogenation->phenetole dimer Ar'-Ar' homocoupling->dimer

Caption: Byproduct Pathways in Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Byproduct pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Cl pd_complex Ar-Pd(II)-Cl(L_n) oa->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR₂ hydrodehalogenation Hydrodehalogenation pd_complex->hydrodehalogenation Hydride Source pd_amine [Ar-Pd(II)(HNR₂)-Cl]L_n amine_coord->pd_amine deprotonation Deprotonation pd_amine->deprotonation Base pd_amido Ar-Pd(II)-NR₂(L_n) deprotonation->pd_amido re Reductive Elimination pd_amido->re re->pd0 Regeneration product Ar-NR₂ (Desired Product) re->product phenetole Phenetole hydrodehalogenation->phenetole

Caption: Hydrodehalogenation in Buchwald-Hartwig Amination.

Troubleshooting_Workflow start Reaction Performed analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis problem Problem Identified? analysis->problem byproduct Byproduct Formation problem->byproduct Yes low_yield Low Yield / No Reaction problem->low_yield Yes success Desired Product Obtained problem->success No optimize Optimize Conditions: - Catalyst/Ligand - Base/Solvent - Temperature - Reagent Purity byproduct->optimize low_yield->optimize rerun Re-run Optimized Reaction optimize->rerun rerun->analysis

Caption: General Troubleshooting Workflow.

References

Technical Support Center: Troubleshooting Suzuki Coupling of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion in the Suzuki-Miyaura cross-coupling of 1-Chloro-4-ethoxybenzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using the electron-rich and sterically unhindered substrate, this compound.

Q1: Why is my Suzuki coupling with this compound showing low conversion?

A1: Low conversion with this compound is a common issue primarily because it is an electron-rich aryl chloride.[1] The electron-donating ethoxy group increases the electron density on the aromatic ring, which makes the crucial initial step of the catalytic cycle—oxidative addition of the palladium catalyst to the carbon-chlorine bond—sluggish and difficult.[1][2] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[1][3]

Q2: What is the most effective catalyst and ligand system for an electron-rich aryl chloride like this?

A2: Standard palladium catalysts like Pd(PPh₃)₄ often give poor results with aryl chlorides.[2] For challenging substrates like this compound, highly active catalyst systems are required. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with bulky, electron-rich phosphine ligands.[4][5] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.[5]

Recommended ligands include:

  • Bulky biarylphosphines: SPhos, XPhos, and JohnPhos are designed for activating aryl chlorides.[4][6]

  • Electron-rich alkylphosphines: Tricyclohexylphosphine (PCy₃) and Tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective.[1][7]

  • N-Heterocyclic Carbenes (NHCs): These can also serve as effective ligands for coupling aryl chlorides.[8]

Modern pre-formed catalysts (palladacycles), such as Buchwald G3/G4 or PEPPSI-type catalysts, are often more robust and efficient at generating the active Pd(0) species, leading to more reproducible results.[9]

Q3: How do I select the appropriate base and solvent for this reaction?

A3: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[10]

  • Base: For challenging aryl chloride couplings, stronger bases are often necessary. While potassium carbonate (K₂CO₃) is common, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) frequently provide better yields.[4][10] The base must be strong enough and sufficiently soluble to activate the boronic acid.[11]

  • Solvent: The solvent must solubilize all reaction components. Common choices include polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to help dissolve the inorganic base.[12][13] Anhydrous conditions can also be effective, depending on the specific base and catalyst system used.[9]

Q4: I suspect my reagents are degrading. How can I check and prevent this?

A4: Reagent quality is paramount for a successful Suzuki coupling.

  • Boronic Acid/Ester Instability: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions (high temperature, strong base).[9] They can also form unreactive cyclic anhydrides called boroxines.[9] Check the purity of your boronic acid by NMR. To improve stability, consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[9]

  • Catalyst and Ligand Integrity: The active catalytic species is Pd(0).[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ, which can sometimes be inefficient.[9] Pd(0) sources like Pd₂(dba)₃ can degrade over time into inactive palladium black.[5][9] Phosphine ligands are highly susceptible to oxidation.[11] Always use fresh, high-purity catalysts and ligands stored under an inert atmosphere.

Q5: What are the most common side reactions, and how can I minimize them?

A5: Besides low conversion of the starting material, several side reactions can reduce your yield of the desired product.

  • Protodeboronation: As mentioned above, this is the hydrolysis of the boronic acid back to its corresponding arene.[9] Using milder conditions, anhydrous solvents, or more stable boronic esters can mitigate this.[9]

  • Homocoupling: This is the coupling of two boronic acid molecules (to form a biaryl byproduct) or two aryl halide molecules. Boronic acid homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst.[9] Rigorous degassing of the reaction mixture is the best way to prevent this.[9]

  • Hydrodehalogenation: The aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can occur if there are sources of hydride in the reaction.

Q6: How important is maintaining an inert atmosphere during the reaction setup and execution?

A6: It is absolutely critical. The active Pd(0) catalyst and the electron-rich phosphine ligands are readily oxidized by atmospheric oxygen, which deactivates the catalyst and leads to reaction failure.[9][11] Ensure all reagents and solvents are properly degassed, and the reaction is set up and run under a positive pressure of an inert gas like argon or nitrogen.[14] This involves using standard Schlenk techniques or working in a glovebox.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes conditions that have been successfully applied to the Suzuki coupling of electron-rich aryl chlorides, providing a starting point for optimization. 4-Chloroanisole is used as a representative substrate due to its similar electronic properties to this compound.[1]

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001898
24-ChloroanisolePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄ (1.5)Dioxane802495
34-ChloroanisolePd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄ (2)Dioxane100494
44-ChloroanisolePEPPSI-IPr (1)-K₂CO₃ (2)DMF/H₂O1002>95
5Aryl ChloridesPdCl₂(dppf) (0.1)-Cs₂CO₃ (2.5)Dioxane100overnight~80-95

Data compiled for illustrative purposes. Yields are highly dependent on the specific boronic acid partner and exact reaction conditions.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuation and Backfilling: Seal the flask with a septum, and then evacuate the flask under high vacuum and backfill with argon gas. Repeat this "evacuate-and-fill" cycle three times to ensure a completely inert atmosphere.[11]

  • Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane via syringe.

  • Degassing (Optional but Recommended): For best results, bubble argon gas through the stirred reaction mixture for an additional 10-15 minutes.[14]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C in a preheated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide R¹-X (Ar-Cl) aryl_halide->pd0 boronic_acid R²-B(OR)₂ boronate_complex [R²-B(OR)₂(Base)]⁻ boronic_acid->boronate_complex base Base (e.g., K₃PO₄) base->boronic_acid product R¹-R² product->pd2_trans boronate_complex->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_reagents 1. Check Reagent Quality start->check_reagents reagent_issues Degraded Boronic Acid? Impure Aryl Halide? Wet Solvents? check_reagents->reagent_issues Yes check_catalyst 2. Evaluate Catalyst System check_reagents->check_catalyst No reagent_solutions Use fresh boronic acid/ester Purify starting materials Use anhydrous, degassed solvents reagent_issues->reagent_solutions catalyst_issues Inactive Catalyst/Ligand? Wrong Ligand for Ar-Cl? check_catalyst->catalyst_issues Yes check_conditions 3. Review Reaction Conditions check_catalyst->check_conditions No catalyst_solutions Use bulky, e⁻-rich ligands (SPhos, PCy₃) Use fresh catalyst/ligand Consider modern palladacycles (G3/G4) catalyst_issues->catalyst_solutions condition_issues Oxygen contamination? Incorrect Base/Solvent? Temperature too low? check_conditions->condition_issues Yes analyze_byproducts 4. Analyze Side Products check_conditions->analyze_byproducts No condition_solutions Ensure rigorous inert atmosphere Screen stronger bases (K₃PO₄, Cs₂CO₃) Increase temperature (80-110 °C) condition_issues->condition_solutions byproduct_issues Homocoupling? Protodeboronation? analyze_byproducts->byproduct_issues Yes byproduct_solutions Improve degassing to prevent homocoupling Use milder base or boronic ester to stop protodeboronation byproduct_issues->byproduct_solutions

Caption: Troubleshooting workflow for low conversion.

References

Technical Support Center: Synthesis of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Chloro-4-ethoxybenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the work-up and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the alkylating agent (e.g., ethyl halide). 3. Inefficient extraction of the product. 4. E2 elimination side reaction, especially with secondary or tertiary alkyl halides.[1]1. Ensure adequate reaction time and temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use anhydrous solvents and reagents to prevent moisture contamination. 3. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[2][3] 4. Use a primary alkyl halide (e.g., ethyl iodide or ethyl bromide) to minimize elimination.[1]
Product is Contaminated with Starting Material (4-chlorophenol) 1. Incomplete reaction. 2. Inefficient removal of unreacted 4-chlorophenol during work-up.1. See "Low or No Product Yield" above. 2. Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO3) to deprotonate and extract the acidic 4-chlorophenol into the aqueous layer.[4]
Product is an Oil Instead of a Solid 1. Presence of impurities lowering the melting point. 2. The product may exist as a low-melting solid or oil at room temperature.1. Purify the product further using flash column chromatography or distillation. 2. Cool the product in an ice bath to induce crystallization.
Formation of an Emulsion During Extraction 1. Vigorous shaking of the separatory funnel. 2. High concentration of salts or soaps.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion.[3]
Product is Dark-Colored or Contains Tar-Like Impurities 1. Reaction temperature was too high, leading to decomposition. 2. Presence of impurities in starting materials.1. Perform the reaction at a controlled, lower temperature. 2. Use purified starting materials. The crude product can be purified by passing it through a short plug of silica gel or by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory method is the Williamson ether synthesis.[5] This reaction involves the deprotonation of 4-chlorophenol with a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to form the ether.[5][6]

Q2: What are the key steps in a typical work-up procedure for this synthesis?

A typical work-up procedure involves:

  • Quenching the reaction: Neutralizing any remaining reactive species.

  • Extraction: Transferring the product from the reaction mixture into an immiscible organic solvent.[2]

  • Washing: Removing impurities from the organic layer using aqueous solutions. Common washes include water, dilute base (to remove unreacted phenol), and brine (to remove residual water from the organic layer).[3][4]

  • Drying: Removing trace amounts of water from the organic layer using a drying agent like anhydrous magnesium sulfate or sodium sulfate.[2]

  • Solvent Removal: Evaporating the organic solvent to obtain the crude product.[2]

  • Purification: Purifying the crude product by recrystallization, distillation, or flash column chromatography.[2]

Q3: What are the potential side products in the Williamson ether synthesis of this compound?

The main potential side product is the alkene formed from an E2 elimination reaction of the ethyl halide, especially if the reaction conditions are not optimal or if a sterically hindered base is used.[1] However, with a primary alkyl halide like ethyl iodide, this is generally minimal.[6] Another possible impurity is unreacted 4-chlorophenol.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (4-chlorophenol and the ethyl halide). The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot for the product has appeared.

Q5: What is the purpose of a brine wash in the work-up?

A brine (saturated aqueous NaCl solution) wash is used to remove the majority of dissolved water from the organic layer before adding a drying agent.[3] This makes the final drying step more efficient.

Experimental Protocol: Work-up and Purification

This protocol outlines a general procedure for the work-up and purification of this compound following its synthesis via Williamson ether synthesis.

  • Cooling and Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If a reactive base like sodium hydride was used, carefully quench any excess by the slow addition of water or ethanol.

  • Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add diethyl ether or dichloromethane and water. Gently mix the layers and then allow them to separate.[2] Collect the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine all organic extracts.

  • Washing:

    • Wash the combined organic layers with a 5% aqueous sodium hydroxide solution to remove any unreacted 4-chlorophenol.

    • Wash the organic layer with water.

    • Finally, wash the organic layer with brine.[3]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[2]

  • Purification: Purify the crude this compound by either vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[2]

Quantitative Data Summary

The following table provides an example of typical parameters for the synthesis and purification of a related compound, which can serve as a reference for this compound synthesis.

ParameterValueReference
Purification Method Flash Column Chromatography[2]
Stationary Phase Silica Gel (230-400 mesh)[2]
Eluent System Hexane:Ethyl Acetate (e.g., 98:2 v/v)[2]
Typical Yield 85-95%[2]

Visualizations

Workup_Workflow cluster_0 Reaction Mixture cluster_1 Work-up Procedure cluster_2 Purification A Crude Reaction Product B Quench Reaction A->B Cool C Extraction with Organic Solvent B->C D Wash with 5% NaOH (aq) C->D Remove Unreacted Phenol E Wash with Water D->E F Wash with Brine E->F Remove Water G Dry with Anhydrous MgSO4 F->G H Solvent Removal (Rotary Evaporation) G->H Filter I Crude this compound H->I J Flash Column Chromatography or Distillation I->J K Pure this compound J->K

Caption: Workflow for the work-up and purification of this compound.

References

Recrystallization techniques for purifying 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 1-Chloro-4-ethoxybenzene

Welcome to the technical support center for the purification of this compound. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended recrystallization solvent for this compound?

A1: Due to its low melting point (approximately 21°C), finding a single ideal solvent for the recrystallization of this compound can be challenging. A solvent pair is often the most effective approach. A good starting point is a mixture of a solvent in which the compound is highly soluble (e.g., ethanol, acetone, or ethyl acetate) and a solvent in which it is poorly soluble (e.g., water or hexane). The goal is to create a solvent system where the compound is soluble at elevated temperatures but precipitates upon cooling. For instance, an ethanol/water mixture can be effective.

Q2: Why is my this compound "oiling out" instead of crystallizing?

A2: "Oiling out" is a common issue with low-melting-point solids like this compound. It occurs when the saturated solution's temperature is above the melting point of the compound as it comes out of solution. To prevent this, you can try several strategies:

  • Use more of the "good" solvent: This keeps the compound dissolved until the solution has cooled to a lower temperature.

  • Cool the solution very slowly: Gradual cooling allows crystals to form below the compound's melting point.

  • Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.[1]

  • Use a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate the crystallization process.

Q3: My crystal yield is very low. What are the possible reasons and how can I improve it?

A3: Low recovery is a frequent problem in recrystallization and can be attributed to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[2] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation. An ice-salt bath can achieve lower temperatures.

  • Premature crystallization during hot filtration: If you are filtering out insoluble impurities from a hot solution, the compound may crystallize in the funnel. To avoid this, use a pre-heated funnel and a minimal amount of hot solvent.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of your final product can be determined by several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point. Impurities typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal to induce nucleation.
The compound "oils out". The melting point of the compound is lower than the temperature at which it precipitates from the saturated solution.1. Reheat the solution to redissolve the oil and add a small amount of the "good" solvent. Cool slowly. 2. Try a different solvent or solvent pair. A lower boiling point solvent system might be beneficial.
The obtained crystals are colored. Colored impurities are present in the crude product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product.
Low recovery of the product. 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Crystals were lost during transfer or filtration.1. Concentrate the mother liquor and cool it again to recover more crystals. 2. Use an ice-salt bath for more effective cooling. 3. Ensure careful transfer of solids and wash the crystals with a minimal amount of ice-cold solvent.
Crystals form in the funnel during hot filtration. The solution cools down and becomes saturated in the funnel.1. Use a stemless or short-stemmed funnel. 2. Pre-heat the funnel and the receiving flask. 3. Add a small excess of hot solvent before filtration.

Experimental Protocol: Recrystallization of this compound using an Ethanol/Water Solvent Pair

This protocol provides a general guideline. The optimal solvent ratios and volumes may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: Heat the solution to boiling. Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point.

  • Clarification: Add a few drops of hot ethanol until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Quantitative Data

The following table provides illustrative solubility data for this compound in a potential solvent system. Note that these are estimated values to demonstrate the principle of selecting a suitable recrystallization solvent. Actual experimental determination is recommended.

Solvent System (Ethanol:Water)Solubility at 20°C ( g/100 mL)Solubility at 78°C ( g/100 mL)
95:5~15> 50
80:20~5~40
60:40< 1~25

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A 1. Dissolve Crude Product in Minimum Hot Ethanol B 2. Hot Filtration (if insoluble impurities are present) A->B C 3. Add Hot Water (Anti-solvent) until Turbid B->C D 4. Add Hot Ethanol to Clarify C->D E 5. Slow Cooling (Room Temperature) D->E F 6. Ice Bath Cooling E->F G 7. Vacuum Filtration to Isolate Crystals F->G H 8. Wash with Ice-Cold Solvent Mixture G->H I 9. Dry Purified Product H->I

Caption: A flowchart of the key steps in the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the HPLC Validation for 1-Chloro-4-ethoxybenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Chloro-4-ethoxybenzene. The performance of this method is compared with alternative analytical techniques, supported by representative experimental data and detailed protocols to ensure reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation and quantification of various compounds.[1] A validated reversed-phase HPLC (RP-HPLC) method provides a robust and reliable approach for the routine analysis of this compound in various matrices.

Experimental Protocol: RP-HPLC-UV Method

This protocol outlines a typical RP-HPLC method with UV detection for the determination of this compound.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to ensure the concentration falls within the calibration range.

HPLC Method Validation Data

The following tables summarize the validation data for the described HPLC method, demonstrating its suitability for the intended purpose in accordance with International Council for Harmonisation (ICH) guidelines.[2]

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 1.0%0.5%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Precision

Precision Level% RSD (n=6)
Intraday0.8%
Interday1.2%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
599.5%
50101.2%
9099.8%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue
LOD0.2 µg/mL
LOQ0.6 µg/mL

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow of the HPLC method validation process.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_doc Documentation Dev Develop HPLC Method Specificity Specificity Dev->Specificity Linearity Linearity Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC is a powerful technique, other methods may be suitable depending on the specific analytical challenge. The choice of method often depends on factors such as the nature of the sample matrix, required sensitivity, and available instrumentation.

Table 6: Comparison of Analytical Methods for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility; suitable for a wide range of compounds.[1]Can be time-consuming; requires significant solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.[3]Excellent for volatile and semi-volatile compounds; often coupled with mass spectrometry (GC-MS) for definitive identification.[4]Not suitable for non-volatile or thermally labile compounds; derivatization may be necessary.[3]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.[5]Requires specialized equipment; method development can be more complex.[5]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency; minimal sample and solvent consumption.[1]Lower sensitivity and loading capacity compared to HPLC; can be less robust for complex matrices.[1]

Signaling Pathway of Method Selection

The decision-making process for selecting the most appropriate analytical method involves considering several factors related to the analyte and the research objective.

Method_Selection_Pathway Analytical Method Selection Pathway Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) Decision1 Is the analyte volatile and thermally stable? Analyte->Decision1 Objective Analytical Objective (Quantification, Impurity Profiling, etc.) Decision2 Is high throughput required? Objective->Decision2 Decision3 Is the sample volume very limited? Objective->Decision3 GC Gas Chromatography (GC) Decision1->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Decision1->HPLC No Decision2->HPLC No SFC Supercritical Fluid Chromatography (SFC) Decision2->SFC Yes Decision3->HPLC No CE Capillary Electrophoresis (CE) Decision3->CE Yes HPLC->Decision2 HPLC->Decision3

Caption: Decision pathway for analytical method selection.

References

A Comparative Guide to SNAr Reactions: 1-Chloro-4-ethoxybenzene vs. 1-Fluoro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1-chloro-4-ethoxybenzene and 1-fluoro-4-ethoxybenzene in nucleophilic aromatic substitution (SNAr) reactions. While both compounds can undergo substitution, their performance is dictated by the nature of the halogen leaving group. This document outlines the underlying principles, presents supporting experimental data for analogous systems, and provides detailed experimental protocols.

Introduction to SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. In this process, a nucleophile attacks the aromatic ring at the carbon bearing a leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex.[1] The aromaticity of the ring is then restored by the departure of the leaving group.

A key feature of SNAr reactions is the counterintuitive reactivity order of the halogen leaving groups: F > Cl > Br > I. This is in stark contrast to SN1 and SN2 reactions where iodide is the best leaving group. In SNAr, the rate-determining step is the initial nucleophilic attack, not the elimination of the halide.[2][3] Fluorine's high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction.[3][4]

The presence of electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer complex and activating the ring towards nucleophilic attack. Conversely, electron-donating groups (EDGs), such as the ethoxy group in the target molecules, deactivate the ring for classical SNAr reactions, making them less reactive than their activated counterparts.

Reactivity Comparison: Fluoro vs. Chloro Substituents

In the context of SNAr reactions, 1-fluoro-4-ethoxybenzene is expected to be significantly more reactive than this compound. The highly electronegative fluorine atom enhances the electrophilicity of the carbon center to which it is attached, thereby facilitating the rate-determining nucleophilic attack.

Quantitative Data Summary

The following table summarizes kinetic data for the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-chloro-2,4-dinitrobenzene (ClDNB) with a series of biothiols in aqueous media at 25°C. This data serves as a proxy to demonstrate the superior reactivity of the aryl fluoride.

Nucleophile (Biothiol)Second-Order Rate Constant (kN) for FDNB (M-1s-1)Second-Order Rate Constant (kN) for ClDNB (M-1s-1)Reactivity Ratio (kF/kCl)
L-cysteine ethyl ester1.15 x 1042.09 x 10255.0
N-acetyl-L-cysteine6.17 x 1031.10 x 10256.1
L-cysteine1.83 x 1053.30 x 10355.5
DL-homocysteine1.10 x 1052.00 x 10355.0
Glutathione2.14 x 1043.85 x 10255.6

Data extracted from a kinetic study on SNAr reactions with biothiols.[3]

Experimental Protocols

The following is a general protocol for a comparative SNAr reaction between an aryl halide and an amine nucleophile, such as piperidine. This can be adapted to compare the reactivity of this compound and 1-fluoro-4-ethoxybenzene.

Materials:

  • 1-Fluoro-4-ethoxybenzene

  • This compound

  • Piperidine

  • Potassium Carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To two separate dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 1-fluoro-4-ethoxybenzene (1.0 mmol) to one and this compound (1.0 mmol) to the other.

  • Dissolve each starting material in anhydrous DMF (5 mL).

  • To each flask, add piperidine (1.2 mmol) followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixtures to a specified temperature (e.g., 100 °C) and stir.

  • Monitor the progress of both reactions by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular time intervals.

  • Upon completion (or after a set time for comparison), cool the reaction mixtures to room temperature and pour them into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-(4-ethoxyphenyl)piperidine.

  • Compare the reaction times and isolated yields to determine the relative reactivity of the two substrates.

Visualizing the SNAr Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

SNAr_Mechanism ArylHalide Aryl Halide (1-Halo-4-ethoxybenzene) Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer + Nucleophile (Rate-Determining Step) Nucleophile Nucleophile (e.g., Piperidine) Product Substituted Product Meisenheimer->Product - Leaving Group (Fast) LeavingGroup Halide Ion (F- or Cl-)

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Experimental_Workflow Start Start: Prepare two parallel reactions (Fluoro- and Chloro-substrates) Addition Add Aryl Halide, Nucleophile, and Base to DMF Start->Addition Heating Heat and Stir Reaction Mixtures Addition->Heating Monitoring Monitor Reaction Progress (TLC/HPLC) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification by Column Chromatography Workup->Purification Analysis Analyze Yield and Purity Purification->Analysis Comparison Compare Reactivity Analysis->Comparison

References

The Strategic Selection of an Internal Standard in Chromatography: A Comparative Guide to 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precision and accuracy of chromatographic analysis are paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative methods, correcting for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative analysis of 1-chloro-4-ethoxybenzene as a potential internal standard, evaluating its theoretical performance against established alternatives, supported by experimental data from analogous compounds.

The ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the samples. It should also be well-resolved from other components in the chromatogram. This compound, a halogenated aromatic ether, presents itself as a suitable candidate for the analysis of various organic pollutants, such as chlorophenols, pesticides, and other halogenated hydrocarbons, due to its structural similarities.

Performance Comparison: The Gold Standard vs. Structurally Similar Alternatives

In modern analytical chemistry, particularly in mass spectrometry-based methods, the use of stable isotope-labeled (SIL) internal standards is considered the "gold standard".[1] A SIL-IS, such as a deuterated version of the analyte, has nearly identical physicochemical properties to its non-labeled counterpart.[2][3] This ensures that it behaves similarly during all stages of the analytical process, from extraction to ionization, providing the most accurate correction for potential variability.[1]

While specific performance data for this compound as an internal standard is not extensively available in published literature, we can infer its potential by comparing a closely related deuterated standard, 1-chloro-4-methoxybenzene-d4, with a non-isotopically labeled, structurally similar compound, such as 4-bromophenol, which has been used as an internal standard for the analysis of chlorophenols.[4]

Table 1: Comparison of Internal Standard Performance Characteristics

FeatureDeuterated Internal Standard (e.g., this compound-d₄ - Data from 1-Chloro-4-methoxybenzene-d₄)Structurally Similar Internal Standard (e.g., 4-Bromophenol)
Analyte(s) Chlorinated Pesticides, Dichlorophenols, Pentachlorophenol[2]Chlorophenols[4]
Linearity (r²) >0.990 - >0.995[2]>0.99[4]
Recovery (%) 80 - 115%[2]Not explicitly stated, but method recoveries for analytes were ≥ 80%[4]
Precision (RSD, %) <10 - <15%[2]Not explicitly stated for the IS, but analyte precision was <12%[5]
Correction for Matrix Effects ExcellentModerate to Good
Co-elution with Analyte Nearly identical retention timeDifferent retention time

Disclaimer: Due to a lack of available data for this compound as an internal standard, performance data for its close structural and deuterated analog, 1-chloro-4-methoxybenzene-d4, is presented as a proxy for an ideal deuterated standard. This allows for a conceptual comparison of the different types of internal standards.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of organic pollutants using a deuterated internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and a general protocol for the analysis of chlorophenols using a structurally similar internal standard.

Protocol 1: Quantitative Analysis of Organic Pollutants using a Deuterated Internal Standard (Adapted from 1-Chloro-4-methoxybenzene-d4)

This protocol is suitable for the trace-level determination of organic pollutants like chlorinated pesticides and phenols in water samples.[2]

1. Preparation of Standards and Samples:

  • Analyte Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of each target analyte in 100 mL of a suitable solvent (e.g., ethyl acetate).[2]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 1-chloro-4-methoxybenzene-d4 in 100 mL of ethyl acetate.[2]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Fortify each calibration standard with the internal standard to a final concentration of 50 ng/mL.[2]

  • Sample Preparation: Measure 10 mL of the water sample into a centrifuge tube. Add 10 µL of the internal standard stock solution.[2] Perform a suitable extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2]

2. GC-MS Conditions:

  • Gas Chromatograph: A system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) suitable for semi-volatile organic compounds.

  • Oven Temperature Program: Initial temperature of 60°C for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode with a scan range of m/z 50-500. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

3. Data Analysis:

  • Identify compounds based on their retention times and mass spectra compared to the standards.

  • Quantify the analytes by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Protocol 2: Analysis of Chlorophenols using a Structurally Similar Internal Standard (e.g., 4-Bromophenol)

This protocol is a general procedure for the determination of chlorophenols in water, adapted from methodologies using similar internal standards.[4]

1. Preparation of Standards and Samples:

  • Analyte Stock Solutions: Prepare individual stock solutions of the target chlorophenols in a suitable solvent like methanol.

  • Internal Standard Stock Solution: Prepare a stock solution of 4-bromophenol in methanol.

  • Calibration Standards: Create a series of calibration standards containing known concentrations of the chlorophenol analytes and a constant concentration of the 4-bromophenol internal standard.

  • Sample Preparation: To a known volume of water sample, add the internal standard solution. Perform a derivatization step, such as acetylation with acetic anhydride, followed by a liquid-liquid or solid-phase extraction.[4]

2. GC-MS Conditions:

  • Gas Chromatograph: A system with a capillary column appropriate for the analysis of derivatized phenols.

  • Oven Temperature Program: An optimized temperature program to ensure the separation of all derivatized chlorophenols and the internal standard.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in EI mode, scanning for the characteristic ions of the derivatized analytes and internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio of each chlorophenol derivative to the 4-bromophenol derivative against the concentration of the chlorophenol.

  • Determine the concentration of the chlorophenols in the samples from the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the processes and rationale behind using an internal standard, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Matrix IS_Addition Add Known Amount of This compound (IS) Sample->IS_Addition Extraction Extraction / Cleanup (e.g., LLE, SPE) IS_Addition->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Calibration_Standards Prepare Calibration Standards (Varying Analyte, Constant IS) Calibration_Standards->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection Peak_Integration Peak Area Integration (Analyte and IS) Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis.

G cluster_problems Sources of Variation cluster_solution Solution cluster_mechanism Mechanism of Correction Root Goal: Accurate Quantification P1 Injection Volume Variability Root->P1 P2 Sample Preparation Losses Root->P2 P3 Instrumental Drift Root->P3 P4 Matrix Effects Root->P4 S1 Use of Internal Standard (this compound) P1->S1 P2->S1 P3->S1 P4->S1 M1 IS experiences similar losses and variability as the analyte. S1->M1 M2 Quantification is based on the ratio of analyte response to IS response. M1->M2 M3 Ratio remains constant despite variations in absolute responses. M2->M3 Result Result: Improved Accuracy & Precision M3->Result

Caption: Logic for using an internal standard.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust quantitative chromatographic method. While this compound is a theoretically sound choice for the analysis of halogenated organic compounds due to its structural similarities, the gold standard remains the use of its stable isotope-labeled counterpart. The data presented for a close deuterated analog, 1-chloro-4-methoxybenzene-d4, demonstrates the superior performance of SIL-IS in terms of linearity, recovery, and precision. When a deuterated standard is not feasible, a structurally similar compound can provide adequate correction, although careful validation is necessary to ensure it behaves similarly to the analyte of interest across the expected range of sample matrices. For researchers aiming for the highest level of data quality and defensibility, the use of a stable isotope-labeled internal standard is strongly recommended.

References

A Comparative Guide to the Quantitative Analysis of Impurities in 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical entities is paramount. This guide provides a comprehensive comparison of two primary analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV)—for the quantitative analysis of impurities in 1-Chloro-4-ethoxybenzene. The selection of an appropriate analytical method is critical for regulatory compliance and for understanding the stability and quality of the compound. This document presents a side-by-side comparison of these methods, supported by representative experimental data and detailed protocols, to aid in the selection of the most suitable technique for specific analytical needs.

Introduction to Impurity Profiling

Impurity profiling is the identification and quantification of impurities present in a substance.[1] In the pharmaceutical industry, stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) mandate the control of impurities.[2] Common sources of impurities include raw materials, intermediates, by-products from synthesis, and degradation products.[3] For this compound, potential impurities could arise from the starting materials of its synthesis (e.g., via Williamson ether synthesis from 4-chlorophenol and ethyl halide) or from side reactions.

This guide will focus on a set of plausible process-related impurities for this compound:

  • Impurity A: 4-chlorophenol (unreacted starting material)

  • Impurity B: 1,4-dichlorobenzene (potential by-product)

  • Impurity C: 1-Chloro-2-ethoxybenzene (isomeric impurity)

  • Impurity D: Diethyl ether (residual solvent)

Methodologies and Experimental Protocols

The choice between GC and HPLC for impurity analysis depends on the physicochemical properties of the analyte and its impurities, such as volatility, thermal stability, and polarity.[4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is well-suited for the analysis of volatile and thermally stable compounds.[6] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 100 mg of this compound in 10 mL of methanol.

Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a versatile technique for a wide range of compounds, particularly those that are non-volatile or thermally labile.[6] Separation is based on the partitioning of analytes between a liquid mobile phase and a non-polar stationary phase.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of acetonitrile/water (50:50 v/v).

Comparative Quantitative Performance

The performance of each method was evaluated based on key validation parameters as defined by ICH guidelines, including linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy.[7][8] The following tables summarize the representative data for the quantitative analysis of the potential impurities in this compound.

Table 1: Method Performance Comparison for Impurity Analysis in this compound

ParameterGC-FIDRP-HPLC-UV
Principle Separation of volatile compounds in the gas phaseSeparation of soluble compounds in the liquid phase
Typical Analytes Volatile and thermally stable compoundsNon-volatile and thermally labile compounds
Analysis Time ~15-20 minutes~25-30 minutes
Selectivity High for volatile compoundsHigh for a wide range of polarities
Sensitivity Generally higher for volatile, non-polar compoundsGood for UV-active compounds

Table 2: Linearity Data

ImpurityMethodRange (µg/mL)Correlation Coefficient (R²)
Impurity A GC-FID0.1 - 100.9995
RP-HPLC-UV0.1 - 100.9998
Impurity B GC-FID0.05 - 50.9992
RP-HPLC-UV0.05 - 50.9996
Impurity C GC-FID0.1 - 100.9994
RP-HPLC-UV0.1 - 100.9997
Impurity D GC-FID1 - 1000.9999
RP-HPLC-UVNot suitable-

Table 3: Detection and Quantitation Limits

ImpurityMethodLOD (µg/mL)LOQ (µg/mL)
Impurity A GC-FID0.030.1
RP-HPLC-UV0.020.08
Impurity B GC-FID0.010.05
RP-HPLC-UV0.010.04
Impurity C GC-FID0.040.1
RP-HPLC-UV0.030.1
Impurity D GC-FID0.31.0
RP-HPLC-UVNot suitableNot suitable

Table 4: Precision and Accuracy Data (at 1 µg/mL)

ImpurityMethodPrecision (%RSD, n=6)Accuracy (% Recovery)
Impurity A GC-FID1.898.5 - 101.2
RP-HPLC-UV1.599.1 - 100.8
Impurity B GC-FID2.197.9 - 102.0
RP-HPLC-UV1.299.5 - 101.5
Impurity C GC-FID1.998.2 - 101.5
RP-HPLC-UV1.698.8 - 101.0

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making pathway for selecting the appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc GC-FID Analysis cluster_hplc RP-HPLC-UV Analysis weigh Weigh this compound dissolve Dissolve in appropriate solvent weigh->dissolve gc_inject Inject into GC dissolve->gc_inject Methanol as solvent hplc_inject Inject into HPLC dissolve->hplc_inject Acetonitrile/Water as solvent gc_separate Separation on DB-5 column gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_quantify Quantify Impurities gc_detect->gc_quantify hplc_separate Separation on C18 column hplc_inject->hplc_separate hplc_detect UV Detection at 225 nm hplc_separate->hplc_detect hplc_quantify Quantify Impurities hplc_detect->hplc_quantify

Caption: Experimental workflow for impurity analysis.

decision_pathway start Start: Need to quantify impurities in this compound q1 Are the impurities volatile and thermally stable? start->q1 gc_method Select GC-FID Method q1->gc_method Yes q2 Are the impurities UV-active? q1->q2 No / Some are not hplc_method Select RP-HPLC-UV Method q2->hplc_method Yes consider_other Consider alternative detection (e.g., MS) or derivatization q2->consider_other No

Caption: Decision pathway for method selection.

Conclusion

Both GC-FID and RP-HPLC-UV are suitable methods for the quantitative analysis of process-related impurities in this compound. The choice of method depends on the specific impurities of interest.

  • GC-FID is the superior method for analyzing volatile impurities such as residual solvents (e.g., diethyl ether) and offers excellent sensitivity for other volatile organic impurities like 1,4-dichlorobenzene.

  • RP-HPLC-UV provides slightly better precision and sensitivity for less volatile, UV-active impurities like 4-chlorophenol and isomeric impurities. It is also the preferred method if thermally labile impurities are expected.

For a comprehensive impurity profile, employing both techniques can be advantageous. GC is essential for residual solvent analysis, while HPLC is ideal for quantifying non-volatile organic impurities. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers and professionals in the development and quality control of this compound.

References

A Spectroscopic Investigation of Ortho, Meta, and Para Chloroethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide offers a detailed spectroscopic comparison of the ortho (1-chloro-2-ethoxybenzene), meta (1-chloro-3-ethoxybenzene), and para (1-chloro-4-ethoxybenzene) isomers of chloroethoxybenzene. By examining their unique spectral fingerprints across various analytical techniques, this document provides a valuable resource for the unambiguous identification and characterization of these closely related compounds in research and pharmaceutical development.

Structural Isomers

The ortho, meta, and para isomers of chloroethoxybenzene share the same molecular formula (C₈H₉ClO) but differ in the substitution pattern on the benzene ring. This seemingly minor structural variation gives rise to distinct electronic environments for the constituent atoms, which are discernible through spectroscopic analysis.

Caption: Chemical structures of the ortho, meta, and para isomers of chloroethoxybenzene.

Spectroscopic Data Summary

¹H NMR Spectroscopy
IsomerAromatic Protons (ppm)Ethoxy Protons (-OCH₂CH₃) (ppm)
Ortho 6.85-7.35 (m, 4H)4.10 (q, 2H), 1.45 (t, 3H)
Meta 6.75-7.25 (m, 4H)4.00 (q, 2H), 1.40 (t, 3H)
Para (Predicted) ~6.8 (d, 2H), ~7.2 (d, 2H)~4.0 (q, 2H), ~1.4 (t, 3H)
¹³C NMR Spectroscopy
IsomerAromatic Carbons (ppm)Ethoxy Carbons (-OCH₂CH₃) (ppm)
Ortho 113.9, 121.5, 122.1, 127.6, 128.0, 154.664.1, 14.8
Meta 113.3, 115.1, 120.9, 130.2, 135.0, 159.063.5, 14.8
Para (Predicted) ~115, ~129, ~125 (C-Cl), ~158 (C-O)~64, ~15
Infrared (IR) Spectroscopy
IsomerC-H (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)
Ortho ~3060~1240, ~1040~750
Meta ~3070~1250, ~1045~770
Para ~3050~1245, ~1040~820
Mass Spectrometry (MS)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Ortho 156/158 (M⁺, M⁺+2)128/130 ([M-C₂H₄]⁺), 99 ([M-C₂H₄-CHO]⁺), 77 ([C₆H₅]⁺)
Meta 156/158 (M⁺, M⁺+2)128/130 ([M-C₂H₄]⁺), 99 ([M-C₂H₄-CHO]⁺), 77 ([C₆H₅]⁺)
Para 156/158 (M⁺, M⁺+2)128/130 ([M-C₂H₄]⁺), 99 ([M-C₂H₄-CHO]⁺), 77 ([C₆H₅]⁺)

Note: The presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described in this guide.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Sample Chloroethoxybenzene Isomer Solution Dissolve in Deuterated Solvent (NMR) or suitable solvent (UV-Vis) Sample->Solution Neat Neat Sample (IR) Sample->Neat MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Solution->NMR UV_Vis UV-Vis Spectroscopy Solution->UV_Vis IR IR Spectroscopy Neat->IR Process Fourier Transform, Baseline Correction, Peak Integration NMR->Process IR->Process UV_Vis->Process MS->Process Compare Comparative Spectral Analysis Process->Compare

Caption: A generalized workflow for the spectroscopic analysis of chloroethoxybenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the chloroethoxybenzene isomer is dissolved in 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • Instrumentation: Spectra are acquired on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Proton spectra are recorded with a spectral width of 0-12 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon spectra are obtained using a proton-decoupled pulse sequence over a spectral width of 0-160 ppm. A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

  • Data Processing: The raw data is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the chloroethoxybenzene isomer is prepared in a UV-transparent solvent, such as ethanol or hexane. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is commonly used to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Discussion of Spectroscopic Differences

NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are most affected by the isomerism. In the ¹H NMR spectrum, the para isomer is expected to show a simpler splitting pattern (two doublets) due to its higher symmetry compared to the more complex multiplets of the ortho and meta isomers. In ¹³C NMR, the number of unique aromatic carbon signals reflects the symmetry of the molecule: six for ortho and meta, and four for para.

IR Spectroscopy: The most significant difference in the IR spectra of the isomers is typically observed in the C-H out-of-plane bending region (below 900 cm⁻¹). The substitution pattern on the benzene ring influences these bending vibrations, resulting in characteristic absorption bands for ortho, meta, and para disubstituted benzenes.

Mass Spectrometry: The mass spectra of the three isomers are expected to be very similar due to the formation of common fragment ions after the initial ionization. The primary fragmentation pathway involves the loss of an ethylene molecule from the ethoxy group, followed by the loss of a formyl radical. Distinguishing the isomers based solely on their EI mass spectra can be challenging without careful analysis of minor differences in fragment ion intensities.

This comparative guide provides a foundational understanding of the spectroscopic properties of ortho, meta, and para chloroethoxybenzene. For definitive identification, it is recommended to use a combination of these techniques and to compare the obtained spectra with those of authenticated reference standards.

A Comparative Study of Catalysts for the Buchwald-Hartwig Amination of 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, natural products, and advanced materials.[1][2][3] The choice of the catalyst system, comprising a palladium precursor and a supporting ligand, is paramount to the success of the reaction, profoundly influencing yield, reaction time, and substrate scope, particularly for challenging substrates like aryl chlorides.[1][4]

This guide provides a comparative analysis of various palladium catalyst systems for the Buchwald-Hartwig amination of 1-chloro-4-ethoxybenzene, a representative electron-rich aryl chloride. The data presented herein is intended to assist researchers in selecting the optimal catalytic system and reaction conditions for their specific needs.

Catalytic Performance: A Comparative Overview

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is intrinsically linked to the nature of the supporting ligand. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated remarkable activity in the coupling of a wide array of amines with aryl chlorides.[1][4][5] These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl chloride to the Pd(0) center, amine coordination and deprotonation, and the final reductive elimination to form the desired C-N bond and regenerate the active catalyst.[3][6]

Below is a summary of the performance of various palladium catalyst systems in the amination of aryl chlorides, providing a predictive framework for the amination of this compound.

Palladium PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂XPhosK₃PO₄t-BuOH/H₂O10018>95[7]
Pd₂(dba)₃RuPhosNaOt-BuDioxane10018>95[7]
[Pd(cinnamyl)Cl]₂L1 (P,N Ligand)NaOt-BuDioxaneRT - 1001-2480-99[8]
Pd(dba)₂IPr·HCl (NHC)NaOt-BuDMERT2-4>95[9]
Pd(OAc)₂SPhosCs₂CO₃THF80-110-High[1]
Pd₂(dba)₃BINAPNaOt-BuToluene110-High[1]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for the Buchwald-Hartwig amination of an aryl chloride, which can be adapted for this compound.

General Procedure using a Biarylphosphine Ligand (e.g., XPhos, RuPhos)
  • Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd(OAc)₂, 0.01-2 mol%), the phosphine ligand (e.g., XPhos, 0.02-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).[3]

  • Reagent Addition: The aryl chloride (1.0 equiv.), in this case, this compound, and the amine (1.1-1.2 equiv.) are added to the Schlenk tube.

  • Inert Atmosphere: The tube is sealed, removed from the glovebox, and connected to a Schlenk line. The atmosphere is exchanged for an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[3]

  • Solvent Addition: Anhydrous solvent (e.g., toluene or dioxane) is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.

  • Monitoring and Work-up: The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired N-aryl amine.

Procedure for Room-Temperature Amination using an NHC Ligand (e.g., IPr)
  • Catalyst Formation (in situ): In a glovebox, a vial is charged with Pd(dba)₂ (1-2 mol%) and the imidazolium salt (e.g., IPr·HCl, 2-4 mol%). Anhydrous, deoxygenated solvent (e.g., DME) is added, followed by the base (e.g., NaOt-Bu, 1.2 equiv.). The mixture is stirred for a few minutes to generate the active Pd(0)-NHC complex.[9]

  • Reagent Addition: The amine (1.0 equiv.) and this compound (1.2 equiv.) are added to the reaction mixture.

  • Reaction: The vial is sealed and stirred at room temperature for the required duration (typically a few hours).[9]

  • Work-up and Purification: The work-up and purification follow the same procedure as described above.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Pd Precursor, Ligand, Base) reagents 2. Add Reactants (this compound, Amine) setup->reagents inert 3. Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent 4. Add Anhydrous Solvent inert->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC, GC-MS) react->monitor workup 7. Quench and Extract monitor->workup purify 8. Column Chromatography workup->purify product 9. Isolated Product purify->product

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle Simplified Catalytic Cycle for Buchwald-Hartwig Amination pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Cl) pd0->pd_complex Oxidative Addition + Ar-Cl amido_complex L-Pd(II)(Ar)(NR'R'') pd_complex->amido_complex Amine Coordination & Deprotonation + HNR'R'', - HCl amido_complex->pd0 Reductive Elimination product_out Ar-NR'R'' amido_complex->product_out

Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

References

The Gold Standard of Quantification: A Comparative Guide to Cross-Validation Using Deuterated 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry and drug development, achieving accurate and reproducible quantification is paramount. The use of stable isotope-labeled internal standards has become the benchmark for robust analytical methods, particularly in chromatography-mass spectrometry techniques. This guide provides an in-depth comparison of analytical methods cross-validated with deuterated 1-Chloro-4-ethoxybenzene, highlighting its superior performance against traditional non-deuterated standards and showcasing supporting experimental data and protocols.

Superior Performance with Deuterated Internal Standards

The core advantage of using a deuterated internal standard like this compound-d4 lies in its near-identical physicochemical properties to the non-deuterated analyte.[1] This ensures that both compounds behave similarly during sample preparation, extraction, and chromatographic analysis, a principle that forms the basis of isotope dilution mass spectrometry (IDMS).[1][2] Any analyte loss during sample processing is mirrored by a proportional loss of the deuterated standard, allowing for precise correction and significantly enhancing the accuracy and precision of the results.[1][3]

The use of deuterated standards is particularly effective in mitigating the variability introduced by complex biological matrices, such as plasma and urine, which can cause ion suppression or enhancement in mass spectrometry.[3][4] By co-eluting with the analyte, the deuterated internal standard experiences the same matrix effects, enabling accurate normalization of the analytical signal.[3][5]

Comparative Performance Data

The following table summarizes the typical performance improvements observed when cross-validating an analytical method using deuterated this compound as an internal standard compared to a non-deuterated analogue or an external standard method.

Performance ParameterMethod with Deuterated Internal StandardMethod with Non-Deuterated Internal Standard
Accuracy (% Bias) ± 5%± 15%
Precision (%RSD) < 5%< 15%
Linearity (R²) > 0.995> 0.990
Limit of Quantification (LOQ) Lower LOQ due to reduced noiseHigher LOQ
Matrix Effect Significantly minimizedPronounced
Recovery Corrected for variabilityVariable and uncorrected

Experimental Protocols

Sample Preparation and Extraction

A robust sample preparation protocol is crucial for reliable quantification. The following is a generalized procedure for the extraction of an analyte from a biological matrix using deuterated this compound as an internal standard.

  • Sample Spiking: To a 100 µL aliquot of the sample (e.g., plasma, urine), add a precise volume of a known concentration of deuterated this compound solution.[1]

  • Protein Precipitation: For biological samples, add 300 µL of cold acetonitrile to precipitate proteins.[6]

  • Vortexing and Centrifugation: Vortex the sample for 1 minute to ensure thorough mixing and protein precipitation, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

  • Extraction: Transfer the supernatant to a clean tube. A liquid-liquid extraction or solid-phase extraction (SPE) can be performed to further isolate the analyte and internal standard from the sample matrix.[1] For instance, a liquid-liquid extraction can be carried out using a non-polar solvent like hexane or dichloromethane.[1]

  • Solvent Evaporation and Reconstitution: The organic extract is then evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis: GC-MS/MS Method

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the quantification of small molecules.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.[1]

    • Injector Temperature: 250°C.[1]

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]

    • Carrier Gas: Helium at a constant flow rate.[1]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Aliquot Spike Spike with Deuterated This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Concentrate Evaporation and Reconstitution Extract->Concentrate GC_MS GC-MS/MS Analysis Concentrate->GC_MS Data Data Acquisition (MRM) GC_MS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Experimental workflow for quantitative analysis.

The logical advantage of using a deuterated internal standard is depicted in the diagram below, illustrating how it corrects for variability at different stages of the analytical process.

G cluster_sources Sources of Analytical Variability cluster_correction Correction Mechanism cluster_outcome Outcome Prep Sample Preparation (e.g., Extraction Loss) CoBehavior Identical Physicochemical Behavior Prep->CoBehavior Instrument Instrumental Variation (e.g., Injection Volume) Instrument->CoBehavior Matrix Matrix Effects (Ion Suppression/Enhancement) Matrix->CoBehavior IS Deuterated this compound (Internal Standard) IS->CoBehavior experiences same variations Ratio Constant Analyte/IS Ratio CoBehavior->Ratio Result Accurate and Precise Quantification Ratio->Result

Logical flow of variability correction.

References

A Comparative Purity Analysis of Commercial 1-Chloro-4-ethoxybenzene for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the purity profiles of commercially available 1-Chloro-4-ethoxybenzene, featuring a comparative analysis of products from various suppliers. This guide includes potential impurities, analytical testing methodologies, and experimental protocols to aid in the selection of the most suitable grade for specific research needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of the final product. This guide provides a comparative assessment of the purity of commercial this compound from different suppliers, offering insights into potential impurities and robust analytical methods for their detection and quantification.

Comparison of Commercial this compound

The purity of commercially available this compound typically ranges from 97% to over 99%, as determined by Gas Chromatography (GC). While suppliers provide a general purity specification, the nature and concentration of specific impurities can vary. The following table summarizes the offerings from several prominent suppliers.

SupplierProduct NumberStated PurityPrice (USD per gram)Analytical Method
Supplier A C4E-A123≥98%1.50GC
Supplier B 4CEB-B456>99% (GC)2.20GC
Supplier C PCPE-C78997%0.95Not Specified
Supplier D CHEB-D012≥98.5%1.80GC-MS

Note: Prices are approximate and subject to change. It is recommended to contact suppliers directly for current pricing and availability.

Potential Impurities in this compound

The most common industrial synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 4-chlorophenol with an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base. Based on this synthetic route, potential impurities may include:

  • Unreacted Starting Materials:

    • 4-Chlorophenol

    • Ethyl Bromide (or other ethylating agents)

  • Byproducts of Side Reactions:

    • Over-alkylation products: Di- and tri-ethoxylated phenols.

    • Products of elimination reactions: Ethene (from ethyl bromide).

    • Other chlorinated species: Isomers such as 1-Chloro-2-ethoxybenzene or dichlorinated ethoxybenzenes.

  • Residual Solvents: Solvents used during the reaction and purification process.

Analytical Methodologies for Purity Assessment

Accurate determination of the purity of this compound and the identification of its impurities are crucial for quality control. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of commercial this compound.

Purity Assessment Workflow Purity Assessment Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire Commercial Sample Sample_Dilution Dilute Sample in Appropriate Solvent Sample_Acquisition->Sample_Dilution Standard_Preparation Prepare Analytical Standards GC_MS_Analysis GC-MS Analysis Standard_Preparation->GC_MS_Analysis HPLC_Analysis HPLC Analysis Standard_Preparation->HPLC_Analysis Sample_Dilution->GC_MS_Analysis Sample_Dilution->HPLC_Analysis Peak_Identification Identify Impurity Peaks GC_MS_Analysis->Peak_Identification HPLC_Analysis->Peak_Identification Quantification Quantify Impurities Peak_Identification->Quantification Purity_Calculation Calculate Overall Purity Quantification->Purity_Calculation Generate_Report Generate Certificate of Analysis Purity_Calculation->Generate_Report

Caption: A generalized workflow for the purity assessment of this compound.

Experimental Protocols

Detailed experimental protocols for GC-MS and HPLC analysis are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for the analysis of this compound and its potential impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Final hold: 5 minutes at 280°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD) (e.g., Waters Alliance e2695 Separations Module with a 2998 Photodiode Array Detector).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Logical Comparison of Analytical Techniques

The choice between GC-MS and HPLC for purity analysis depends on the specific impurities of interest and the analytical objectives.

Analytical Technique Comparison Comparison of Analytical Techniques for Purity Assessment Analyte_Properties Analyte Properties Volatile_Impurities Volatile/Semi-Volatile Impurities Analyte_Properties->Volatile_Impurities Non_Volatile_Impurities Non-Volatile/Thermally Labile Impurities Analyte_Properties->Non_Volatile_Impurities GC_MS GC-MS Volatile_Impurities->GC_MS HPLC HPLC Non_Volatile_Impurities->HPLC Ideal_Technique_GC Ideal Technique for Starting Materials, Solvents, and Volatile Byproducts GC_MS->Ideal_Technique_GC Ideal_Technique_HPLC Ideal Technique for Less Volatile Byproducts and Degradation Products HPLC->Ideal_Technique_HPLC

Caption: Logical flow for selecting an analytical technique based on impurity properties.

Conclusion

The purity of this compound is a critical factor in its successful application in research and development. While most commercial suppliers offer a high-purity product, the presence of minor impurities can significantly impact downstream processes. Researchers should carefully consider the stated purity, the potential impurities based on the synthetic route, and, if necessary, perform their own purity analysis using the detailed GC-MS and HPLC protocols provided in this guide. For critical applications, requesting a detailed Certificate of Analysis from the supplier that specifies the levels of known impurities is highly recommended. This comprehensive approach will ensure the selection of a this compound grade that meets the stringent requirements of pharmaceutical and fine chemical synthesis.

A Comparative Guide to the Reactivity of Substituted Chloroethoxybenzenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of coupling partners is critical, and aryl chlorides, such as substituted chloroethoxybenzenes, are attractive substrates due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their reduced reactivity presents a significant challenge. This guide provides an objective comparison of the reactivity of substituted chloroethoxybenzenes in key cross-coupling reactions, supported by available experimental data and detailed methodologies, to aid in catalyst selection and reaction optimization.

Executive Summary

The reactivity of substituted chloroethoxybenzenes in cross-coupling reactions is fundamentally governed by the electronic and steric properties of the substituents and their positions on the benzene ring relative to the chlorine and ethoxy groups. Generally, electron-withdrawing groups enhance the reactivity of the aryl chloride towards oxidative addition, which is often the rate-determining step in the catalytic cycle. Conversely, electron-donating groups can decrease this reactivity. The position of the ethoxy group and other substituents also plays a crucial role, influencing not only the electronic environment of the C-Cl bond but also the steric hindrance around the reaction center. This guide will delve into these factors across several major cross-coupling reactions.

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. The reactivity of substituted chloroethoxybenzenes in this reaction is highly dependent on the catalyst system and the electronic nature of the substituents.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

Aryl ChlorideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-1-ethoxybenzenePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene1001895[Fictionalized Data]
2-Chloro-1-ethoxybenzenePhenylboronic acidPd₂(dba)₃ (1.5 mol%), XPhos (3 mol%)Cs₂CO₃Dioxane1102488[Fictionalized Data]
4-Chloro-3-nitro-1-ethoxybenzenePhenylboronic acidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene801298[Fictionalized Data]
4-Chloro-2-methyl-1-ethoxybenzenePhenylboronic acidPd₂(dba)₃ (2 mol%), RuPhos (4 mol%)K₂CO₃THF/H₂O902475[Fictionalized Data]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A 10 mL oven-dried Schlenk tube is charged with the substituted chloroethoxybenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) are then added under argon. The degassed solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the specified temperature with vigorous stirring for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The success of this reaction with less reactive aryl chlorides like chloroethoxybenzenes heavily relies on the use of bulky, electron-rich phosphine ligands.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

Aryl ChlorideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Chloro-1-ethoxybenzeneMorpholinePd₂(dba)₃ (1 mol%), BrettPhos (2 mol%)NaOtBuToluene1001692[Fictionalized Data]
2-Chloro-1-ethoxybenzeneAniline[Pd(cinnamyl)Cl]₂ (1 mol%), cataCXium A (2 mol%)K₂CO₃t-BuOH1102485[Fictionalized Data]
4-Chloro-3-fluoro-1-ethoxybenzenePiperidinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)Cs₂CO₃Dioxane1002090[Fictionalized Data]

Note: The data in this table is representative and may be fictionalized for illustrative purposes.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried vial is charged with the palladium precatalyst, the phosphine ligand, and the base (e.g., NaOtBu). The substituted chloroethoxybenzene, the amine, and the solvent (e.g., toluene) are then added. The vial is sealed and heated in an aluminum heating block at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered, and concentrated. The resulting crude product is then purified by flash chromatography.

Reactivity in Heck and Sonogashira Couplings

The Heck and Sonogashira reactions allow for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds, respectively. The reactivity of chloroethoxybenzenes in these reactions is generally lower than in Suzuki and Buchwald-Hartwig couplings, often requiring higher temperatures and more specialized catalyst systems. Electron-donating groups, such as the ethoxy group, can decrease the yields in Heck reactions of aryl halides.[1]

Factors Influencing Reactivity

The following diagram illustrates the key factors that influence the reactivity of substituted chloroethoxybenzenes in cross-coupling reactions.

G cluster_substrate Substrate Factors cluster_reaction Reaction Conditions Substituent_Position Substituent Position (ortho, meta, para) Reactivity Overall Reactivity Substituent_Position->Reactivity Electronic_Effects Electronic Effects (EDG vs. EWG) Electronic_Effects->Reactivity Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Catalyst Catalyst System (Pd Precursor + Ligand) Catalyst->Reactivity Base Base Base->Reactivity Solvent Solvent Solvent->Reactivity Temperature Temperature Temperature->Reactivity

Caption: Factors influencing the cross-coupling reactivity of substituted chloroethoxybenzenes.

Generalized Experimental Workflow

The following diagram outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a substituted chloroethoxybenzene.

G start Start reagents Combine Aryl Chloride, Coupling Partner, Base start->reagents catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Reaction Workup (Filtration, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Characterize Product purification->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The cross-coupling of substituted chloroethoxybenzenes is a challenging yet highly valuable transformation in organic synthesis. The reactivity is a complex interplay of electronic and steric factors inherent to the substrate, as well as the judicious choice of catalyst, ligand, base, and solvent. While electron-withdrawing groups generally enhance reactivity, modern catalyst systems with bulky, electron-rich phosphine ligands have significantly expanded the scope to include more challenging, electron-rich, and sterically hindered chloroarenes. This guide serves as a foundational resource, and further optimization for specific substrate combinations will likely be necessary to achieve optimal results.

References

Isotope Dilution Mass Spectrometry Using Labeled 1-Chloro-4-ethoxybenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is a critical challenge. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique that addresses this challenge by employing a stable isotope-labeled (SIL) internal standard. This guide provides an objective comparison of the performance of labeled 1-Chloro-4-ethoxybenzene as an internal standard in IDMS with other common alternatives, supported by representative experimental data.

The Superiority of Isotope Dilution Mass Spectrometry with Labeled Internal Standards

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. This SIL internal standard, in this case, a deuterated or ¹³C-labeled this compound, is chemically identical to the analyte of interest. Consequently, it experiences the same variations during sample preparation, extraction, and analysis, including matrix effects and instrument response fluctuations.[1][2][3] By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.[1][3]

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative data. While various compounds can be used, their ability to compensate for analytical variability differs. This section compares the performance of labeled this compound with two common alternatives: a structural analog internal standard (e.g., 1-Chloro-4-methoxybenzene) and an external standard method (no internal standard).

Table 1: Performance Comparison of Internal Standards for the Quantification of this compound

Performance MetricLabeled this compound (IDMS)Structural Analog (e.g., 1-Chloro-4-methoxybenzene)External Standard
Accuracy (% Recovery) 98 - 102%85 - 115%70 - 130%
Precision (%RSD) < 3%< 10%< 20%
Linearity (R²) > 0.999> 0.995> 0.99
Limit of Quantification (LOQ) Low ng/LMid ng/LHigh ng/L
Matrix Effect Compensation ExcellentModerateNone

This table presents representative data synthesized from typical performance characteristics of the described methods.

As the data indicates, the use of a labeled this compound internal standard in an IDMS approach provides superior accuracy and precision. The structural analog offers a viable, though less robust, alternative. The external standard method is most susceptible to errors from matrix effects and procedural variations.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of this compound using IDMS with a labeled internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms).

2. Reagents:

  • Solvents: Dichloromethane, Methanol, Hexane (pesticide residue grade).

  • Standards: this compound and labeled this compound (e.g., d4-1-Chloro-4-ethoxybenzene).

  • Anhydrous sodium sulfate.

3. Standard and Sample Preparation:

  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of this compound and labeled this compound in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Fortify each calibration standard and sample with the labeled internal standard to a final concentration of 50 ng/mL.

  • Sample Extraction: For a 100 mL water sample, add the labeled internal standard. Perform a liquid-liquid extraction using dichloromethane. Dry the organic extract with anhydrous sodium sulfate and concentrate to a final volume of 1 mL.

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for both the analyte and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for achieving high sensitivity and specificity in complex matrices.

1. Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

2. Reagents:

  • Solvents: Acetonitrile (LC-MS grade), Water with 0.1% formic acid (LC-MS grade).

  • Standards: this compound and labeled this compound.

3. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described in the GC-MS protocol.

  • Sample Preparation: Spike a known amount of the sample with a fixed concentration of the labeled internal standard. For biological samples, perform protein precipitation followed by solid-phase extraction. Evaporate the solvent and reconstitute the residue in the initial mobile phase.

4. LC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and the internal standard.

Mandatory Visualizations

To further illustrate the concepts and workflows, the following diagrams are provided.

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Spike Spike with labeled This compound-d4 Sample->Spike Add known amount Extraction Extraction & Cleanup Spike->Extraction GCMS_LCMS GC-MS or LC-MS/MS Analysis Extraction->GCMS_LCMS Detection Detection of Analyte and Internal Standard GCMS_LCMS->Detection Ratio Calculate Peak Area Ratio (Analyte / IS) Detection->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Accurate Concentration Quantification->Result

Caption: Experimental workflow for Isotope Dilution Mass Spectrometry.

Logical_Relationship cluster_process Analytical Process Analyte This compound (Analyte) Extraction Extraction Analyte->Extraction IS Labeled this compound (Internal Standard) IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization (MS) Chromatography->Ionization Conclusion Identical chemical and physical properties lead to proportional response, enabling accurate correction for variability and matrix effects. Ionization->Conclusion

Caption: Logical relationship between analyte and labeled internal standard.

References

Safety Operating Guide

Proper Disposal of 1-Chloro-4-ethoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-Chloro-4-ethoxybenzene, a compound requiring careful management as a hazardous waste material. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

Immediate Safety and Disposal Protocols

The fundamental principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. It must be managed through an approved waste disposal plant.[1][2][3] The following procedures outline the necessary steps for its safe and compliant disposal.

Step-by-Step Disposal Procedure:
  • Waste Identification and Classification:

    • The first critical step is to classify this compound as a hazardous waste.[1][2] This classification is based on its potential environmental and health hazards.

    • Consult your institution's Environmental Health and Safety (EHS) department to ensure alignment with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Personal Protective Equipment (PPE):

    • Before handling the waste, ensure you are wearing appropriate PPE. This includes:

      • Chemical-resistant gloves (e.g., nitrile)

      • Safety goggles or a face shield

      • A lab coat

  • Waste Collection and Segregation:

    • Collect waste this compound in a designated, properly labeled, and leak-proof container.

    • The container must be compatible with the chemical.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous reactions.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The full chemical name and any known hazards (e.g., "Combustible Liquid," "Irritant").

      • Accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

    • The storage area should be well-ventilated, cool, and away from sources of ignition.[1][2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its identity and quantity.

Quantitative Data Summary

For quick reference, the following table summarizes key data points relevant to the safe handling and disposal of similar chloro-aromatic compounds.

ParameterValue/InformationSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Regulatory Framework Compliance with local, regional, and national hazardous waste regulations is mandatory.[1][2]
Flash Point (similar compounds) 62 °C / 143.6 °F (for 1-Chloro-4-ethylbenzene)[1]
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coat.
Storage Conditions Store in a well-ventilated, cool place away from ignition sources.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in a Labeled, Leak-Proof Container B->C D Store in a Designated Cool, Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Proper Disposal at an Approved Facility E->F

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their institutions.

References

Essential Safety and Operational Guide for Handling 1-Chloro-4-ethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-4-ethoxybenzene. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

Compound NameThis compound
Synonyms p-Chlorophenetole, p-Chlorophenyl ethyl ether, 4-Chlorophenol ethyl ether, p-Ethoxychlorobenzene, 4-Chlorophenetole
CAS Number 622-61-7
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesSafety goggles with side-shields conforming to EN166 or NIOSH approved.[1][2]
Face ShieldRecommended when there is a splash hazard.
Hand Protection Protective GlovesChemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[1][2]
Body Protection Protective ClothingImpervious clothing, such as a lab coat or chemical-resistant suit, to prevent skin contact.[1][2]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[3] A full-face air-purifying respirator is recommended when concentrations are known.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Ensure safety shower and eyewash stations are readily accessible.

  • Remove all sources of ignition as the compound may be combustible.[5]

2. Donning Personal Protective Equipment:

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Chemical Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid inhalation of any vapors or mists.[1]

  • Do not eat, drink, or smoke in the work area.[1][3]

  • Wash hands thoroughly after handling.[1][3]

4. Storage:

  • Store in a cool, dry, and well-ventilated place.[3][4]

  • Keep the container tightly closed.[3][4]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[2]

2. Disposal Method:

  • Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[2]

  • Do not allow the product to enter drains, water courses, or the soil.[1]

  • Contaminated packaging should be disposed of as an unused product.[2]

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[1][3]

  • Collect the absorbed material into a suitable container for disposal.[2]

  • Decontaminate the spill area.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergency prep_area Prepare Well-Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem store_chem Store Appropriately handle_chem->store_chem collect_waste Collect Waste handle_chem->collect_waste spill_response Spill Response handle_chem->spill_response first_aid First Aid handle_chem->first_aid dispose_waste Dispose via Licensed Service collect_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.